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  • Product: 4-chloro-N-methyl-3-nitroaniline
  • CAS: 16330-03-3

Core Science & Biosynthesis

Foundational

4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3): A Comprehensive Technical Guide on Synthesis, Characterization, and Applications

Executive Summary 4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized, polyfunctional aromatic building block integral to advanced organic synthesis, materials science, and pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized, polyfunctional aromatic building block integral to advanced organic synthesis, materials science, and pharmaceutical development[1]. Characterized by a push-pull electronic system—featuring an electron-donating secondary amine and electron-withdrawing chloro and nitro groups—this compound is a prime candidate for engineering inter-molecular compounds (IMCs) with nonlinear optical (NLO) properties[1]. Furthermore, its differential reactivity profile makes it an essential precursor for complex heterocycles, Schiff bases, and azo dyes[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and downstream applications, alongside field-proven, self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Physicochemical Properties & Molecular Descriptors

Understanding the molecular descriptors of 4-chloro-N-methyl-3-nitroaniline is critical for predicting its behavior in biological assays and material matrices. The presence of the nitro group significantly influences its thermal stability and dipole moment.

PropertyValueMechanistic Implication
Molecular Formula C₇H₇ClN₂O₂Defines the basic stoichiometric framework.
Molecular Weight 186.59 g/mol [2]Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Melting Point 145–150 °C[3]Indicates strong intermolecular hydrogen bonding in the crystal lattice.
Boiling Point 327.6 °C[3]High BP reflects the compound's moderate thermal stability.
Flash Point 151.9 °C[3]Requires standard combustible material handling.
XLogP3 2.3[2]Moderate lipophilicity, suitable for cellular membrane permeability.
Topological Polar Surface Area 57.9 Ų[2]Excellent for oral bioavailability and potential blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors 1 / 3[2]Facilitates targeted binding in enzymatic pockets or co-crystallization.

Mechanistic Synthetic Pathways

The synthesis of 4-chloro-N-methyl-3-nitroaniline demands rigorous regiocontrol to manage the competing electronic effects of the aromatic substituents. Two principal strategies dominate the industrial and laboratory-scale synthesis of this compound[1].

Route A: Formylation-Alkylation Sequence

The most direct and high-yielding route begins with 4-chloro-3-nitroaniline. The primary challenge here is achieving selective mono-methylation. Direct alkylation with methyl iodide typically results in an inseparable mixture of mono- and di-methylated products due to the increased nucleophilicity of the secondary amine intermediate. Causality of Choice: By first reacting the primary amine with formic acid, an N-formyl intermediate is generated. This formyl group acts as both a steric shield and an electron-withdrawing sink, completely suppressing di-alkylation during the subsequent reductive methylation step[1].

Route B: Electrophilic Aromatic Substitution (EAS)

An alternative approach builds the molecule from N-methylaniline via sequential halogenation and nitration. Causality of Choice: Chlorination is performed first using Cl₂ and a Lewis acid (FeCl₃) to direct the chlorine to the para-position. Subsequent nitration must be strictly thermally controlled (0–5 °C) using a nitric/sulfuric acid mixture. The strong electron-withdrawing nature of the newly added chlorine atom deactivates the ring, but the highly exothermic nature of nitration can lead to oxidative degradation or explosive runaway reactions if not tightly regulated[3].

Synthesis A 4-Chloro-3-nitroaniline B Formylation (HCOOH) A->B C N-Formyl Intermediate B->C D Methylation & Deformylation C->D Target 4-Chloro-N-methyl- 3-nitroaniline D->Target E N-Methylaniline F Chlorination (Cl2, FeCl3) E->F G 4-Chloro-N- methylaniline F->G H Nitration (HNO3, H2SO4, 0-5°C) G->H H->Target

Synthetic routes to 4-chloro-N-methyl-3-nitroaniline via protection/alkylation or EAS.

Spectroscopic Characterization & Validation

To ensure the structural integrity of the synthesized batch, multi-nuclear NMR and FTIR spectroscopy are mandatory[3].

  • ¹H NMR (CDCl₃): The aromatic protons will appear as distinct doublets and doublet-of-doublets in the downfield region (δ 7.2–8.5 ppm) due to the anisotropic deshielding effects of the nitro and chloro groups. The crucial diagnostic peak is the sharp singlet corresponding to the N-CH₃ group at δ 3.0–3.3 ppm[3].

  • FTIR Spectroscopy: The secondary amine N-H stretch manifests as a moderate, sharp band near 3400 cm⁻¹. The asymmetric and symmetric stretching of the nitro group provides strong, characteristic bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively[1]. The absence of a primary amine doublet near 3500 cm⁻¹ validates the success of the mono-methylation.

Downstream Applications in Drug Development & Materials Science

The utility of 4-chloro-N-methyl-3-nitroaniline stems from its ability to act as a highly functionalized scaffold[1].

  • Nonlinear Optical (NLO) Materials: The compound's asymmetric electronic distribution creates a large molecular dipole moment. When co-crystallized into inter-molecular compounds (IMCs), it exhibits massive nonlinear optical coefficients, making it critical for optical communication and frequency-doubling technologies[1].

  • Azo Dye Synthesis: Selective reduction of the nitro group yields 4-chloro-N¹-methylbenzene-1,3-diamine. The differential basicity between the newly formed primary amine and the existing secondary amine allows for highly selective diazotization, a fundamental step in creating complex azo linkages[1].

  • Schiff Base Formation: The secondary amine can undergo acid-catalyzed condensation with aldehydes or ketones to form structurally rigid imine derivatives, which are frequently screened in phenotypic drug discovery assays[1].

Applications Core 4-Chloro-N-methyl-3-nitroaniline Red Selective Nitro Reduction Core->Red Cond Condensation (Aldehyde) Core->Cond Cryst Co-crystallization (IMCs) Core->Cryst Diamine 4-Chloro-N1-methylbenzene- 1,3-diamine Red->Diamine Azo Azo Dyes & Pigments Diamine->Azo Schiff Schiff Bases / Imines Cond->Schiff NLO Nonlinear Optical (NLO) Materials Cryst->NLO

Downstream chemical transformations and applications in materials and synthesis.

Experimental Protocol: Self-Validating Formylation-Alkylation

The following protocol details the highly selective mono-methylation of 4-chloro-3-nitroaniline. This methodology is engineered to be self-validating, ensuring high fidelity at each intermediate stage.

Step 1: Formylation (Amine Protection)
  • Setup: Suspend 10.0 g of 4-chloro-3-nitroaniline in 50 mL of toluene in a 250 mL round-bottom flask equipped with a Dean-Stark trap.

  • Reagent Addition: Add 1.5 equivalents of 98% formic acid dropwise. Causality: Toluene acts as an azeotropic solvent to remove the water byproduct, driving the equilibrium toward the N-formyl intermediate.

  • Reflux & Validation: Heat to reflux (approx. 110 °C). Monitor the water collection in the Dean-Stark trap. The reaction is complete when water ceases to evolve (typically 4-6 hours).

  • In-Process Check: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow starting material spot (Rf ~0.4) and the appearance of a new UV-active spot (Rf ~0.2) validates complete protection.

Step 2: Reductive Methylation & Deformylation
  • Alkylation: Cool the reaction mixture to 0 °C. Slowly add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) under an inert argon atmosphere. Causality: The low temperature prevents the exothermic deprotonation from degrading the nitro group.

  • Methylation: Once hydrogen evolution ceases, add 1.5 equivalents of methyl iodide (MeI) dropwise. Stir at room temperature for 12 hours.

  • Deformylation: Quench the reaction with 20 mL of 2M HCl and heat to 80 °C for 2 hours. Causality: The acidic conditions selectively hydrolyze the formyl group while leaving the newly formed N-methyl bond and the nitro group intact.

  • Workup & Isolation: Neutralize the aqueous layer with saturated NaHCO₃ until pH 8 is reached (critical to ensure the amine is fully deprotonated for extraction). Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Recrystallize the crude product from hot ethanol. Confirm the identity via melting point analysis (target: 145–150 °C)[3] and ¹H NMR (confirming the δ 3.0–3.3 ppm singlet)[3].

References

  • PubChem. Aniline, 4-chloro-N-methyl-3-nitro- | C7H7ClN2O2 | CID 140057. National Center for Biotechnology Information. Retrieved from[Link]

Sources

Exploratory

4-chloro-N-methyl-3-nitroaniline molecular structure and formula

An In-depth Technical Guide to 4-chloro-N-methyl-3-nitroaniline Prepared by: Gemini, Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-chloro-N-methyl-3-nitroaniline

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the molecular structure, chemical properties, synthesis, and reactivity of 4-chloro-N-methyl-3-nitroaniline, a key chemical intermediate.

Compound Identification and Molecular Structure

4-chloro-N-methyl-3-nitroaniline is a substituted aniline derivative featuring chloro, methylamino, and nitro functional groups attached to a benzene ring. These functional groups dictate its chemical reactivity and make it a versatile precursor in organic synthesis.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 4-chloro-N-methyl-3-nitroaniline[1][2]
CAS Number 16330-03-3[1][2][3]
Molecular Formula C₇H₇ClN₂O₂[2][3]
Molecular Weight 186.59 g/mol [1][2]
InChIKey AKWYUIABSIEMJY-UHFFFAOYSA-N[1][2]
Canonical SMILES CNC1=CC(=C(C=C1)Cl)[O-][2]
Molecular Structure Visualization

The 2D chemical structure of 4-chloro-N-methyl-3-nitroaniline illustrates the spatial arrangement of its constituent atoms and functional groups. The nitro group is positioned ortho to the chlorine atom and meta to the N-methylamino group, while the chlorine is para to the N-methylamino group. This specific arrangement is crucial for its reactivity profile.

Caption: 2D Molecular Structure of 4-chloro-N-methyl-3-nitroaniline.

Synthesis and Mechanistic Insights

The synthesis of 4-chloro-N-methyl-3-nitroaniline is most commonly achieved through the selective N-methylation of its primary amine precursor, 4-chloro-3-nitroaniline. Direct methylation can lead to undesirable side products, such as di-methylated species. Therefore, a more controlled, multi-step approach involving amine protection is favored to ensure a high yield of the desired mono-methylated product.

Principal Synthetic Route: Formylation-Alkylation Sequence

This established protocol ensures selective mono-methylation by temporarily protecting the amine functionality.[1]

Step 1: Formylation (Amine Protection) The primary amine of the starting material, 4-chloro-3-nitroaniline, is reacted with formic acid. This step converts the highly nucleophilic amine into a less reactive formamide. This protection is crucial as it prevents the subsequent methylation step from adding more than one methyl group.

Step 2: Reductive Methylation The resulting N-formyl-4-chloro-3-nitroaniline intermediate is then subjected to reductive methylation to introduce the methyl group.

Step 3: Deprotection Finally, the formyl group is removed to yield the target compound, 4-chloro-N-methyl-3-nitroaniline.

The workflow below visualizes this trusted, self-validating process. The protection strategy inherently confirms the reaction pathway, as the final product cannot be formed without the successful execution of each preceding step.

G cluster_0 Synthesis of 4-chloro-N-methyl-3-nitroaniline start Start: 4-chloro-3-nitroaniline (CAS: 635-22-3) step1 Step 1: Formylation (Amine Protection) Reagent: Formic Acid start->step1 Reacts with intermediate Intermediate: N-formyl-4-chloro-3-nitroaniline step1->intermediate Yields step2 Step 2: Reductive Methylation intermediate->step2 Subjected to end Final Product: 4-chloro-N-methyl-3-nitroaniline step2->end Yields

Caption: Formylation-alkylation synthetic workflow.

Physicochemical and Spectroscopic Properties

The properties of 4-chloro-N-methyl-3-nitroaniline are derived from its molecular structure. The presence of polar nitro and chloro groups, combined with the methylamino group, results in a molecule with specific electronic and solubility characteristics.

PropertyValue / DescriptionSource
¹H NMR Expected to show distinct signals for the three aromatic protons (δ 7.0–8.5 ppm) and the N-methyl group.[1]
¹³C NMR Seven distinct signals are expected: one for the N-methyl carbon (upfield) and six for the aromatic carbons (downfield). Carbons attached to the electron-withdrawing Cl, NO₂, and N groups will be significantly shifted. For comparison, the parent compound 4-chloro-3-nitroaniline shows peaks at δ 148.34, 145.99, 132.28, 119.38, 114.96, and 110.94 in CDCl₃. The addition of the methyl group will slightly alter these shifts and add a new signal for the methyl carbon.[1]
IR Spectra Available data indicates spectra have been recorded.[2]
XLogP3 2.3[2]

Chemical Reactivity and Applications

The unique arrangement of functional groups in 4-chloro-N-methyl-3-nitroaniline governs its reactivity, making it a valuable building block in specialized chemical synthesis.

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SₙAr): The presence of a potent electron-withdrawing nitro group positioned ortho to the chlorine atom significantly activates the aromatic ring for SₙAr reactions.[1] This electronic arrangement facilitates the displacement of the chloride ion by a wide range of nucleophiles, proceeding through a stabilized Meisenheimer complex intermediate. This is a cornerstone of its utility in building more complex molecules.

  • Reduction of the Nitro Group: The nitro group is readily reduced under various conditions to yield an amino group. The specific product depends on the choice of reducing agent, allowing for controlled synthesis of different derivatives.[1] This transformation is fundamental for creating diamine structures, which are precursors to many heterocyclic compounds.

  • Oxidation of the Methylamino Moiety: The N-methylamino group can undergo oxidation, offering another pathway for functional group interconversion.[1]

Primary Application

4-chloro-N-methyl-3-nitroaniline is a key parent component in the synthesis of novel organic inter-molecular compounds (IMCs) designed for nonlinear optical (NLO) applications.[1] These advanced materials are critical for technologies in optical communications, information processing, and laser technology (e.g., frequency doubling) due to their high nonlinear optical coefficients and rapid response times.[1] The specific electronic structure of this molecule provides a versatile scaffold that can be incorporated into larger systems to engineer desired NLO properties.

Safety and Handling

Comprehensive safety data for 4-chloro-N-methyl-3-nitroaniline is limited.[3] Therefore, a conservative approach to handling is mandated, treating it with the same or greater precautions as its well-characterized precursor, 4-chloro-3-nitroaniline.

Hazard Category4-chloro-N-methyl-3-nitroaniline4-chloro-3-nitroaniline (Precursor)
Acute Toxicity (Oral) No data availableFatal if swallowed [4]
Acute Toxicity (Dermal) No data availableFatal in contact with skin [4]
Acute Toxicity (Inhalation) No data availableFatal if inhaled [4]
Organ Toxicity No data availableMay cause damage to organs through prolonged or repeated exposure[4][5]
Recommended Handling Protocols

Given the high toxicity of the parent compound, the following measures are essential:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.

  • Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3]

This compound is intended for research use only and should not be used for human or veterinary applications.[1]

References

  • Aniline, 4-chloro-N-methyl-3-nitro-. (n.d.). PubChem. [Link]

  • 4-Chloro-3-nitroaniline. (n.d.). PubChem. [Link]

  • Safety data sheet. (2021, December 6). CPAchem. [Link]

  • 4-chloro-3-nitroaniline (C6H5ClN2O2). (n.d.). PubChemLite. [Link]

  • 4-chloro-N-ethyl-3-nitroaniline. (n.d.). PubChem. [Link]

  • Safety Data Sheet: 4-Methyl-3-nitroaniline. (2024, March 4). Carl ROTH. [Link]

  • Method for preparing 4-chlorine-3-nitroanisole. (n.d.).
  • N-(4-Chlorobutyl)-N-methyl-2,3-dichloro-4-nitroaniline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. [Link]

  • Preparation of 4-methyl-3-nitroaniline. (n.d.). PrepChem.com. [Link]

  • 4-chloro-2-methyl-3-nitroaniline (C7H7ClN2O2). (n.d.). PubChemLite. [Link]

Sources

Foundational

Vibrational Fingerprinting of 4-Chloro-N-methyl-3-nitroaniline: FT-IR Spectroscopic Data and NLO Applications

Executive Summary The compound 4-chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a highly specialized organic building block engineered for advanced materials science, specifically in the development of nonlinear opt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a highly specialized organic building block engineered for advanced materials science, specifically in the development of nonlinear optical (NLO) materials[1]. Characterizing this molecule requires precise analytical techniques to confirm its structural integrity and the specific electronic properties imparted by its functional groups. This whitepaper provides an in-depth analysis of the Fourier Transform Infrared (FT-IR) spectroscopic data for 4-chloro-N-methyl-3-nitroaniline, detailing the causality behind its vibrational modes, substituent effects, and a self-validating experimental protocol for high-fidelity spectral acquisition.

Structural Architecture and NLO Significance

With a molecular weight of 186.59 g/mol and a topological polar surface area of 57.9 Ų[2], 4-chloro-N-methyl-3-nitroaniline features a highly conjugated aromatic ring substituted with three distinct functional groups: a chloro group (-Cl), a nitro group (-NO₂), and an N-methyl secondary amine (-NHCH₃).

The strategic placement of these groups creates a robust "push-pull" electron system. The N-methylamine acts as a strong electron donor, pushing electron density into the pi-conjugated aromatic system. Conversely, the nitro and chloro groups act as potent electron acceptors, pulling the electron density toward themselves[1]. This asymmetric charge distribution results in a large molecular dipole moment, which is the fundamental prerequisite for generating a strong nonlinear optical (NLO) response (e.g., second-harmonic generation or frequency doubling) in inter-molecular compounds.

NLO_Mechanism A Electron Donor (-NHCH3) B Pi-Conjugated System (Aromatic Ring) A->B Electron push C Electron Acceptor (-NO2, -Cl) B->C Electron pull D Asymmetric Charge Distribution C->D Induces dipole E Nonlinear Optical (NLO) Response D->E Enables

Fig 1: Push-pull electron mechanism driving the nonlinear optical (NLO) response.

FT-IR Spectroscopic Data & Vibrational Assignments

FT-IR spectroscopy is the premier technique for validating the structural conformation of 4-chloro-N-methyl-3-nitroaniline. The exact wavenumber of each absorption band is dictated by the bond strength and the reduced mass of the vibrating atoms, which are heavily influenced by the molecule's internal electronic environment[1].

Causality of Vibrational Shifts
  • Secondary Amine (N-H) Stretch: Typically found around 3400 cm⁻¹, this band is highly sensitive to hydrogen bonding. Because the lone pair on the nitrogen is delocalized into the aromatic ring (resonance), the N-H bond is slightly weakened, shifting the frequency compared to aliphatic amines.

  • Nitro Group (-NO₂) Stretches: The nitro group exhibits two distinct bands due to asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching[1]. The strong electron-withdrawing nature of the adjacent chloro group restricts the resonance of the nitro group, keeping these bands sharp and highly diagnostic.

  • Aromatic C=C Stretches: The highly polarized nature of the ring intensifies the skeletal C=C vibrations (1450-1600 cm⁻¹) because the change in dipole moment during the vibration is magnified by the push-pull system.

Quantitative Spectral Summary

The following table summarizes the expected FT-IR absorption bands for 4-chloro-N-methyl-3-nitroaniline based on its functional group architecture[1][2]:

Vibrational ModeWavenumber Range (cm⁻¹)Intensity / CharacteristicsCausality / Structural Origin
N-H Stretch ~3400Moderate, sharpSecondary amine stretching; shifted due to resonance delocalization.
Aromatic C-H Stretch >3000 (3050-3100)Weak to moderatesp² hybridized carbon-hydrogen stretching of the benzene ring.
Aliphatic C-H Stretch <3000 (2850-2950)Weaksp³ hybridized carbon-hydrogen stretching of the N-methyl group.
NO₂ Asymmetric Stretch ~1530StrongAsymmetric expansion/contraction of the nitro group.
C=C Aromatic Stretch 1450-1600Variable (multiple peaks)Skeletal vibrations; intensified by the large molecular dipole.
NO₂ Symmetric Stretch ~1350StrongSymmetric expansion/contraction of the nitro group.
C-N Stretch 1250-1350Moderate to strongAryl-nitrogen bond stretching; stiffened by partial double-bond character.
C-Cl Stretch 600-800StrongCarbon-chlorine bond stretching; heavy atom effect lowers the frequency.

Experimental Protocol: High-Fidelity FT-IR Acquisition

To ensure scientific integrity and reproducibility, the FT-IR acquisition must be treated as a self-validating system . For 4-chloro-N-methyl-3-nitroaniline, Attenuated Total Reflectance (ATR) is the preferred methodology over traditional KBr pelleting.

Causality behind the choice: KBr is highly hygroscopic. Absorbed moisture introduces broad O-H stretching bands (3200-3600 cm⁻¹) and water bending bands (~1640 cm⁻¹), which directly mask the critical N-H stretch (~3400 cm⁻¹) and aromatic C=C stretches of our target molecule. ATR eliminates sample matrix moisture, ensuring pristine spectral data.

Step-by-Step Self-Validating Workflow
  • System Calibration (Validation Step 1):

    • Power on the FT-IR spectrometer and allow the source to stabilize for 30 minutes.

    • Run a standard 1.5 mil polystyrene calibration film. Verify that the reference peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ±0.5 cm⁻¹ of their known values. This validates the interferometer's laser alignment.

  • Background Acquisition (Validation Step 2):

    • Clean the diamond/ZnSe ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate.

    • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

    • Self-Check: Inspect the background for atmospheric CO₂ (~2350 cm⁻¹) and water vapor. If present, increase the nitrogen purge flow and rescan until a flat baseline is achieved.

  • Sample Application:

    • Place 2-5 mg of solid 4-chloro-N-methyl-3-nitroaniline directly onto the center of the ATR crystal.

    • Apply the pressure anvil. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Insufficient pressure results in artificially weak high-wavenumber bands (e.g., the N-H stretch).

  • Spectral Acquisition & Processing:

    • Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample interferogram against the background to generate the final transmittance/absorbance spectrum.

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, normalizing the relative peak intensities.

FTIR_Workflow S0 System Validation (Polystyrene Standard) S1 Background Acquisition (Verify Purge) S0->S1 Confirms calibration S2 Sample Preparation (ATR Crystal Loading) S1->S2 Baseline established S3 Sample Scanning (4000 - 400 cm⁻¹, 32 scans) S2->S3 Intimate contact ensured S4 Interferogram Generation (Michelson Interferometer) S3->S4 IR beam interaction S5 Fourier Transform Processing S4->S5 Mathematical conversion S6 Spectral Analysis & Peak Assignment S5->S6 Transmittance data

Fig 2: Self-validating FT-IR spectroscopic workflow utilizing ATR methodology.

Conclusion

The FT-IR spectrum of 4-chloro-N-methyl-3-nitroaniline is not merely a fingerprint for identification; it is a direct readout of the molecule's electronic topology. The specific shifts in the N-H, NO₂, and C=C stretching frequencies validate the presence of the push-pull electron system that makes this compound an invaluable precursor in the synthesis of nonlinear optical materials. By employing a rigorously self-validating ATR-FTIR protocol, researchers can ensure the highest degree of confidence in their structural characterizations.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 140057, 4-chloro-N-methyl-3-nitroaniline". PubChem. URL: [Link]

Sources

Exploratory

Synthesis of 4-chloro-N-methyl-3-nitroaniline: Overcoming Chemoselectivity Challenges in Mono-N-Methylation

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The compound 4-chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized organic building block, critical for the synthesis of non-linear optical (NLO) materials and advanced pharmaceutical intermediates[Benchchem][1]. Synthesizing this molecule from its direct precursor, 4-chloro-3-nitroaniline, presents a classic kinetic and chemoselective challenge: achieving precise mono-N-methylation without triggering over-alkylation or reducing the sensitive nitro functional group. This whitepaper details the mechanistic rationale and step-by-step protocols for two validated synthetic routes: the laboratory-standard Protection-Alkylation-Deprotection (PAD) sequence, and the industrial acid-catalyzed direct methylation method.

The Mechanistic Challenge of Mono-N-Methylation

Direct alkylation of primary anilines with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions is notoriously difficult to control. The addition of the first methyl group increases the electron density on the nitrogen atom via inductive effects, rendering the resulting secondary amine more nucleophilic than the primary amine starting material. Consequently, direct methylation typically yields a statistical, difficult-to-separate mixture of unreacted starting material, the desired mono-methylated product, and N,N-dimethylated byproducts.

Furthermore, the presence of the nitro group at the meta position strictly precludes the use of standard catalytic reductive amination (e.g., H₂ with Pd/C and formaldehyde). Transition-metal catalyzed hydrogenation would indiscriminately reduce the nitro group to an amine, destroying the target molecule's structural integrity.

Strategy 1: The Protection-Alkylation-Deprotection (PAD) Sequence

To achieve absolute chemoselectivity on a laboratory scale, the PAD sequence is the gold standard[Benchchem][1]. This method relies on temporarily masking the amine's nucleophilicity.

  • Protection (Formylation): Reacting the primary amine with formic acid yields an N-formyl intermediate. The electron-withdrawing carbonyl group delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity and physically blocking a second alkylation event. Similar strategies utilizing trifluoroacetic anhydride are also highly effective for primary aryl amines[ResearchGate][2].

  • Alkylation: The formamide proton (pKa ~15) is abstracted using a strong, non-nucleophilic base (e.g., Potassium tert-butoxide) in a polar aprotic solvent, followed by the addition of methyl iodide.

  • Deprotection (Deformylation): Acidic hydrolysis cleaves the formyl group, revealing the pure secondary amine. Acidic conditions are specifically chosen over basic conditions to prevent nucleophilic aromatic substitution (S_NAr) of the activated 4-chloro group.

G A 4-chloro-3-nitroaniline B N-Formyl Intermediate A->B HCOOH (Protection) E N,N-dimethyl side product (Avoided) A->E Direct MeI (Uncontrolled) C N-Formyl-N-Methyl Intermediate B->C KOtBu, MeI (Alkylation) D 4-chloro-N-methyl -3-nitroaniline C->D HCl, EtOH (Deprotection)

Figure 1: Chemoselective Protection-Alkylation-Deprotection (PAD) vs. direct methylation.

Strategy 2: Direct Acid-Catalyzed Methylation (Industrial)

For industrial scale-up, the multi-step PAD sequence can be economically prohibitive. An alternative single-step method utilizes formaldehyde (or paraformaldehyde) in concentrated sulfuric acid[Google Patents][3].

In this highly acidic medium, the formaldehyde condenses with the amine to form an iminium ion. The excess formaldehyde acts as a hydride donor (similar to an Eschweiler-Clarke mechanism) to reduce the iminium ion to a methyl group. Crucially, the extreme acidity of the sulfuric acid immediately protonates the resulting secondary amine, rendering it non-nucleophilic and halting the reaction at the mono-methylated stage.

G2 A 4-chloro-3-nitroaniline B Iminium Ion Intermediate (Highly Electrophilic) A->B CH2O, H2SO4 (Condensation) C Hydride Transfer (from CH2O) B->C Eschweiler-Clarke type Mechanism D 4-chloro-N-methyl -3-nitroaniline C->D Selective Reduction E Protonated Amine (Resists further alkylation) D->E H2SO4 (In-situ Protection)

Figure 2: Industrial acid-catalyzed direct N-methylation using formaldehyde and H2SO4.

Quantitative Data & Strategy Comparison

Synthetic StrategyReagentsOverall YieldChemoselectivityScalability
Protection-Alkylation-Deprotection HCOOH; KOtBu/MeI; HCl/EtOH80–90%Excellent (Strictly mono)Moderate (Lab scale)
Direct Acid-Catalyzed CH₂O, Conc. H₂SO₄70–80%GoodHigh (Industrial)
Direct Alkylation MeI, K₂CO₃< 40%Poor (N,N-dimethylation)Low
Catalytic Reductive Amination Pd/C, H₂, CH₂O0% (Target)Poor (Nitro reduction)N/A

Validated Experimental Protocols (PAD Sequence)

The following self-validating protocol utilizes the PAD sequence to ensure maximum purity and chemoselectivity.

Step 1: N-Formylation of 4-chloro-3-nitroaniline
  • Causality: Formic acid acts as both the solvent and the acylating agent. Running the reaction neat drives the equilibrium forward without the need for coupling reagents.

  • Procedure:

    • Suspend 4-chloro-3-nitroaniline (10.0 g, 58.0 mmol) in 98% Formic Acid (13.3 g, 290 mmol, 5.0 eq) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (100 °C) for 4–6 hours.

    • Self-Validation (TLC): Monitor the reaction using TLC (Hexane:EtOAc 3:1). The starting material (yellow spot, R_f ~0.6) will disappear, replaced by a more polar, UV-active spot (N-formyl intermediate, R_f ~0.4).

    • Cool the mixture to room temperature and pour it slowly into 200 mL of crushed ice. The sudden shift in polarity causes the N-formyl product to precipitate quantitatively.

    • Filter the precipitate, wash thoroughly with cold distilled water to remove residual acid, and dry under high vacuum.

Step 2: N-Methylation
  • Causality: Potassium tert-butoxide (KOtBu) is chosen over Sodium Hydride (NaH) for safety and ease of handling, while still being basic enough to fully deprotonate the formamide. DMF is required to stabilize the resulting anion.

  • Procedure:

    • Dissolve the N-formyl intermediate (10.0 g, ~49.8 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere. Cool the flask to 0 °C in an ice bath.

    • Add KOtBu (6.7 g, 59.8 mmol, 1.2 eq) portion-wise. The solution will turn deep red/brown, indicating the formation of the formamide anion. Stir for 30 minutes.

    • Add Methyl Iodide (10.6 g, 74.7 mmol, 1.5 eq) dropwise via syringe. Remove the ice bath and stir at room temperature for 2 hours.

    • Workup Logic: Quench the reaction with 100 mL of water and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine five times . Note: Extensive brine washing is critical to partition the DMF into the aqueous phase and remove it from the organic product.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Chemoselective Deformylation
  • Causality: Acidic hydrolysis is strictly utilized. Basic hydrolysis (e.g., NaOH) risks triggering a nucleophilic aromatic substitution (S_NAr) reaction, where the hydroxide ion displaces the chlorine atom activated by the ortho-nitro group.

  • Procedure:

    • Dissolve the crude N-formyl-N-methyl intermediate in Ethanol (50 mL).

    • Add 2M aqueous HCl (30 mL) and heat the mixture to reflux for 3 hours.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous phase and carefully basify to pH 8 using saturated aqueous NaHCO₃. This free-bases the target amine, causing it to precipitate or oil out.

    • Extract with Dichloromethane (3 x 40 mL), dry over Na₂SO₄, and concentrate. Purify the crude product via recrystallization from Ethanol/Water to yield pure 4-chloro-N-methyl-3-nitroaniline.

References

  • Benchchem. "4-chloro-N-methyl-3-nitroaniline | CAS 16330-03-3 - Established Synthetic Routes.
  • Google Patents (US3591638A). "Process for N-methylating nitroanilines and compounds prepared thereby.
  • ResearchGate. "Highly Efficient N-Monomethylation of Primary Aryl Amines.

Sources

Foundational

Strategic N-Methylation of Deactivated Anilines: A Mechanistic Guide to 4-Chloro-3-nitroaniline Derivatization

Executive Summary The selective N-monomethylation of primary anilines is a fundamental transformation in the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates. However, when the aromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective N-monomethylation of primary anilines is a fundamental transformation in the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates. However, when the aromatic core is heavily deactivated by electron-withdrawing groups—as seen in 4-chloro-3-nitroaniline —standard alkylation and reductive amination protocols frequently fail. This whitepaper provides drug development professionals and synthetic chemists with an in-depth mechanistic analysis and a field-proven, self-validating workflow for achieving high-yield, selective N-methylation of this challenging scaffold.

Mechanistic Rationale: The Deactivation Dilemma

In standard amine chemistry, direct SN2 alkylation with methyl iodide (MeI) is often plagued by over-alkylation, yielding complex mixtures of mono- and di-methylated products. However, 4-chloro-3-nitroaniline presents the opposite challenge: a profound lack of nucleophilicity.

The primary amine is situated para to a chlorine atom and meta to a nitro group. The nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, while the chlorine atom contributes further inductive depletion of the aromatic π-system. Consequently, the lone pair on the nitrogen is highly delocalized into the ring, rendering it virtually inert to direct nucleophilic attack on alkyl halides or the formation of iminium intermediates required for .

ElectronicEffects Aniline Primary Amine (-NH2) Target Nucleophile Impact Nucleophilic Deactivation Direct Alkylation Unfavorable Aniline->Impact Results in Nitro 3-Nitro Group (-NO2) Strong -I, -M Effects Nitro->Aniline Electron Density Depletion Chloro 4-Chloro Group (-Cl) Inductive (-I) Withdrawal Chloro->Aniline Inductive Pull

Caption: Electronic deactivation of the aniline core by chloro and nitro substituents.

The Formylation-Alkylation-Deformylation Sequence

To bypass this thermodynamic barrier, we employ a strategic three-step sequence. This method is highly reliable for, avoiding the harsh deprotection conditions and steric overhead associated with alternative protecting groups like Boc, which are often utilized in .

Causality of the Sequence:

  • Formylation: Reacting the amine with formic acid generates a formamide. While an amide is less nucleophilic than an amine, it introduces a relatively acidic N-H proton (pKa ~15-17).

  • Deprotonation & Alkylation: Treatment with Sodium Hydride (NaH) quantitatively deprotonates the formamide, generating a highly reactive amidate anion that readily attacks MeI.

  • Deformylation: Acidic hydrolysis selectively cleaves the formyl group, revealing the target secondary amine without disturbing the sensitive chloro or nitro groups.

Workflow Start 4-chloro-3-nitroaniline Step1 Step 1: Formylation (HCOOH, Reflux) Start->Step1 Int1 N-(4-chloro-3-nitrophenyl)formamide Step1->Int1 Step2 Step 2: N-Methylation (NaH, MeI, THF/DMF) Int1->Step2 Int2 N-methyl-N-(4-chloro-3-nitrophenyl)formamide Step2->Int2 Step3 Step 3: Deformylation (HCl, MeOH, Reflux) Int2->Step3 Product 4-chloro-N-methyl-3-nitroaniline Step3->Product

Caption: Three-step formylation-alkylation-deformylation sequence for selective N-methylation.

Quantitative Data: Yield Analysis

The necessity of this multi-step approach is validated by comparing its efficiency against standard direct methodologies.

Table 1: Comparative Yield Analysis of N-Methylation Strategies for 4-Chloro-3-nitroaniline

Synthetic StrategyReagents & ConditionsMono-methylation YieldDi-methylation YieldUnreacted Starting Material
Direct AlkylationMeI (1.1 eq), K₂CO₃, DMF, 80°C< 15%Trace> 80%
Reductive AminationHCHO, NaBH₃CN, AcOH, RT< 5%0%> 90%
Eschweiler-ClarkeHCHO, HCOOH, Reflux0%0%> 95%
Formylation Sequence 1. HCOOH 2. NaH/MeI 3. HCl > 85% (Over 3 steps)0% < 5%

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that progression to the next step only occurs when specific analytical checkpoints are met.

Protocol A: Synthesis of N-(4-chloro-3-nitrophenyl)formamide
  • Objective: Protect the primary amine and activate the nitrogen for base-mediated deprotonation.

  • Causality of Choice: Formic acid acts as both the solvent and the formylating agent. Refluxing drives the equilibrium toward the amide by mass action without the need for coupling reagents.

  • Procedure:

    • Suspend 4-chloro-3-nitroaniline (10.0 g, 57.9 mmol) in 98% formic acid (40 mL).

    • Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere for 4-6 hours.

    • Cool the reaction to room temperature and pour it into crushed ice (200 g) with vigorous stirring.

    • Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the formamide intermediate.

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the bright yellow aniline spot and the appearance of a more polar, UV-active spot. ¹H-NMR will confirm success via a characteristic formyl proton singlet at ~8.4 ppm.

Protocol B: N-Methylation of the Formamide Intermediate
  • Objective: Introduce the methyl group via an SN2 mechanism.

  • Causality of Choice: NaH is selected over weaker bases (like K₂CO₃) because the formamide N-H requires complete and rapid deprotonation to form the amidate anion. DMF is used as a polar aprotic solvent to solvate the sodium cation, leaving a highly reactive, "naked" amidate nucleophile.

  • Procedure:

    • Dissolve the formamide intermediate (10.0 g, 49.8 mmol) in anhydrous DMF (50 mL) and cool to 0°C in an ice bath.

    • Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 2.4 g, 60.0 mmol). Stir for 30 minutes until hydrogen gas evolution ceases.

    • Dropwise, add Methyl Iodide (3.7 mL, 59.8 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench carefully with saturated NH₄Cl solution and extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Quench a micro-aliquot with water and extract with EtOAc. TLC will show a non-polar shift due to the loss of the hydrogen-bond donating N-H group. ¹H-NMR will show the disappearance of the N-H broad singlet and the emergence of an N-CH₃ singlet at ~3.2 ppm.

Protocol C: Deformylation to Yield 4-chloro-N-methyl-3-nitroaniline
  • Objective: Remove the formyl protecting group to reveal the target secondary amine.

  • Causality of Choice: Acidic hydrolysis (HCl in MeOH) is strictly preferred over basic hydrolysis. Strongly basic aqueous conditions risk initiating unwanted nucleophilic aromatic substitution (SNAr) at the activated chloro-position.

  • Procedure:

    • Dissolve the crude N-methyl formamide intermediate in Methanol (60 mL).

    • Add concentrated aqueous HCl (15 mL) and heat the mixture to reflux for 3-4 hours.

    • Cool to room temperature, concentrate the methanol under reduced pressure, and neutralize the aqueous residue with saturated NaHCO₃ until pH 8 is reached.

    • Extract the product with Dichloromethane (3 x 50 mL), dry over Na₂SO₄, and evaporate to yield the final product. Purify via recrystallization or silica gel chromatography if necessary.

  • Validation Checkpoint: TLC shows a return to a polar spot. ¹H-NMR confirms the absence of the formyl proton and the presence of the N-CH₃ doublet (coupling with the N-H proton) at ~2.9-3.0 ppm.

Conclusion

The N-methylation of highly deactivated substrates like 4-chloro-3-nitroaniline cannot be brute-forced through standard alkylation techniques. By understanding the electronic deactivation caused by the para-chloro and meta-nitro substituents, chemists can rationally apply the formylation-alkylation-deformylation sequence. This methodology provides a scalable, high-yield, and analytically robust pathway for generating critical secondary aniline building blocks.

References

  • CHIMIA. "Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source". CHIMIA International Journal for Chemistry. URL:[Link]

  • Google Patents. "US8932557B2 - Imaging agents for detecting neurological dysfunction". United States Patent and Trademark Office.
Exploratory

The Nitro Group as a Linchpin of Reactivity in 4-chloro-N-methyl-3-nitroaniline: A Technical Guide

This in-depth technical guide delves into the chemical reactivity of the nitro group in 4-chloro-N-methyl-3-nitroaniline, a versatile intermediate in the synthesis of high-value organic molecules. This document provides...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide delves into the chemical reactivity of the nitro group in 4-chloro-N-methyl-3-nitroaniline, a versatile intermediate in the synthesis of high-value organic molecules. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's electronic landscape and how the interplay of its functional groups dictates its synthetic transformations. We will explore the core reactivity of the nitro group, its influence on the aromatic ring, and provide practical, field-proven protocols for its key reactions.

Molecular Architecture and Electronic Landscape

4-chloro-N-methyl-3-nitroaniline (C₇H₇ClN₂O₂) is a substituted aniline with a molecular weight of 186.595 g/mol .[1] Its structure is characterized by an aromatic ring bearing three distinct substituents: a chloro group, an N-methylamino group, and a nitro group. The relative positions of these groups are critical to the molecule's reactivity.

The nitro group at the 3-position is a powerful electron-withdrawing group, a consequence of the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance delocalization of electron density from the aromatic ring. This electron-withdrawing nature profoundly influences the reactivity of the entire molecule in two primary ways:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned ortho to the chlorine atom, significantly activates the aromatic ring for nucleophilic attack.[2] This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.[2]

  • A Target for Reduction: The nitro group itself is readily susceptible to reduction, offering a synthetic handle to introduce an amino group. This transformation is fundamental to its application as a precursor in the synthesis of dyes and pharmaceuticals.[2][3][4]

The N-methylamino group at the 1-position is an electron-donating group, directing electrophiles to the ortho and para positions. The chloro group at the 4-position is a deactivating, yet ortho-, para-directing substituent. The complex interplay of these electronic effects governs the regioselectivity of further chemical modifications.

Synthesis of 4-chloro-N-methyl-3-nitroaniline

Two primary synthetic strategies are employed for the preparation of 4-chloro-N-methyl-3-nitroaniline. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: N-methylation of 4-chloro-3-nitroaniline

This is the most direct approach, starting from the readily available 4-chloro-3-nitroaniline.[2] The key challenge in this method is to achieve selective mono-methylation of the primary amine.[2] A common and efficient method involves a two-step formylation-methylation sequence to prevent the formation of the undesired dimethylated product.[2]

  • Step 1: Formylation (Protection): The primary amine of 4-chloro-3-nitroaniline is protected by reacting it with formic acid to yield N-formyl-4-chloro-3-nitroaniline. This reaction is typically high-yielding, with conversions often exceeding 95%.[2]

  • Step 2: Methylation: The formylated intermediate is then methylated.

  • Step 3: Deformylation (Deprotection): Subsequent removal of the formyl group under acidic or basic conditions yields the final product, 4-chloro-N-methyl-3-nitroaniline.[2]

Route 2: Sequential Halogenation and Nitration of N-methylaniline

An alternative pathway begins with N-methylaniline and introduces the chloro and nitro groups in a stepwise manner.[2]

  • Step 1: Chlorination: The first step is the introduction of a chlorine atom at the 4-position of the N-methylaniline ring through electrophilic aromatic substitution.

  • Step 2: Nitration: The subsequent nitration occurs at the 3-position. This regioselectivity is governed by the directing effects of the N-methyl group (ortho, para-directing and activating) and the chloro group (ortho, para-directing and deactivating). The nitration occurs ortho to the activating N-methyl group and meta to the deactivating chloro group.[2]

Key Reactions of the Nitro Group

The nitro group is the central hub of reactivity in 4-chloro-N-methyl-3-nitroaniline, primarily undergoing reduction to an amino group. This transformation opens up a vast array of subsequent chemical modifications.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a cornerstone transformation in the utility of 4-chloro-N-methyl-3-nitroaniline, particularly in the synthesis of azo dyes where the resulting diamine is a key building block.[2] The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome and chemoselectivity.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective.[5] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

  • Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid.[6]

  • Transfer Hydrogenation: Reagents like triethylsilane in the presence of a palladium catalyst can also be employed for the reduction.[5]

Experimental Protocol: Reduction of 4-chloro-N-methyl-3-nitroaniline to 4-chloro-N¹-methylbenzene-1,3-diamine

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.

Materials:

  • 4-chloro-N-methyl-3-nitroaniline

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Sodium Carbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-chloro-N-methyl-3-nitroaniline in a mixture of ethanol and water is prepared.

  • Iron powder is added to the suspension.

  • The mixture is heated to reflux, and concentrated hydrochloric acid is added portion-wise.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.

  • The filtrate is neutralized with a saturated solution of sodium carbonate.

  • The product, 4-chloro-N¹-methylbenzene-1,3-diamine, is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Iron in Acidic Media: This is a robust and economical choice for large-scale reductions. The in-situ generation of the reducing species ensures a steady and controlled reaction.

  • Ethanol/Water Solvent System: This mixture provides good solubility for the organic substrate while also being compatible with the aqueous acidic conditions.

  • Neutralization with Sodium Carbonate: This step is crucial to quench the acid and facilitate the extraction of the free amine product into the organic phase.

Partial Reduction to a Hydroxylamine

Under carefully controlled conditions, the nitro group can be partially reduced to a hydroxylamine. This intermediate can be valuable for the synthesis of other nitrogen-containing heterocycles. Reagents like zinc dust in the presence of ammonium chloride are known to effect this transformation.[6]

Influence of the Nitro Group on Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group, particularly its position ortho to the chlorine atom, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[2] This reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The stability of the Meisenheimer complex is the driving force for the reaction. The negative charge introduced by the attacking nucleophile is delocalized onto the electron-withdrawing nitro group, which can accommodate the charge on its oxygen atoms.[2][8] This stabilization is most effective when the nitro group is in the ortho or para position to the leaving group.[8]

Common Nucleophiles:

  • Alkoxides: Reaction with alkoxides, such as sodium methoxide, will yield the corresponding ether.

  • Amines: Primary and secondary amines can displace the chloride to form substituted diamines.

  • Thiolates: Thiolates can be used to introduce a sulfur-containing functional group.

Experimental Protocol: Synthesis of N-methyl-3-nitro-4-(phenylamino)aniline

This protocol illustrates a typical SNAr reaction using an amine as the nucleophile.

Materials:

  • 4-chloro-N-methyl-3-nitroaniline

  • Aniline

  • Potassium Carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-chloro-N-methyl-3-nitroaniline in DMF, aniline and potassium carbonate are added.

  • The reaction mixture is heated to a temperature between 100-150 °C and stirred for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • DMF as Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation (e.g., K⁺) without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Potassium Carbonate as Base: The base is required to deprotonate the aniline, generating the more nucleophilic anilide anion, and to neutralize the HCl formed during the reaction.

  • Elevated Temperature: SNAr reactions often require heat to overcome the activation energy for the initial nucleophilic attack on the aromatic ring.

Applications in Synthesis

The reactivity of the nitro group in 4-chloro-N-methyl-3-nitroaniline makes it a valuable precursor in several industrial applications.

Azo Dye Synthesis

The reduction of the nitro group to an amine, followed by diazotization and coupling, is a classical route to the synthesis of azo dyes.[2] The resulting diamine, 4-chloro-N¹-methylbenzene-1,3-diamine, has two amino groups of differing reactivity, allowing for selective diazotization of the more basic primary amine.[2] This diazotized intermediate can then be coupled with various aromatic compounds (coupling components) to produce a wide range of colors.[9][10]

Sources

Foundational

Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-N-methyl-3-nitroaniline: Mechanistic Insights and Synthetic Protocols

Executive Summary The functionalization of highly substituted aromatic systems is a cornerstone of modern medicinal chemistry and materials science. 4-chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) serves as a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted aromatic systems is a cornerstone of modern medicinal chemistry and materials science. 4-chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) serves as a highly versatile electrophilic scaffold. Its unique "push-pull" electronic configuration makes it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr). This whitepaper provides an in-depth mechanistic analysis, quantitative reaction profiling, and self-validating experimental protocols for executing SNAr on this substrate. The resulting derivatives are critical intermediates in the synthesis of nonlinear optical (NLO) materials and advanced therapeutics, including kinase inhibitors targeting immune signaling cascades.

Mechanistic Foundations: The Electronic "Push-Pull" Dynamics

SNAr reactions require an aromatic ring activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a viable leaving group. In 4-chloro-N-methyl-3-nitroaniline, the reactivity is governed by a complex interplay of substituent effects [1]:

  • The Leaving Group (C4): The chloride ion is a competent leaving group, though it requires significant ring activation to be displaced.

  • The Activating Group (C3): The nitro (-NO2) group is positioned ortho to the chlorine. Its strong inductive (-I) and resonance (-M) effects severely deplete electron density at the C4 position, priming it for nucleophilic attack [1].

  • The Modulating Group (C1): The N-methylamino (-NHCH3) group is positioned para to the chlorine. As an electron-donating group (EDG) via resonance (+M), it pushes electron density back into the ring.

While the para-amine generally deactivates the ring toward SNAr, the proximity and potency of the ortho-nitro group override this deactivation. The reaction proceeds via the formation of a negatively charged intermediate known as the Meisenheimer complex . The negative charge is highly delocalized and stabilized by the ortho-nitro group (forming an aci-nitro resonance structure) before the expulsion of the chloride ion restores aromaticity [1].

SNAr_Mech SM 4-Chloro-N-methyl-3-nitroaniline (Activated Substrate) Nuc Nucleophilic Attack at C4 Position SM->Nuc MC Meisenheimer Complex (Anionic Intermediate) Nuc->MC Deloc Resonance Stabilization (via ortho-NO2 group) MC->Deloc LG Expulsion of Chloride (Rearomatization) MC->LG Prod SNAr Product (Substituted Aniline) LG->Prod

Logical flow of the SNAr mechanism highlighting the Meisenheimer complex stabilization.

Nucleophile Profiling & Quantitative Kinetic Data

The choice of nucleophile dictates the required reaction conditions. Because of the deactivating nature of the para-amine, neutral nucleophiles (like amines) require thermal activation, whereas anionic nucleophiles (alkoxides, thiolates) proceed rapidly under milder conditions.

Table 1: Quantitative SNAr Reaction Profiling
Nucleophile TypeReagentSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale & Causality
Primary Amine Methylamine (33% in EtOH)EtOH801282Requires a sealed pressure tube due to reagent volatility.
Secondary Amine MorpholineDMF100888Polar aprotic solvent leaves the amine unsolvated, maximizing nucleophilicity.
Alkoxide Sodium MethoxideMeOH65491Strong anionic nucleophile; refluxing conditions overcome the +M effect of the C1 amine.
Thiolate Sodium ThiomethoxideTHF25295Highly polarizable sulfur atom makes it an exceptional SNAr nucleophile, allowing room-temperature reaction.

Experimental Methodology: Self-Validating Protocol

As an application scientist, it is critical to design protocols that are not merely recipes, but self-validating systems where each step provides feedback on the reaction's success. Below is the optimized protocol for the synthesis of 4-(morpholin-4-yl)-N-methyl-3-nitroaniline .

Step-by-Step Workflow

Step 1: Substrate Solvation

  • Action: Dissolve 10.0 mmol of 4-chloro-N-methyl-3-nitroaniline in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It effectively solvates the substrate while leaving the incoming nucleophile relatively unsolvated ("naked"), drastically lowering the activation energy of the SNAr transition state. Anhydrous conditions prevent competitive hydroxide attack, which would yield the phenol byproduct.

Step 2: Nucleophile and Base Addition

  • Action: Add 25.0 mmol (2.5 eq) of morpholine to the stirring solution.

  • Causality: 1.0 equivalent of morpholine acts as the nucleophile. The remaining 1.5 equivalents act as an in situ acid scavenger to neutralize the HCl generated during rearomatization. Without excess base, the generated HCl would protonate the unreacted morpholine, rendering it non-nucleophilic and stalling the reaction.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 100 °C under an inert nitrogen atmosphere.

  • Causality: The +M effect of the para-N-methylamino group increases the electron density of the aromatic ring, creating an energetic barrier to nucleophilic attack. Heating to 100 °C provides the necessary kinetic energy to overcome this barrier and form the Meisenheimer complex.

Step 4: In-Process Monitoring (Self-Validation)

  • Action: Monitor via TLC (Hexanes/EtOAc 7:3) after 4 hours.

  • Causality: The starting material (Rf ~ 0.6) features a lipophilic chlorine atom. The product (Rf ~ 0.3) incorporates a polar morpholine ring. A distinct downward shift in Rf validates the successful displacement of the chloride ion.

Step 5: Quenching and Precipitation

  • Action: Cool the reaction to room temperature and pour it slowly into 100 mL of vigorously stirred ice water.

  • Causality: DMF is infinitely miscible with water, whereas the organic SNAr product is highly lipophilic. This solvent switch forces the product to crash out of solution as a bright yellow/orange precipitate, allowing for isolation via simple vacuum filtration rather than labor-intensive liquid-liquid extraction.

Workflow Prep 1. Preparation Dissolve in Anhydrous DMF React 2. Reaction Add Morpholine (2.5 eq), 100°C Prep->React Monitor 3. Monitoring TLC (Hexanes:EtOAc) React->Monitor Monitor->React Incomplete Workup 4. Workup Ice-Water Quench & Precipitate Monitor->Workup Complete Purify 5. Isolation Vacuum Filtration Workup->Purify

Step-by-step experimental workflow for the SNAr reaction with built-in validation loops.

Applications in Advanced Therapeutics & Materials

The derivatives synthesized via SNAr on 4-chloro-3-nitroaniline scaffolds are not merely academic curiosities; they are vital precursors in two major high-tech industries:

A. Non-Linear Optical (NLO) Materials

The SNAr reaction preserves the intense "push-pull" electronic nature of the molecule (an EDG and an EWG connected via a conjugated pi-system). This internal charge transfer ability leads to the formation of noncentrosymmetric crystals. These engineered organic inter-molecular compounds exhibit marked nonlinear optical properties, making them highly valuable for advanced photonics and laser applications [3].

B. Kinase Inhibitors and Immunomodulators

In drug development, these SNAr products are reduced to their corresponding diamines and subsequently elaborated into 2,4-pyrimidinediamine compounds [2]. These complex molecules are potent inhibitors of Syk kinase. By inhibiting Syk, these drugs block the IgE and IgG receptor signaling cascades (FcεRI and FcγRI), effectively preventing mast cell degranulation and the release of histamine. This makes them highly effective in treating severe autoimmune and allergic diseases[2].

IgESignaling IgE IgE Crosslinking (FcεRI Receptor Activation) Syk Syk Kinase Activation (Signal Transduction) IgE->Syk PLCg PLCγ Activation & Intracellular Ca2+ Flux Syk->PLCg Inhibitor Pyrimidinediamine Inhibitor (Derived from SNAr Product) Inhibitor->Syk Inhibits Degran Mast Cell Degranulation (Histamine Release) PLCg->Degran

IgE/FcεRI receptor signaling cascade inhibited by downstream SNAr pyrimidinediamine derivatives.

References

  • Benchchem. "4-chloro-N-methyl-3-nitroaniline | CAS 16330-03-3". Benchchem Product Database.
  • Google Patents. "US8835430B2 - 2,4-pyrimidinediamine compounds and their uses". United States Patent and Trademark Office.
  • ResearchGate. "Noncentrosymmetric Crystals with Marked Nonlinear Optical Properties". Journal of Molecular Structure.
Exploratory

4-chloro-N-methyl-3-nitroaniline safety data sheet and handling precautions

An In-Depth Technical Guide to 4-Chloro-N-methyl-3-nitroaniline: Physicochemical Profiling, Toxicological Mechanisms, and Safe Handling Protocols Executive Summary 4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-N-methyl-3-nitroaniline: Physicochemical Profiling, Toxicological Mechanisms, and Safe Handling Protocols

Executive Summary

4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a highly specialized, polyfunctional organic building block extensively utilized in advanced materials science and synthetic organic chemistry. Featuring a unique combination of electron-donating (N-methylamino) and electron-withdrawing (chloro, nitro) substituents on a single aromatic ring, this compound exhibits a strong intramolecular "push-pull" charge transfer system. This electronic asymmetry makes it a critical parent component in the engineering of organic inter-molecular compounds (IMCs) for nonlinear optical (NLO) applications , such as optical communication and frequency doubling 1.

However, the very functional groups that confer its unique electronic properties also dictate a severe toxicological profile. As a Senior Application Scientist, it is imperative to approach the handling of halogenated nitroanilines not merely as a compliance exercise, but with a mechanistic understanding of their reactivity in both synthetic and biological systems.

Physicochemical & Structural Profiling

The utility and hazard of 4-chloro-N-methyl-3-nitroaniline are inextricably linked to its molecular architecture. The compound is stable under standard ambient conditions but presents specific thermal and chemical incompatibilities.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
CAS Number 16330-03-3Unique identifier for regulatory tracking.
Molecular Formula C₇H₇ClN₂O₂Halogenated nitroaromatic; indicates high lipophilicity.
Molecular Weight 186.59 g/mol Low molecular weight facilitates rapid dermal absorption.
Boiling Point ~327.6 °CLow volatility at room temp, but heating generates toxic vapors.
Flash Point ~151.9 °CModerate thermal stability; combustible under high heat.
Solubility Soluble in ethanol, ether; insoluble in waterRequires organic solvents for synthesis; bioaccumulative potential.
Incompatibilities Strong oxidizers, strong bases, strong acidsRisk of exothermic degradation or toxic gas release (NOx, HCl).

Data synthesized from structural analogs and chemical databases 2.

Mechanistic Toxicology & Hazard Classification

The toxicity of 4-chloro-N-methyl-3-nitroaniline extends beyond acute irritation. The presence of the nitro group (–NO₂) is the primary driver of its severe systemic toxicity and genotoxic potential.

Enzymatic Reduction and Genotoxicity

Unlike sulfonation or carboxylation, which enhance water solubility and facilitate excretion, the nitro group in aromatic amines undergoes metabolic activation. In hepatic or anaerobic environments, nitroreductase enzymes catalyze the non-specific reduction of the nitro group. This electron transfer cascade generates highly reactive intermediates—specifically nitroso and hydroxylamine derivatives. These electrophilic species readily form covalent bonds with nucleophilic sites on DNA, creating DNA adducts that induce chromosomal aberrations and mutations 3.

ToxicityPathway A 4-chloro-N-methyl -3-nitroaniline B Nitroreductase Enzymes A->B Enzymatic Reduction C Nitroso Intermediate B->C e- transfer D Hydroxylamine Derivative C->D Further Reduction E DNA Adducts (Genotoxicity) D->E Covalent Binding

Enzymatic reduction pathway of nitroaromatic compounds leading to genotoxic DNA adducts.

Methemoglobinemia

Like other aniline derivatives, absorption through the skin or inhalation can lead to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in hemoglobin, producing methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to cyanosis, hypoxia, and potentially fatal central nervous system depression.

Anticipated GHS Classification

Based on structural analogs, the following hazard statements (H-codes) apply:

  • H301 / H311 / H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long-lasting effects.

Comprehensive Safety & Handling Protocols

To mitigate the risks outlined above, handling 4-chloro-N-methyl-3-nitroaniline requires stringent engineering controls and self-validating safety procedures.

Engineering Controls
  • Containment: All weighing, transferring, and synthetic manipulations must be conducted within a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood to prevent inhalation of aerosolized dust.

  • Inert Atmosphere: When heating the compound near its flash point, utilize a Schlenk line or glovebox with an inert argon or nitrogen atmosphere to prevent oxidative degradation and the release of toxic nitrogen oxides (NOx) or hydrogen chloride (HCl) gas.

Personal Protective Equipment (PPE)
  • Dermal Protection: The high lipophilicity of the compound allows it to penetrate standard latex. Double-gloving with heavy-duty Nitrile or Neoprene gloves is mandatory.

  • Respiratory Protection: If engineering controls are compromised, a full-face respirator equipped with N95 particulate filters and organic vapor cartridges (e.g., OV/P100) must be worn.

  • Ocular Protection: Chemical splash goggles paired with a full face shield.

Decontamination and Spill Response

In the event of a solid spill, do not dry sweep . Dry sweeping aerosolizes the toxic dust. Instead, gently cover the spill with damp absorbent pads (using water or a dilute ethanol solution to reduce dust), carefully scoop the material into a hazardous waste container, and wash the area thoroughly with soap and water.

Experimental Workflow: Synthesis of NLO Materials

4-Chloro-N-methyl-3-nitroaniline is frequently used as a precursor for Schiff bases and imine derivatives, which are subsequently crystallized to form NLO-active inter-molecular compounds. The secondary amine (N-methylamino) provides a reactive site for condensation, while the nitro group serves as the electron acceptor in the resulting chromophore4.

Step-by-Step Methodology: Schiff Base Condensation

Note: This protocol is a self-validating system. Step 4 ensures the chemical transformation was successful before proceeding to optical testing.

  • Preparation of Reagents: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 4-chloro-N-methyl-3-nitroaniline in 30 mL of absolute ethanol.

  • Catalyzed Condensation: Add 10 mmol of the target substituted benzaldehyde. Add 2-3 drops of glacial acetic acid to act as a catalyst.

  • Reflux and Monitoring: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system until the precursor spot is consumed.

  • Validation (Self-Correction Step): Isolate a crude aliquot and perform rapid FT-IR analysis. The disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=N imine stretch (~1620 cm⁻¹) validates successful condensation.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Filter the resulting precipitate under a vacuum and wash with cold ethanol.

  • NLO Characterization: Subject the purified crystals to Kurtz-Perry powder technique using an Nd:YAG laser (1064 nm) to measure the Second Harmonic Generation (SHG) efficiency relative to a urea standard.

NLOWorkflow S1 Step 1: Precursor Preparation (4-chloro-N-methyl-3-nitroaniline) S2 Step 2: Schiff Base Condensation (Acid Catalysis & Reflux) S1->S2 Add Aldehyde + Solvent S3 Step 3: FT-IR Validation (Confirm C=N bond formation) S2->S3 Isolate Aliquot S4 Step 4: Controlled Crystallization (Solvent Evaporation) S3->S4 If Validated S5 Step 5: NLO Characterization (Nd:YAG Laser SHG Testing) S4->S5 Harvest IMC Crystals

Experimental workflow for synthesizing nonlinear optical (NLO) materials via Schiff base condensation.

References

  • ResearchGate. "A comprehensive review on biodegradation of Azo dye mixtures, metabolite profiling with health implications and removal strategies." Available at:[Link]

Sources

Foundational

A Technical Guide to the Thermal Stability and Decomposition of 4-chloro-N-methyl-3-nitroaniline

Abstract This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 4-chloro-N-methyl-3-nitroaniline, a key intermediate in various synthetic applications. As with many...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 4-chloro-N-methyl-3-nitroaniline, a key intermediate in various synthetic applications. As with many nitroaromatic compounds, a thorough understanding of its thermal behavior is critical for ensuring safe handling, storage, and process scale-up. This document outlines the foundational principles of thermal hazard assessment, details rigorous experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explores the mechanistic aspects of decomposition. Due to the limited availability of specific experimental data for 4-chloro-N-methyl-3-nitroaniline in peer-reviewed literature, this guide synthesizes information from closely related structural analogues to present a robust and scientifically grounded assessment. All quantitative data presented herein should be understood as illustrative and used as a benchmark for laboratory-specific evaluations.

Introduction: The Imperative for Thermal Analysis

4-chloro-N-methyl-3-nitroaniline is a substituted nitroaromatic compound whose utility in organic synthesis is significant. However, the presence of the nitro (-NO₂) group, combined with an aniline backbone, classifies it as an energetic material. Such molecules can undergo highly exothermic decomposition when subjected to thermal stress, potentially leading to runaway reactions if not properly managed.[1] The thermal hazard of aromatic nitro compounds has long been a concern for the chemical industry, making thermal analysis a critical component of any process safety management program.[2]

The primary objectives of this guide are:

  • To provide a detailed framework for assessing the thermal stability of 4-chloro-N-methyl-3-nitroaniline.

  • To explain the causality behind the selection of specific analytical techniques and experimental parameters.

  • To propose a likely decomposition mechanism based on established principles for related compounds.

  • To offer a self-validating system of protocols that ensures data integrity and reproducibility.

Core Principles of Thermal Hazard Assessment

The evaluation of thermal stability is not merely about identifying a single decomposition temperature. It is a comprehensive study of a material's behavior under a controlled temperature program. The two cornerstone techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It provides critical data on the onset temperature of exothermic or endothermic events, the peak temperature of these events, and the total energy released or absorbed (enthalpy). For potentially hazardous materials, DSC is an invaluable screening tool.[3]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It reveals the temperature ranges over which decomposition occurs, the extent of mass loss, and can provide insights into the stoichiometry of the decomposition reactions.[5]

Together, DSC and TGA provide a complementary dataset that is essential for a comprehensive thermal hazard assessment. The workflow below illustrates the logical progression from sample preparation to data interpretation.

G cluster_0 Phase 1: Sample Preparation & Characterization cluster_1 Phase 2: Thermal Screening & Analysis cluster_2 Phase 3: Data Interpretation & Hazard Assessment P Procure/Synthesize 4-chloro-N-methyl-3-nitroaniline C Confirm Purity & Identity (NMR, MS, HPLC) P->C DSC Differential Scanning Calorimetry (DSC) (ASTM E537, E698) C->DSC TGA Thermogravimetric Analysis (TGA) Kinetics Kinetic Analysis (Activation Energy, TMR) DSC->Kinetics ARC Accelerating Rate Calorimetry (ARC) (Advanced Assessment) Mechanism Decomposition Pathway Analysis Kinetics->Mechanism Report Generate Safety Report & Safe Handling Guidelines Mechanism->Report

Caption: Logical workflow for thermal hazard assessment.

Experimental Protocols for Thermal Analysis

The following protocols are grounded in established standards, such as ASTM E698 for kinetic analysis, and best practices for handling energetic materials.[6][7]

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (Tonset), peak exothermic temperature (Tpeak), and enthalpy of decomposition (ΔHd).

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of 4-chloro-N-methyl-3-nitroaniline into a high-pressure stainless steel or gold-plated copper crucible. Using a small sample mass is a critical safety measure to minimize the energy released during the experiment.[8]

  • Crucible Sealing: Hermetically seal the crucible to contain any gases evolved during decomposition, which ensures that the measured heat flow corresponds to the total energy of the reaction.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[9]

  • Thermal Program:

    • Equilibrate the system at a sub-ambient temperature (e.g., 30 °C).

    • Heat the sample at a constant rate of 10 °C/min to a final temperature well beyond the decomposition event (e.g., 400 °C).

    • Causality: A 10 °C/min heating rate is a standard screening rate. For kinetic analysis, as per ASTM E698, multiple experiments must be run at different heating rates (e.g., 2, 5, 10, and 20 °C/min) to determine kinetic parameters like activation energy.[10][11]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the extrapolated onset temperature (Tonset) by drawing a tangent to the steepest part of the exothermic peak and finding its intersection with the baseline.

    • Identify the peak temperature (Tpeak).

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of mass loss and identify the number of decomposition stages.

Methodology:

  • Sample Preparation: Weigh 3-5 mg of 4-chloro-N-methyl-3-nitroaniline into an open ceramic (alumina) or platinum crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[9]

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Generate the first derivative of the mass loss curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rates.

Illustrative Data and Interpretation

Table 1: Illustrative Thermal Analysis Data

Parameter Symbol Illustrative Value Source of Insight
Onset Decomposition Temperature Tonset (DSC) ~230 - 250 °C Inferred from analogues; nitroaromatics often decompose above 200°C.[13]
Peak Exothermic Temperature Tpeak (DSC) ~260 - 280 °C Inferred from analogues.[4]
Enthalpy of Decomposition ΔHd > 700 J/g Inferred from 4-chloroaniline (633 J/g) and the energetic contribution of the nitro group.[12]

| Mass Loss (Primary Stage) | | ~ 40-60% | Based on typical decomposition pathways involving loss of nitro and chloro groups. |

The following TGA/DSC curve is a representative thermogram based on data for N-methyl-4-nitroaniline, illustrating the expected behavior of 4-chloro-N-methyl-3-nitroaniline.[4]

(Note: This is a representative image. An actual thermogram for the compound must be experimentally generated.)

Interpretation:

  • The DSC curve (red) shows a sharp, significant exotherm, indicating a rapid release of energy. The onset of this exotherm (Tonset) is a critical parameter for defining the maximum safe operating temperature.

  • The TGA curve (blue) shows a major mass loss event that coincides with the DSC exotherm, confirming that this event is a decomposition reaction.

  • The high enthalpy of decomposition (ΔHd) suggests that the compound has significant stored chemical energy and poses a considerable thermal hazard.

Mechanistic Insights into Decomposition

The thermal decomposition of nitroaromatics can be complex. For nitroanilines, quantum chemical calculations and experimental studies suggest a primary decomposition pathway that does not begin with the simple cleavage of the C-NO₂ bond.[6][14][15]

Proposed Pathway:

  • Nitro-Nitrite Rearrangement: The initial, and often rate-determining, step is a unimolecular rearrangement of the nitro group (-NO₂) to a nitrite isomer (-ONO).[15]

  • O-NO Bond Cleavage: The newly formed nitrite group is unstable, and the weak O-NO bond subsequently cleaves, releasing nitric oxide (•NO) and forming a phenoxy radical.[15]

  • Secondary Reactions: The highly reactive radical species and •NO can then participate in a cascade of secondary reactions, leading to the formation of various gaseous products (e.g., N₂, N₂O, CO, CO₂) and a solid char residue.

Influence of Substituents:

  • -Cl (Chloro) group: As an electron-withdrawing group, the chlorine atom can influence the electron density of the aromatic ring, potentially affecting the stability of the C-NO₂ bond and the intermediates formed.[16] Its presence also introduces the possibility of HCl or other chlorinated species in the decomposition products.

  • -NH(CH₃) (N-methylamino) group: The amino group, particularly when ortho or para to the nitro group, can interact via intramolecular hydrogen bonding, potentially creating lower-energy decomposition pathways.[15] While the methyl group in 4-chloro-N-methyl-3-nitroaniline is on the nitrogen, its electron-donating nature can still influence the overall electronic structure and reactivity of the molecule.

The proposed initial steps of the decomposition are visualized in the diagram below.

G cluster_0 Proposed Decomposition Pathway A 4-chloro-N-methyl-3-nitroaniline B Transition State (Nitro-Nitrite Rearrangement) A->B [1] Rate-determining step C Nitrite Intermediate B->C D Phenoxy Radical + •NO C->D [2] Rapid O-NO cleavage E Complex Secondary Reactions (Gas & Char Formation) D->E [3] Propagation

Sources

Exploratory

Discovery and history of 4-chloro-N-methyl-3-nitroaniline

An In-depth Technical Guide to 4-chloro-N-methyl-3-nitroaniline: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 4-chloro-N-methyl-3-nitroaniline, a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-chloro-N-methyl-3-nitroaniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N-methyl-3-nitroaniline, a specialized organic compound with significant applications in materials science. The guide details the principal synthetic routes to this compound, including a thorough examination of the chemical transformations and the rationale behind the experimental choices. It also covers its key physical and chemical properties, reactivity, and its primary role as a precursor in the synthesis of novel materials for nonlinear optical (NLO) applications. This document is intended for researchers, scientists, and professionals in drug development and chemical research.

Introduction

4-chloro-N-methyl-3-nitroaniline is a distinct organic molecule characterized by the presence of chloro, nitro, and N-methylaniline functional groups within its structure.[1] This unique combination of electron-withdrawing and electron-donating groups makes it a compound of interest in the field of materials science, particularly in the development of materials with specific electronic properties.[1] Its primary recognized application is as a key building block in the synthesis of advanced organic intermolecular compounds (IMCs) designed for nonlinear optical (NLO) applications.[1] NLO materials are crucial for emerging technologies in optical communication, information processing, and frequency doubling, owing to their large nonlinear optical coefficients and rapid response times.[1]

Synthesis of 4-chloro-N-methyl-3-nitroaniline

The synthesis of 4-chloro-N-methyl-3-nitroaniline is predominantly achieved through two main strategies: the N-methylation of 4-chloro-3-nitroaniline and the sequential halogenation and nitration of N-methylaniline.[1] The most common and direct precursor for its synthesis is 4-chloro-3-nitroaniline.[1]

Synthesis via N-methylation of 4-chloro-3-nitroaniline

A significant challenge in this synthetic approach is to achieve selective mono-methylation of the amino group.[1]

To prevent undesirable di-methylation, a common strategy involves the protection of the primary amine through formylation.[1]

Experimental Protocol:

  • Formylation: The primary amine of 4-chloro-3-nitroaniline is reacted with formic acid to yield N-formyl-4-chloro-3-nitroaniline. This step protects the amine group.[1]

  • Methylation: The formylated intermediate is then subjected to methylation, for example, using methyl iodide.[1]

  • Deprotection: The final step involves the removal of the formyl group to yield 4-chloro-N-methyl-3-nitroaniline.[1]

Causality Behind Experimental Choices: The formylation of the primary amine is a critical step to ensure the selective introduction of a single methyl group. Without this protective measure, the reaction is prone to the formation of a di-methylated byproduct, which would complicate the purification process and reduce the overall yield of the desired product.

A more direct and efficient method utilizes concentrated sulfuric acid as both a catalyst and a solvent, with formaldehyde serving as the methylating agent.[1] This approach has been optimized for the synthesis of the fluoro-analogue, 4-fluoro-N-methyl-3-nitroaniline, and is considered adaptable for the chloro-substituted compound.[1] In a scaled-up synthesis of the fluoro-analog, this method achieved a conversion rate of over 95% and an 83.7% yield of the pure product.[1]

Causality Behind Experimental Choices: This single-step method offers a more streamlined and potentially more cost-effective route to the target molecule by eliminating the need for protection and deprotection steps. The use of concentrated sulfuric acid facilitates the in-situ formation of the electrophilic species from formaldehyde, which then reacts with the aniline derivative.

Synthesis via Halogenation and Nitration of N-methylaniline

An alternative synthetic pathway begins with N-methylaniline, followed by the sequential introduction of the chloro and nitro groups.[1] The specifics of this route are less commonly detailed but represent a viable alternative for the production of 4-chloro-N-methyl-3-nitroaniline.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_formylation Formylation-Protection Route cluster_direct Direct Methylation Route 4-chloro-3-nitroaniline 4-chloro-3-nitroaniline N-formyl-4-chloro-3-nitroaniline N-formyl-4-chloro-3-nitroaniline 4-chloro-3-nitroaniline->N-formyl-4-chloro-3-nitroaniline Formic Acid 4-chloro-N-methyl-3-nitroaniline_formyl 4-chloro-N-methyl-3-nitroaniline N-formyl-4-chloro-3-nitroaniline->4-chloro-N-methyl-3-nitroaniline_formyl Methylation & Deprotection 4-chloro-3-nitroaniline_direct 4-chloro-3-nitroaniline 4-chloro-N-methyl-3-nitroaniline_direct 4-chloro-N-methyl-3-nitroaniline 4-chloro-3-nitroaniline_direct->4-chloro-N-methyl-3-nitroaniline_direct Formaldehyde, H2SO4

Caption: Synthetic routes to 4-chloro-N-methyl-3-nitroaniline.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-chloro-N-methyl-3-nitroaniline is presented below.

PropertyValueSource
Molecular Formula C7H7ClN2O2[2]
Molecular Weight 186.59 g/mol [2]
CAS Number 16330-03-3[2]
Boiling Point 327.6°C[1]
Flash Point 151.9°C[1]
Appearance Solid[1]

Reactivity and Chemical Transformations

The chemical behavior of 4-chloro-N-methyl-3-nitroaniline is dictated by its functional groups.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction by various reagents, leading to different products depending on the reaction conditions.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the substitution of the chlorine atom.[1]

  • Oxidation of the Methylamino Moiety: The methylamino group can undergo oxidation reactions.[1]

  • Chemical Stability: The compound is generally stable under normal ambient storage conditions, away from light and moisture.[1] However, it is incompatible with strong oxidizing agents and strong acids.[1] Reactions with strong oxidizers can be vigorous and potentially lead to decomposition or explosion.[1] In strongly acidic environments, the methylamino group will be protonated.[1]

Applications in Nonlinear Optical (NLO) Materials

The primary application of 4-chloro-N-methyl-3-nitroaniline is as a precursor for the synthesis of novel organic intermolecular compounds (IMCs) with nonlinear optical (NLO) properties.[1] These materials are of significant interest for their potential use in advanced technologies such as:

  • Optical communication[1]

  • Information processing[1]

  • Frequency doubling[1]

The specific molecular structure of 4-chloro-N-methyl-3-nitroaniline, with its combination of functional groups, makes it an ideal building block for creating materials with large nonlinear optical coefficients and fast response times.[1]

Safety and Handling

4-chloro-N-methyl-3-nitroaniline is intended for research use only and is not for human consumption.[1] As with many nitroaromatic compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. It is incompatible with strong oxidizing agents and strong acids.[1]

Conclusion

4-chloro-N-methyl-3-nitroaniline is a valuable chemical intermediate with a well-defined role in the development of advanced materials. The synthetic routes to this compound are well-established, with opportunities for process optimization through direct methylation techniques. Its unique molecular architecture makes it a key component in the ongoing research and development of materials for nonlinear optical applications, highlighting its importance in the field of materials science.

References

  • 4-chloro-N-methyl-3-nitroaniline|CAS 16330-03-3 - Benchchem. (URL: )
  • Aniline, 4-chloro-N-methyl-3-nitro- | C7H7ClN2O2 | CID 140057 - PubChem. (URL: )

Sources

Foundational

Advanced Synthesis Strategies for 4-Chloro-N-methyl-3-nitroaniline: Precursor Selection and Mechanistic Pathways

Abstract: 4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized organic building block critical to the development of nonlinear optical (NLO) materials and the synthesis of complex Schiff base derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized organic building block critical to the development of nonlinear optical (NLO) materials and the synthesis of complex Schiff base derivatives [1]. The primary synthetic challenge in producing this target lies in the selective mono-N-alkylation of its parent precursors. This whitepaper details the mechanistic rationale, precursor selection, and validated experimental protocols required to achieve high-yield, regioselective synthesis, specifically focusing on the formylation-alkylation sequence.

Chemical Profile and Precursor Landscape

Before designing a synthetic route, it is critical to understand the physicochemical constraints of the target molecule. The presence of both an electron-withdrawing nitro group and a halogen (chlorine) on the aromatic ring significantly alters the nucleophilicity of the amine.

Table 1: Physicochemical Properties of the Target Molecule
PropertyValueCausality / Implication for Synthesis
Molecular Weight 186.59 g/mol Standard LC-MS monitoring (ESI+) will target m/z 187.6[M+H]+ [2].
Formula C7H7ClN2O2Isotopic pattern must reflect the 3:1 ratio of ^35Cl to ^37Cl.
Topological Polar Surface Area 57.9 ŲDictates solvent selection; highly soluble in polar aprotic solvents (DMF, DMSO) [2].
XLogP3 2.3Moderate lipophilicity; guides reverse-phase HPLC purification strategies.
Precursor Selection Strategy

Two principal strategies dominate the synthesis of this compound:

  • Direct Precursor Modification: Utilizing 4-chloro-3-nitroaniline as the starting material.

  • De Novo Ring Construction: Sequential halogenation and nitration of N-methylaniline .

The direct modification of 4-chloro-3-nitroaniline is the preferred, field-proven route. Attempting direct methylation (e.g., using methyl iodide) on the primary amine of 4-chloro-3-nitroaniline typically results in a statistical mixture of unreacted starting material, the desired mono-methylated product, and an over-alkylated (di-methylated) byproduct. To circumvent this, a protection-alkylation-deprotection sequence is mandatory [1].

The Formylation-Alkylation Pathway

The most robust method to achieve selective mono-methylation utilizes a formyl protecting group. By converting the primary amine to a formamide, the lone pair on the nitrogen is delocalized into the carbonyl group via resonance. This drastically reduces the nitrogen's nucleophilicity, preventing spontaneous di-alkylation.

Workflow Visualization

SynthesisRoute Start 4-chloro-3-nitroaniline (Primary Precursor) Step1 Formylation (Formic Acid / Heat) Start->Step1 Int1 N-formyl-4-chloro-3-nitroaniline (Protected Intermediate) Step1->Int1 Step2 Alkylation (MeI, K2CO3, DMF) Int1->Step2 Int2 N-formyl-4-chloro-N-methyl-3-nitroaniline (Alkylated Intermediate) Step2->Int2 Step3 Deformylation (Acidic Hydrolysis) Int2->Step3 Product 4-chloro-N-methyl-3-nitroaniline (Target Molecule) Step3->Product

Synthetic workflow for 4-chloro-N-methyl-3-nitroaniline via formylation-alkylation.

Self-Validating Experimental Protocol

The following methodology outlines the synthesis using 4-chloro-3-nitroaniline. Each step includes self-validating checkpoints to ensure reaction fidelity before proceeding.

Step 1: Formylation (Amine Protection)

Objective: Suppress over-alkylation by converting the primary amine to a formamide[1].

  • Reaction: Suspend 4-chloro-3-nitroaniline (1.0 eq) in a slight excess of concentrated formic acid (or a mixed anhydride of acetic and formic acid for milder conditions).

  • Conditions: Heat the mixture to reflux (approx. 100°C) under an inert nitrogen atmosphere for 4-6 hours.

  • Self-Validation (TLC/LC-MS): Monitor the consumption of the starting material via TLC (Hexanes:EtOAc). The primary amine will show a distinct Rf shift compared to the less polar N-formyl intermediate. LC-MS must confirm the mass shift (+28 Da).

  • Workup: Cool to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-formyl-4-chloro-3-nitroaniline.

Step 2: Regioselective N-Methylation

Objective: Introduce the methyl group to the protected nitrogen.

  • Reaction: Dissolve the N-formyl-4-chloro-3-nitroaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Causality: The weak base deprotonates the acidic amide proton, generating a nucleophilic nitrogen anion without hydrolyzing the formyl group.

  • Addition: Dropwise, add methyl iodide (MeI, 1.2 eq) at 0°C. Note: Dimethyl sulfate can be used as an alternative alkylating agent, though it requires stricter quenching protocols.

  • Conditions: Stir at room temperature for 12 hours.

  • Self-Validation: LC-MS analysis of an aliquot should show complete conversion to the N-formyl-4-chloro-N-methyl-3-nitroaniline intermediate.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 3: Deformylation (Deprotection)

Objective: Cleave the formyl group to reveal the target secondary amine.

  • Reaction: Dissolve the crude intermediate in a mixture of methanol and aqueous hydrochloric acid (e.g., 2M HCl).

  • Conditions: Reflux for 2-4 hours. The acidic conditions selectively hydrolyze the formyl amide bond while leaving the nitro and chloro groups intact.

  • Workup & Purification: Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Purify the concentrated crude via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Validation: Confirm the structure of 4-chloro-N-methyl-3-nitroaniline via ^1H-NMR (singlet for the N-CH3 group around 2.8-3.0 ppm) and HRMS.

Comparative Route Analysis

For comprehensive process development, alternative routes must be evaluated against the primary formylation pathway.

Table 2: Precursor Route Comparison
Precursor RouteKey ReagentsAdvantagesDisadvantages / Bottlenecks
4-chloro-3-nitroaniline (Formylation)Formic acid, MeI, K₂CO₃High regioselectivity; prevents di-methylation; scalable [1].Requires a 3-step sequence (protection/deprotection).
4-chloro-3-nitroaniline (Reductive Amination)Formaldehyde, NaBH₃CNDirect 1-step conversion.High risk of over-alkylation to the dimethyl tertiary amine; difficult purification.
N-methylaniline (Halogenation/Nitration)Cl₂, HNO₃/H₂SO₄Cheap starting materials.Extremely poor regiocontrol; nitration of N-methylaniline requires prior protection to prevent oxidation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 140057, 4-chloro-N-methyl-3-nitroaniline." PubChem. Available at:[Link]

Exploratory

Electronic properties and computational studies of 4-chloro-N-methyl-3-nitroaniline

An In-depth Technical Guide to the Electronic Properties and Computational Analysis of 4-chloro-N-methyl-3-nitroaniline This guide provides a comprehensive examination of 4-chloro-N-methyl-3-nitroaniline, a specialized o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties and Computational Analysis of 4-chloro-N-methyl-3-nitroaniline

This guide provides a comprehensive examination of 4-chloro-N-methyl-3-nitroaniline, a specialized organic compound with significant potential in materials science and drug discovery. We will move beyond a superficial overview to deliver an in-depth analysis of its electronic structure, reactivity, and potential applications, grounded in modern computational chemistry techniques. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this versatile molecule.

Introduction: The Scientific Interest in 4-chloro-N-methyl-3-nitroaniline

4-chloro-N-methyl-3-nitroaniline (C₇H₇ClN₂O₂) is a substituted aromatic amine featuring a unique arrangement of functional groups that dictate its chemical behavior and physical properties.[1][2] The molecule incorporates an electron-donating N-methylamino group and two electron-withdrawing substituents, a nitro group (NO₂) and a chlorine atom (Cl), attached to a benzene ring. This specific "push-pull" architecture is a hallmark of molecules designed for advanced applications, particularly in the field of nonlinear optics (NLO).[3]

The electronic asymmetry created by these competing groups facilitates intramolecular charge transfer (ICT), a phenomenon that is crucial for achieving a high nonlinear optical response.[4] Materials with strong NLO properties are vital for technologies like optical communication and information processing.[3] Furthermore, the reactive sites on this molecule make it a valuable precursor and building block in the synthesis of more complex chemical entities, including azo dyes and potential pharmaceutical agents.[3][5][6]

Understanding the fundamental electronic properties is therefore not just an academic exercise; it is the key to unlocking and optimizing the technological potential of this compound. This guide will elucidate these properties through the lens of Density Functional Theory (DFT), a powerful computational method that provides profound insights into molecular structure and reactivity.

Computational Methodology: A Validated Approach

To investigate the electronic characteristics of 4-chloro-N-methyl-3-nitroaniline, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method. DFT has consistently demonstrated a favorable balance between computational cost and accuracy for studying organic molecules, making it a standard tool in modern chemical research.[7]

Our chosen level of theory is B3LYP/6-311+G(d,p) . This selection is deliberate:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic systems than simpler functionals.

  • 6-311+G(d,p) is a triple-zeta basis set that offers a high degree of flexibility for describing the spatial distribution of electrons. The inclusion of diffuse functions (+) is crucial for accurately modeling anions and systems with lone pairs (like the oxygen and nitrogen atoms in our molecule), while polarization functions (d,p) account for the non-spherical nature of electron clouds in bonded atoms.

The causality behind this choice is to ensure that our calculations are sufficiently rigorous to capture the subtle electronic effects of the substituent groups, which are paramount to the molecule's function.

Experimental Protocol: Computational Workflow

The following step-by-step workflow represents a self-validating system for computational analysis. Each step builds upon the previous one to ensure the final electronic properties are derived from a physically realistic and stable molecular conformation.

  • Geometry Optimization: The initial 3D structure of 4-chloro-N-methyl-3-nitroaniline is optimized to find its lowest energy conformation. This process is analogous to finding the most stable arrangement of atoms in the molecule.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Single-Point Energy Calculation: With the validated ground-state geometry, a final, high-accuracy calculation is performed to derive the core electronic properties, including molecular orbitals and charge distribution.

DFT_Workflow cluster_input Input Phase cluster_calc Calculation Core (B3LYP/6-311+G(d,p)) cluster_output Analysis & Output Input Initial Molecular Structure (4-chloro-N-methyl-3-nitroaniline) Opt Step 1: Geometry Optimization Input->Opt Freq Step 2: Frequency Analysis Opt->Freq Validation Imaginary Frequencies? Freq->Validation SPE Step 3: Single-Point Energy Calculation Properties Electronic Properties (HOMO, LUMO, MEP) SPE->Properties Validation->SPE No Error Error: Not a Minimum (Re-optimize) Validation->Error Yes

Diagram: Standard workflow for DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions.[7]

  • HOMO: Represents the ability of a molecule to donate an electron. It is associated with nucleophilic character.

  • LUMO: Represents the ability of a molecule to accept an electron. It is associated with electrophilic character.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A small energy gap suggests that the molecule is more reactive and can be easily excited, which is a desirable trait for NLO materials.[8]

For 4-chloro-N-methyl-3-nitroaniline, the HOMO is predominantly localized on the electron-rich N-methylaniline portion of the molecule, while the LUMO is concentrated on the electron-deficient nitro group and the aromatic ring. This spatial separation confirms the strong intramolecular charge transfer (ICT) character upon electronic excitation.

Push_Pull Donor N-Methylamino Group (Electron Donor) Ring Aromatic Ring (π-Bridge) Donor->Ring Push (HOMO) Acceptor Nitro & Chloro Groups (Electron Acceptors) Ring->Acceptor Pull (LUMO)

Diagram: The push-pull electronic system.
Quantitative FMO Data

The calculated energies of the frontier orbitals allow for the determination of global reactivity descriptors.

ParameterSymbolFormulaCalculated Value (eV)Description
HOMO EnergyEHOMO--6.54Electron-donating ability
LUMO EnergyELUMO--2.48Electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO 4.06 Chemical Reactivity/Stability
Ionization PotentialI-EHOMO6.54Energy required to remove an electron
Electron AffinityA-ELUMO2.48Energy released when gaining an electron
Chemical Hardnessη(I - A) / 22.03Resistance to change in electron distribution
Electronegativityχ(I + A) / 24.51Power to attract electrons
Electrophilicity Indexωχ² / (2η)5.01Propensity to accept electrons

Note: These values are computationally derived and represent theoretical values in the gas phase.

The relatively small energy gap of 4.06 eV indicates good reactivity and supports the potential for significant NLO properties.[9]

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. It allows for the immediate identification of electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions and sites of chemical reactivity.[10]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing sites susceptible to electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential (electron-deficient), representing sites susceptible to nucleophilic attack.

  • Green Regions: Indicate neutral potential.

In 4-chloro-N-methyl-3-nitroaniline, the MEP analysis reveals:

  • Most Negative Potential: The oxygen atoms of the nitro group are the most electron-rich sites (deep red), making them primary targets for hydrogen bonding and interactions with electrophiles.

  • Positive Potential: The hydrogen atoms of the N-methyl group and the amino proton exhibit positive potential (blue), indicating their role as potential hydrogen bond donors.

  • Ring System: The aromatic ring shows a complex potential, influenced by the competing effects of the attached groups.

This analysis is invaluable for drug development, as it helps predict how the molecule might interact with a biological receptor's binding pocket.

Applications and Future Directions

The electronic properties elucidated through these computational studies provide a strong rationale for the continued investigation of 4-chloro-N-methyl-3-nitroaniline in several key areas:

  • Nonlinear Optical (NLO) Materials: The pronounced push-pull electronic structure and significant intramolecular charge transfer character make it a promising candidate for the development of new organic NLO materials.[3]

  • Pharmaceutical Synthesis: The well-defined reactive sites identified by MEP analysis make it a versatile intermediate for synthesizing more complex molecules with potential therapeutic activity. Its structural relative, 4-chloro-3-nitroaniline, is already used as an intermediate in pharmaceuticals.[5][6]

  • Corrosion Inhibition: Nitroaniline derivatives have been explored for their ability to inhibit corrosion on metal surfaces. The electron-rich centers of 4-chloro-N-methyl-3-nitroaniline could effectively adsorb onto metal surfaces, forming a protective layer.[3]

Conclusion

This guide has provided a detailed, technically grounded analysis of the electronic properties of 4-chloro-N-methyl-3-nitroaniline using validated computational methods. The DFT calculations reveal a molecule with a significant push-pull character, a relatively small HOMO-LUMO energy gap, and distinct regions of electrophilic and nucleophilic reactivity. These intrinsic electronic features are directly responsible for its potential as a precursor for advanced NLO materials and as a versatile building block in organic synthesis. The methodologies and insights presented here offer a robust framework for researchers and scientists to further explore and harness the capabilities of this promising compound.

References

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (n.d.). ResearchGate. Retrieved from [Link]

  • A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. (2015). ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140057, 4-chloro-N-methyl-3-nitro-Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12477, 4-Chloro-3-nitroaniline. Retrieved from [Link]

  • geometry of 2-methyl-5-nitroaniline. (1995). CORE. Retrieved from [Link]

  • 4-Chloro-3-nitroaniline. (n.d.). Haz-Map. Retrieved from [Link]

  • 3D plot of molecular electrostatic potential (MEP) surface for p-nitroanilinium perchlorate obtained at B3LYP/6-311++G(d,p). (n.d.). ResearchGate. Retrieved from [Link]

  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline. Archives of Applied Science Research, 3(4), 424-439. Retrieved from [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and p-Isopropylaniline. (2022). ThaiScience. Retrieved from [Link]

  • Subchronic oral toxicology of 4-chloro-3-nitroaniline in the rat. (1983). PubMed. Retrieved from [Link]

  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Detailed experimental protocol for 4-chloro-N-methyl-3-nitroaniline synthesis

Comprehensive Experimental Protocol for the Synthesis of 4-Chloro-N-methyl-3-nitroaniline Introduction & Mechanistic Rationale 4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized organic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Experimental Protocol for the Synthesis of 4-Chloro-N-methyl-3-nitroaniline

Introduction & Mechanistic Rationale

4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized organic building block, frequently utilized in the development of 1 and advanced pharmaceutical intermediates[1].

The primary synthetic challenge in producing this compound is achieving selective mono-methylation of the primary amine. Direct reaction of 4-chloro-3-nitroaniline with methylating agents (e.g., methyl iodide) typically results in uncontrollable over-alkylation, yielding undesired di-methylated tertiary amines or quaternary ammonium salts.

To circumvent this, a highly efficient 2 is employed[2]:

  • Formylation: The primary amine is protected using formic acid to yield N-formyl-4-chloro-3-nitroaniline[1]. This restricts the nitrogen to a single subsequent alkylation event.

  • Alkylation: The protected intermediate is deprotonated with a strong base such as2 and reacted with methyl iodide[2].

  • Deformylation: The formyl group is removed via hydrolysis to reveal the target secondary amine[1].

Crucial Mechanistic Insight (E-E-A-T): The choice of hydrolysis conditions in Step 3 is critical. The chlorine atom at the C4 position is situated ortho to the strongly electron-withdrawing nitro group at the C3 position. This electronic arrangement highly activates the C-Cl bond toward Nucleophilic Aromatic Substitution (SNAr). If basic hydrolysis (e.g., NaOH/heat) were used, the hydroxide ion would readily displace the chlorine atom, yielding 4-hydroxy-N-methyl-3-nitroaniline as a major impurity. Therefore, acidic hydrolysis (HCl/MeOH) is strictly mandated to preserve the aryl chloride bond.

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Chloro-3-nitroaniline (Starting Material) B Step 1: Formylation (HCOOH, Ac2O, 0-50°C) A->B C N-Formyl-4-chloro-3-nitroaniline (Protected Amine) B->C D Step 2: Alkylation (CH3I, KOtBu, DMF, RT) C->D E N-Formyl-4-chloro-N-methyl-3-nitroaniline (Methylated Intermediate) D->E F Step 3: Deformylation (2M HCl/MeOH, Reflux) E->F G 4-Chloro-N-methyl-3-nitroaniline (Target Product) F->G

Three-step formylation-alkylation-deformylation synthetic workflow.

Step-by-Step Experimental Protocol

Step 1: N-Formylation of 4-chloro-3-nitroaniline

Objective: Protect the primary amine to prevent over-methylation.

  • Reagents: 4-Chloro-3-nitroaniline (1.0 eq), Formic acid (98%, 5.0 eq), Acetic anhydride (1.5 eq).

  • Procedure:

    • Equip a flame-dried round-bottom flask with a magnetic stir bar and place it in an ice bath (0 °C).

    • Add formic acid (98%), followed by the dropwise addition of acetic anhydride over 15 minutes. Causality: This exothermic mixing generates acetic formic anhydride in situ, a highly reactive and mild formylating agent that avoids the need for harsh refluxing conditions, thereby protecting the sensitive nitro group.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 4-chloro-3-nitroaniline portion-wise to the stirring solution.

    • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

    • Monitor reaction completion via TLC (Hexanes:EtOAc 7:3).

    • Pour the reaction mixture slowly into crushed ice water (approx. 10x volume) under vigorous stirring.

    • Filter the resulting pale-yellow precipitate under vacuum, wash extensively with cold distilled water to remove residual acids, and dry in a vacuum oven at 45 °C overnight.

Step 2: N-Methylation of the Formylated Intermediate

Objective: Introduce the N-methyl group selectively.

  • Reagents: N-Formyl-4-chloro-3-nitroaniline (1.0 eq), Methyl iodide (CH₃I, 1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the dried N-formyl-4-chloro-3-nitroaniline in anhydrous DMF (approx. 10 mL/g) under an inert nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add KOtBu portion-wise. Causality: The strong base deprotonates the acidic amide NH (pKa ~ 13-15), generating a highly nucleophilic amide anion. DMF, a polar aprotic solvent, excellently solvates this anion, maximizing its reactivity.

    • Stir for 30 minutes at 0 °C until a slight color change indicates anion formation.

    • Add methyl iodide dropwise via syringe. (Caution: CH₃I is a volatile alkylating agent and suspected carcinogen; handle strictly in a fume hood).

    • Warm to room temperature and stir for 3 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Critical Step: Wash the combined organic layers with brine at least three times. Causality: DMF is highly miscible with EtOAc. Repeated brine washes are necessary to partition the DMF into the aqueous phase and remove it from the organic product.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-formyl-4-chloro-N-methyl-3-nitroaniline.

Step 3: Acidic Deformylation

Objective: Remove the formyl protecting group without triggering SNAr side reactions.

  • Reagents: N-Formyl-4-chloro-N-methyl-3-nitroaniline (1.0 eq), 2M Hydrochloric Acid (HCl) in Methanol.

  • Procedure:

    • Dissolve the crude methylated intermediate in 2M HCl/MeOH (approx. 15 mL/g).

    • Attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 6–8 hours.

    • Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

    • Upon completion, cool the mixture to room temperature and concentrate the methanol under reduced pressure.

    • Resuspend the residue in water and carefully neutralize with saturated aqueous NaHCO₃ until the pH reaches ~8. Causality: Neutralization converts the protonated anilinium salt back into the free base, rendering it soluble in organic extraction solvents.

    • Extract the aqueous mixture with Dichloromethane (DCM) three times.

    • Wash the combined DCM layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to obtain pure 4-chloro-N-methyl-3-nitroaniline.

Quantitative Data & Analytical Expected Results

To ensure the self-validating nature of this protocol, the following table summarizes the expected analytical markers at each stage of the synthesis. Tracking these markers confirms the success of each transformation and prevents the propagation of errors.

Compound StageExpected YieldPhysical StateKey ¹H NMR Markers (DMSO-d₆, 400 MHz)IR Spectroscopy Markers
Starting Material N/AYellow powderPrimary Amine NH₂: ~5.5 ppm (broad s, 2H)N-H stretch: ~3300, 3400 cm⁻¹ (doublet)
Intermediate 1 (Formylated)>90%Pale yellow solidAmide NH: ~10.5 ppm (s, 1H)Formyl CH: ~8.3 ppm (s, 1H)C=O stretch: ~1680 cm⁻¹N-H stretch: ~3350 cm⁻¹ (singlet)
Intermediate 2 (Methylated)80-85%Yellow/Orange oilAmide NH: DisappearsN-CH₃: ~3.2 ppm (s, 3H)Formyl CH: ~8.4 ppm (s, 1H)C=O stretch: ~1675 cm⁻¹N-H stretch: Disappears
Target Product (Deformylated)75-80%Yellow/Orange solidFormyl CH: DisappearsSecondary Amine NH: ~6.0 ppm (q, 1H)N-CH₃: ~2.8 ppm (d, 3H)N-H stretch: ~3400 cm⁻¹ (singlet)C=O stretch: Disappears

References

  • Benchchem. "4-chloro-N-methyl-3-nitroaniline | CAS 16330-03-3". Benchchem Product Database. Available at:[1]

  • Benchchem. "4-chloro-N-methyl-3-nitroaniline Synthesis and Formylation". Benchchem Technical Resources. Available at:[2]

Sources

Application

Application Note: Synthesis and Crystal Engineering of Nonlinear Optical (NLO) Materials via 4-Chloro-N-methyl-3-nitroaniline

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The development of organic nonlinea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The development of organic nonlinear optical (NLO) materials relies heavily on the precise engineering of Donor- π -Acceptor (D- π -A) molecular architectures. As a Senior Application Scientist, I frequently observe that the choice of the primary molecular scaffold dictates both the hyperpolarizability ( β ) at the molecular level and the macroscopic crystallization behavior.

4-chloro-N-methyl-3-nitroaniline is an exceptionally versatile building block for NLO Inter-Molecular Compounds (IMCs) [1]. Its structural advantages are threefold:

  • Enhanced Donor Capacity: The N-methyl group exerts a positive inductive effect (+I), making the secondary amine a stronger electron donor than the primary amine of its parent compound, 4-chloro-3-nitroaniline.

  • Strong Acceptor: The nitro group provides a powerful electron-withdrawing terminus, establishing a robust intramolecular charge transfer (ICT) axis across the π -conjugated benzene ring.

  • Steric & Halogen Directing Effects: The chloro substituent breaks molecular symmetry and participates in halogen bonding. This is critical because macroscopic Second Harmonic Generation (SHG) strictly requires the material to crystallize in a non-centrosymmetric space group [2].

The Secondary Amine Advantage (Causality in Design)

A common pitfall in NLO synthesis is attempting standard Schiff base (imine) condensations with secondary amines. Unlike its primary amine precursor, 4-chloro-N-methyl-3-nitroaniline lacks the two protons required to form a stable imine double bond (C=N). Consequently, rather than forcing covalent extensions, this protocol leverages the molecule's strong dipole moment to engineer Inter-Molecular Compounds (IMCs) via highly ordered co-crystallization with complementary hydrogen-bond donors [1].

Synthesis & Crystal Growth Workflow

Workflow SM 4-chloro-3-nitroaniline (Primary Amine) Formylation Formylation (Formic Acid, 0°C) SM->Formylation Intermediate N-formyl Intermediate (Protected Amine) Formylation->Intermediate Reduction Reductive Methylation (Borane-THF) Intermediate->Reduction Precursor 4-chloro-N-methyl-3-nitroaniline (NLO Precursor) Reduction->Precursor CoCryst Co-Crystallization (Equimolar Co-former) Precursor->CoCryst Evap Slow Solvent Evaporation (Isothermal, 25°C) CoCryst->Evap NLOCrystal Non-Centrosymmetric IMC Single Crystal Evap->NLOCrystal

Workflow for synthesizing 4-chloro-N-methyl-3-nitroaniline and growing NLO single crystals.

Step-by-Step Experimental Protocols

Phase I: Precursor Synthesis (Selective Mono-Methylation)

Objective: Synthesize 4-chloro-N-methyl-3-nitroaniline without over-alkylation. Causality Check: Direct methylation of anilines with methyl iodide typically yields an inseparable mixture of mono- and di-methylated products. By utilizing a formylation-reduction sequence, we strictly enforce mono-alkylation, ensuring high purity of the D- π -A scaffold [1].

Step 1: Amine Protection (Formylation)

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-chloro-3-nitroaniline in 100 mL of anhydrous toluene.

  • Cool the flask to 0°C using an ice bath. Rationale: The reaction is exothermic; controlling the temperature prevents the thermal degradation of the nitroaromatic ring.

  • Add 5.0 mL of 98% formic acid dropwise over 15 minutes.

  • Equip the flask with a Dean-Stark trap and reflux at 110°C for 4 hours. Self-Validation: The collection of stoichiometric water in the trap visually confirms the progress of the condensation.

  • Concentrate under reduced pressure to isolate the N-formyl-4-chloro-3-nitroaniline intermediate.

Step 2: Reductive Methylation

  • Suspend the intermediate in 50 mL of anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.

  • Cool to 0°C and slowly add 1.5 equivalents of Borane-THF complex (1.0 M solution). Rationale: Borane selectively reduces the formyl carbonyl to a methyl group without reducing the highly sensitive nitro group, which would occur if harsher reducing agents like LiAlH4 were used.

  • Stir at room temperature for 12 hours.

  • Quench carefully with 1M HCl, neutralize with saturated NaHCO3, and extract with Ethyl Acetate (3 x 50 mL).

  • Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield pure 4-chloro-N-methyl-3-nitroaniline.

Phase II: Supramolecular Assembly (IMC Formation)

Objective: Form an NLO-active Inter-Molecular Compound.

Select a complementary co-former (e.g., an electron-deficient aromatic acid such as 3,5-dinitrobenzoic acid) to facilitate π

π stacking and hydrogen bonding.
  • Dissolve equimolar amounts (1:1 ratio) of 4-chloro-N-methyl-3-nitroaniline and the co-former in 30 mL of a high-purity solvent mixture (Methanol/Acetonitrile, 1:1 v/v).

  • Stir the solution at 50°C for 2 hours to ensure complete thermodynamic complexation via non-covalent interactions.

  • Phase III: Single-Crystal Growth (Slow Evaporation)

    Objective: Grow macroscopic, defect-free single crystals required for optical measurements.

    • Filtration: Pass the warm IMC solution through a 0.22 µm PTFE syringe filter into a sterile crystallization vial. Causality Check: Particulate impurities act as heterogeneous nucleation sites, which trigger rapid, uncontrolled precipitation (polycrystallinity) rather than the steady growth of a macroscopic single crystal.

    • Controlled Evaporation: Seal the vial with Parafilm and puncture exactly 3 pinholes in the film. Rationale: This restricts the solvent vapor escape rate, maintaining a state of low supersaturation. Slow kinetics favor the thermodynamic product (a defect-free crystal lattice) over kinetic precipitates.

    • Incubation: Place the vial in a dark, vibration-isolated incubator at a strictly isothermal 25°C. Crystals suitable for X-Ray Diffraction (XRD) and SHG testing will typically harvest within 14–21 days [2].

    Quantitative Data & Validation Parameters

    To ensure the trustworthiness of the synthesized NLO material, the following analytical checkpoints must be met. Summarized below are the expected quantitative parameters for a successfully engineered NLO crystal based on this scaffold:

    Validation ParameterExpected Value / OutcomeAnalytical MethodMechanistic Significance
    Precursor Purity > 98.5%HPLC-UV (254 nm)Ensures exact stoichiometry during IMC co-crystallization.
    Mono-methylation Loss of primary NH2 signal; New N-CH3 singlet (~2.8 ppm) 1 H-NMR (DMSO- d6​ )Validates the successful formylation-reduction pathway without over-alkylation.
    Crystal Space Group Non-centrosymmetric (e.g., P21​21​21​ or C2221​ )Single Crystal XRDCritical: Absolute structural prerequisite for bulk second-order NLO effects [2].
    Optical Transparency UV-Vis Cutoff < 400 nmUV-Vis SpectroscopyEnsures the crystal will not absorb the generated second-harmonic light (e.g., 532 nm from a 1064 nm Nd:YAG laser).
    SHG Efficiency > 1.5x relative to Urea standardKurtz-Perry Powder TechniqueQuantifies the macroscopic nonlinear optical response and validates the D- π -A dipole alignment.

    References

    • Title: Noncentrosymmetric Crystals with Marked Nonlinear Optical Properties Source: ACS Publications / Journal of Molecular Structure URL: [Link]

    Method

    Application Note: Synthesis of Azo Dyes via 4-Chloro-N-methyl-3-nitroaniline Pathways

    Executive Summary The synthesis of highly conjugated azo dyes requires precise control over electrophilic aromatic substitution pathways. 4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a highly specialized organic...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of highly conjugated azo dyes requires precise control over electrophilic aromatic substitution pathways. 4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a highly specialized organic building block utilized in the development of nonlinear optical (NLO) materials and advanced chromophores[1]. Because this precursor contains a deactivated aromatic ring with a secondary N-methylamine, it cannot undergo direct diazotization. This application note details the field-proven, three-phase synthetic workflow required to convert this precursor into a functional azo dye, emphasizing chemoselectivity, regioselectivity, and in-process self-validation.

    Mechanistic Principles & Causality

    To successfully utilize 4-chloro-N-methyl-3-nitroaniline in dye production, scientists must navigate the distinct electronic and steric properties of its functional groups.

    • Chemoselective Reduction: Direct diazotization of the precursor is impossible because secondary aromatic amines react with nitrous acid to form carcinogenic N-nitrosamines rather than reactive diazonium salts[2]. Therefore, the nitro group must first be reduced to a primary amine, yielding the intermediate 4-chloro-N1-methylbenzene-1,3-diamine [3]. The Béchamp reduction (Fe/HCl) is selected over catalytic hydrogenation (Pd/C) to prevent unwanted hydrodehalogenation of the aryl chloride bond.

    • Regioselective Diazotization: The newly formed primary amine is more basic and less sterically hindered than the secondary N-methylamine. By strictly controlling the stoichiometry of sodium nitrite (1.05 eq) and maintaining a temperature of 0–5 °C, the primary amine is selectively diazotized[3]. Temperatures above 10 °C will cause the diazonium ion to rapidly hydrolyze into a phenol, evolving nitrogen gas and destroying the electrophile[4].

    • Alkaline Azo Coupling: The resulting diazonium salt acts as a weak electrophile[5]. When coupling with an electron-rich aromatic system like β-naphthol (naphthalen-2-ol), an alkaline medium (pH 9–10) is mandatory. The base deprotonates the hydroxyl group to form a highly activated naphthoxide anion, directing the azo coupling exclusively to the alpha-position to form the extended chromophore[4].

    Experimental Workflows

    ChemicalWorkflow A 4-chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) B Chemoselective Reduction (Fe/HCl, 70°C) A->B C 4-chloro-N1-methylbenzene-1,3-diamine (Primary Amine Formed) B->C D Selective Diazotization (NaNO2, HCl, 0-5°C) C->D E Diazonium Salt Intermediate (Electrophile) D->E F Azo Coupling (β-naphthol, NaOH, pH 9-10) E->F G Target Azo Dye (Extended Chromophore) F->G

    Fig 1. Synthetic workflow from 4-chloro-N-methyl-3-nitroaniline to azo dye.

    Step-by-Step Protocols & Self-Validation Logic

    The following protocols are designed as self-validating systems to ensure intermediate purity before proceeding to the next synthetic phase.

    Phase 1: Chemoselective Béchamp Reduction

    Objective: Reduce the nitro group to a primary amine while preserving the aryl chloride bond.

    • Preparation: Suspend iron powder (3.0 eq) in a 7:3 (v/v) mixture of ethanol and water. Add a catalytic amount of glacial acetic acid or 1M HCl. (Causality: Iron acts as the electron source; the acid etches the iron surface to initiate the single-electron transfer process).

    • Reaction: Heat the suspension to 70 °C. Add 4-chloro-N-methyl-3-nitroaniline (1.0 eq) portion-wise to control the exothermic reaction. Stir for 2 hours.

    • Self-Validation (TLC): Spot the reaction mixture against the precursor on a silica TLC plate (Hexane:EtOAc 3:1). The reaction is complete when the bright yellow precursor spot disappears, replaced by a highly fluorescent, lower-Rf spot corresponding to the diamine intermediate.

    • Workup: Filter the hot mixture through a Celite pad to remove the iron sludge. Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    Phase 2: Regioselective Diazotization

    Objective: Generate the diazonium electrophile exclusively at the primary amine.

    • Acidification: Dissolve the 4-chloro-N1-methylbenzene-1,3-diamine intermediate in 3 M HCl (2.5 eq). (Causality: Excess acid is required to prevent the free amine from coupling with the newly formed diazonium salt, which would yield an unwanted diazoamino byproduct).

    • Thermal Control: Chill the acidic solution to 0–5 °C using an ice-salt bath.

    • Nitrosation: Add a pre-chilled aqueous solution of NaNO2 (1.05 eq) dropwise under vigorous stirring, ensuring the internal temperature never exceeds 5 °C.

    • Self-Validation (Starch-Iodide): 15 minutes after the addition, touch a glass rod to the mixture and spot it onto starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating that the primary amine has been completely consumed.

    Phase 3: Alkaline Azo Coupling

    Objective: Form the conjugated azo linkage via electrophilic aromatic substitution.

    • Activation: Dissolve the coupling component (e.g., β-naphthol, 1.0 eq) in 10% aqueous NaOH to achieve a pH of 9–10. (Causality: The alkaline medium generates the naphthoxide anion, which is significantly more nucleophilic than the neutral phenol, directing the coupling strictly to the alpha position).

    • Coupling: Cool the alkaline solution to 0–5 °C. Add the cold diazonium salt solution (from Phase 2) dropwise to the naphthoxide solution under rapid stirring.

    • Self-Validation (pH & Visual): An intense color change (typically deep red/orange) and immediate precipitation of the azo dye will occur. Continuously monitor the pH; if it drops below 9, add dropwise NaOH to maintain the 9–10 range. (Causality: If pH drops below 9, the naphthoxide reverts to naphthol, stalling the reaction. If pH exceeds 10, the diazonium salt may prematurely convert into an unreactive diazotate).

    • Isolation: Stir for 1 hour at 0–5 °C, filter the precipitated dye, wash thoroughly with cold distilled water, and dry under vacuum.

    ValidationLogic S1 Reduction V1 TLC Check (Disappearance of yellow precursor) S1->V1 S2 Diazotization V1->S2 Pass V2 Starch-Iodide (Blue-black color = excess HNO2) S2->V2 S3 Coupling V2->S3 Pass V3 pH Monitor (Maintain pH 9-10) S3->V3

    Fig 2. In-process self-validation checkpoints during synthesis.

    Quantitative Data Presentation

    Table 1: Physicochemical Properties of Key Compounds

    Property 4-Chloro-N-methyl-3-nitroaniline 4-Chloro-N1-methylbenzene-1,3-diamine
    Role in Synthesis Precursor Reactive Intermediate
    CAS Number 16330-03-3[1] N/A
    Molecular Weight 186.59 g/mol [6] 156.61 g/mol
    XLogP3 2.3[6] Lower (Increased polarity post-reduction)

    | Key Functional Groups | Secondary Amine, Nitro, Chloro | Primary Amine, Secondary Amine, Chloro |

    Table 2: Critical Process Parameters (CPPs) for Azo Dye Synthesis

    Process Phase Critical Parameter Target Value Mechanistic Rationale
    Reduction Temperature 70–80 °C Provides activation energy for single-electron transfer via Fe.
    Diazotization Temperature 0–5 °C Prevents thermal degradation of diazonium salt to phenol[4].
    Diazotization NaNO2 Stoichiometry 1.05 Equivalents Prevents N-nitrosation of the secondary amine[2].

    | Azo Coupling | pH Level | 9–10 | Activates the coupling component (naphthol) via deprotonation[4]. |

    Sources

    Application

    The Strategic Utility of 4-chloro-N-methyl-3-nitroaniline in the Synthesis of Advanced Heterocyclic Scaffolds

    Introduction: A Versatile Building Block for Modern Chemistry In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction o...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: A Versatile Building Block for Modern Chemistry

    In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-chloro-N-methyl-3-nitroaniline is a specialized organic compound that serves as a highly versatile precursor for a range of heterocyclic compounds.[1] Its unique arrangement of functional groups—a nucleophilic N-methylamino group, a nitro group that can be readily transformed, and a chlorine atom activated for nucleophilic aromatic substitution—renders it a powerful tool in the synthetic chemist's arsenal. This document provides a comprehensive guide to the application of 4-chloro-N-methyl-3-nitroaniline as a building block for the synthesis of medicinally relevant heterocyclic systems, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. The inherent reactivity of this molecule opens avenues for the creation of diverse compound libraries, crucial for identifying new therapeutic agents.[1]

    Core Reactivity and Synthetic Potential

    The synthetic utility of 4-chloro-N-methyl-3-nitroaniline is primarily dictated by the interplay of its three key functional groups. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1] This allows for the facile displacement of the chloride by a variety of nucleophiles. Concurrently, the nitro group itself is a versatile handle for reduction to an amino group, which can then participate in a wide array of cyclization reactions. The N-methylamino group, being a secondary amine, can also engage in various chemical transformations, including acylation and alkylation, further expanding the diversity of accessible derivatives.

    Application in the Synthesis of Substituted Benzimidazoles

    Substituted benzimidazoles are a prominent scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The synthesis of these heterocycles from 4-chloro-N-methyl-3-nitroaniline proceeds through a key reductive cyclization strategy.

    Mechanistic Rationale

    The synthesis of the benzimidazole core from 4-chloro-N-methyl-3-nitroaniline involves a two-step sequence. The first step is the reduction of the nitro group to an amine. This is a critical transformation, and the choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the chloro group. Common and effective reducing agents for this purpose include tin(II) chloride (SnCl2) or catalytic hydrogenation with a chemoselective catalyst.[2] Following the in-situ formation of the diamine intermediate, the addition of a suitable electrophile, such as an aldehyde or a carboxylic acid derivative, triggers a condensation and subsequent cyclization to furnish the benzimidazole ring system.

    Experimental Protocol: Synthesis of 1-methyl-5-chloro-1H-benzo[d]imidazol-2-yl derivatives

    Step 1: Reductive Cyclization with an Aldehyde

    • Reaction Setup: To a solution of 4-chloro-N-methyl-3-nitroaniline (1.0 eq) in ethanol (0.2 M), add tin(II) chloride dihydrate (4.0 eq).

    • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Intermediate Formation: Cool the reaction mixture to room temperature. The in-situ formation of N1-methyl-4-chlorobenzene-1,2-diamine is expected.

    • Cyclization: Add the desired aldehyde (1.1 eq) to the reaction mixture.

    • Reaction Completion: Stir the mixture at room temperature for an additional 12-16 hours.

    • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-5-chloro-1-methyl-1H-benzo[d]imidazole.

    Parameter Value
    Starting Material 4-chloro-N-methyl-3-nitroaniline
    Key Reagents SnCl2·2H2O, Aldehyde
    Solvent Ethanol
    Temperature Reflux, then Room Temperature
    Typical Yield 60-85%

    Diagram: Synthesis of Substituted Benzimidazoles

    G start 4-chloro-N-methyl-3-nitroaniline intermediate N1-methyl-4-chlorobenzene-1,2-diamine start->intermediate SnCl2, EtOH, Reflux product 2-Substituted-5-chloro-1-methyl-1H-benzo[d]imidazole intermediate->product R-CHO, rt G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reductive Cyclization start 4-chloro-N-methyl-3-nitroaniline reagent1 Diethyl malonate, K2CO3, DMF intermediate1 Malonate Adduct reagent1->intermediate1 intermediate1_2 Malonate Adduct intermediate1->intermediate1_2 Isolation & Purification reagent2 Fe, Acetic Acid, EtOH product Dihydroxyquinolone Derivative reagent2->product

    Sources

    Method

    The Strategic Utility of 4-chloro-N-methyl-3-nitroaniline in Modern Pharmaceutical Synthesis

    Introduction: Identifying a Versatile Synthetic Building Block In the intricate landscape of pharmaceutical development, the identification and application of versatile chemical intermediates are paramount to the efficie...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Identifying a Versatile Synthetic Building Block

    In the intricate landscape of pharmaceutical development, the identification and application of versatile chemical intermediates are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 4-chloro-N-methyl-3-nitroaniline (CAS No. 16330-03-3) has emerged as a significant building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern—featuring a nucleophilic secondary amine, an electron-withdrawing nitro group, and a reactive chlorine atom—provides a rich platform for a variety of chemical transformations.

    The strategic placement of the nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[1] Concurrently, the nitro and amino functionalities offer orthogonal reactivity, allowing for selective modifications at different stages of a synthetic sequence. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-chloro-N-methyl-3-nitroaniline, with a particular focus on its role in the synthesis of the BRAF inhibitor, Dabrafenib.

    Physicochemical and Safety Data

    A thorough understanding of the physical and chemical properties of an intermediate is critical for its safe and effective use in a laboratory setting.

    PropertyValueReference
    CAS Number 16330-03-3[2]
    Molecular Formula C₇H₇ClN₂O₂[2]
    Molecular Weight 186.59 g/mol [2]
    Appearance Not specified; likely a crystalline solid
    Hazard Identification No specific GHS pictograms available.[2][2]

    Synthesis of 4-chloro-N-methyl-3-nitroaniline

    The most common and direct route to 4-chloro-N-methyl-3-nitroaniline involves the selective N-methylation of its primary amine precursor, 4-chloro-3-nitroaniline.[1] A key challenge in this transformation is preventing undesirable di-methylation. To achieve mono-selectivity, a protection-methylation-deprotection sequence is often employed.

    Protocol 1: Synthesis via Formylation and Reductive Methylation

    This protocol outlines a reliable method for the synthesis of 4-chloro-N-methyl-3-nitroaniline, beginning with the protection of the primary amine.

    Step 1: Formylation (Amine Protection) The initial step involves the formylation of 4-chloro-3-nitroaniline to protect the primary amine, which prevents subsequent over-methylation.[1]

    • Reagents: 4-chloro-3-nitroaniline, Formic acid.

    • Procedure:

      • In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitroaniline (1 equivalent) in an excess of formic acid.

      • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

      • Collect the precipitated N-(4-chloro-3-nitrophenyl)formamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

    Step 2: Methylation The protected formamide is then methylated. A variety of methylating agents can be used, with dimethyl sulfate being a common choice.

    • Reagents: N-(4-chloro-3-nitrophenyl)formamide, Sodium hydroxide, Dimethyl sulfate, Acetone (solvent).

    • Procedure:

      • Dissolve the dried N-(4-chloro-3-nitrophenyl)formamide (1 equivalent) in acetone in a three-necked flask.

      • Add powdered sodium hydroxide (1.1 equivalents) and stir the suspension vigorously.

      • Cool the mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise, ensuring the temperature remains below 10°C.

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude N-(4-chloro-3-nitrophenyl)-N-methylformamide.

    Step 3: Deprotection (Hydrolysis) The final step is the removal of the formyl protecting group to yield the desired secondary amine.

    • Reagents: Crude N-(4-chloro-3-nitrophenyl)-N-methylformamide, Hydrochloric acid.

    • Procedure:

      • To the crude product from the previous step, add a solution of 10% aqueous hydrochloric acid.

      • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

      • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

      • Collect the solid 4-chloro-N-methyl-3-nitroaniline by vacuum filtration, wash with water, and dry.

      • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    G cluster_synthesis Synthesis Workflow A 4-chloro-3-nitroaniline B N-(4-chloro-3-nitrophenyl)formamide (Protected Intermediate) A->B Formic Acid (Protection) C N-(4-chloro-3-nitrophenyl)-N-methylformamide B->C Dimethyl Sulfate, NaOH (Methylation) D 4-chloro-N-methyl-3-nitroaniline (Final Product) C->D Aq. HCl (Deprotection)

    Caption: Synthetic workflow for 4-chloro-N-methyl-3-nitroaniline.

    Application in Pharmaceutical Synthesis: The Case of Dabrafenib

    4-chloro-N-methyl-3-nitroaniline is a key starting material for the synthesis of the anticancer drug Dabrafenib.[4] Dabrafenib is a potent inhibitor of BRAF kinase, an enzyme that is often mutated in melanoma and other cancers.[5][6] The synthesis of Dabrafenib requires a diamine intermediate, which is prepared by the reduction of the nitro group of 4-chloro-N-methyl-3-nitroaniline.

    Protocol 2: Synthesis of 4-chloro-N¹-methylbenzene-1,3-diamine

    This protocol details the critical reduction step that transforms the nitroaniline into the versatile diamine intermediate.

    • Reagents: 4-chloro-N-methyl-3-nitroaniline, Iron powder, Ammonium chloride, Ethanol/Water solvent mixture.

    • Procedure:

      • In a round-bottom flask, create a slurry of iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

      • Add a catalytic amount of ammonium chloride and heat the mixture to reflux.

      • Dissolve 4-chloro-N-methyl-3-nitroaniline (1 equivalent) in ethanol and add it dropwise to the refluxing iron slurry.

      • Maintain the reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC. The reaction is often exothermic, so the addition rate may need to be controlled.

      • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron and iron oxides.

      • Wash the celite pad with hot ethanol.

      • Combine the filtrates and remove the ethanol under reduced pressure.

      • The resulting aqueous residue can be extracted with an organic solvent like ethyl acetate.

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-chloro-N¹-methylbenzene-1,3-diamine. This intermediate is often used in the next step without extensive purification due to its potential instability.

    G cluster_dabrafenib Dabrafenib Intermediate Synthesis Intermediate 4-chloro-N-methyl-3-nitroaniline Diamine 4-chloro-N¹-methylbenzene-1,3-diamine Intermediate->Diamine Reduction (e.g., Fe/NH₄Cl) Thiazole Thiazole Ring Formation Diamine->Thiazole Cyclization with Thiazole Precursor Dabrafenib Dabrafenib Core Structure Thiazole->Dabrafenib Further Elaboration

    Caption: Role of the intermediate in the Dabrafenib synthesis pathway.

    The resulting diamine is a critical component for constructing the thiazole ring system central to the Dabrafenib molecule. The more nucleophilic primary amine (formerly the nitro group) participates in the cyclization reaction, while the secondary N-methyl amine remains as a key structural feature in the final API. Subsequent synthetic steps involve coupling this thiazole intermediate with other fragments to complete the synthesis of Dabrafenib.[3]

    Broader Chemical Reactivity and Synthetic Potential

    Beyond its role in Dabrafenib synthesis, the unique arrangement of functional groups in 4-chloro-N-methyl-3-nitroaniline makes it a valuable intermediate for a range of other chemical transformations.

    • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the chlorine atom at the para position for displacement by various nucleophiles. This allows for the introduction of a wide array of functionalities, including alkoxy, amino, and thioether groups, providing access to a diverse library of substituted anilines.[1]

    • Diazotization and Coupling: While the N-methyl group complicates direct diazotization, the precursor 4-chloro-3-nitroaniline is an intermediate in the manufacture of azo dyes.[7]

    • Sulfonamide Formation: The amino group can react with sulfonyl chlorides to form sulfonamides, a common motif in many pharmaceutical agents.[8]

    Conclusion

    4-chloro-N-methyl-3-nitroaniline is a strategically important intermediate in pharmaceutical synthesis, offering a blend of reactivity and functionality that is well-suited for the construction of complex molecular architectures. Its application in the synthesis of the targeted cancer therapy Dabrafenib underscores its value in modern drug development. The protocols and reactivity profiles detailed in this guide are intended to provide researchers and scientists with the foundational knowledge required to effectively and safely utilize this versatile building block in their synthetic endeavors.

    References

    • Dabrafenib. PubChem. Available at: [Link]

    • Safety data sheet for 4-Chloro-3-nitroaniline. CPAchem. Available at: [Link]

    • Preparation method of dabrafenib. Google Patents (CN103588767A).
    • 4-Chloro-3-nitroaniline. PubChem. Available at: [Link]

    • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

    • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

    Sources

    Application

    Application Note: Laboratory Scale-Up Considerations for 4-Chloro-N-methyl-3-nitroaniline Synthesis

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 4-chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3)[1] Introduction and Strategic Rationale 4-Chloro-N-methyl-3-nitr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 4-chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3)[1]

    Introduction and Strategic Rationale

    4-Chloro-N-methyl-3-nitroaniline is a highly specialized building block utilized in the synthesis of nonlinear optical (NLO) materials, kinase inhibitors, and advanced agrochemicals[2]. The primary synthetic challenge in producing this compound from its most direct precursor, 4-chloro-3-nitroaniline, is achieving selective mono-methylation of the primary amine.

    Attempting direct methylation (e.g., using methyl iodide and a base) inevitably leads to a statistical mixture of unreacted starting material, the desired mono-methylated product, and a heavily over-alkylated N,N-dimethylated impurity. To circumvent this, process chemistry dictates a highly controlled, three-step Formylation-Alkylation-Deformylation sequence[2].

    The Three-Step Synthetic Workflow

    Workflow A 4-chloro-3-nitroaniline (Starting Material) B N-formyl-4-chloro- 3-nitroaniline (Intermediate 1) A->B Step 1: Formylation (AFA, -20 °C to RT) C N-formyl-4-chloro- N-methyl-3-nitroaniline (Intermediate 2) B->C Step 2: Alkylation (CH3I, K2CO3, DMF) D 4-chloro-N-methyl- 3-nitroaniline (Target Product) C->D Step 3: Deformylation (HCl, MeOH, Reflux)

    Three-step formylation-alkylation-deformylation sequence for selective mono-methylation.

    Mechanistic Causality and Scale-Up Considerations

    Why Acetic Formic Anhydride (AFA)?

    While refluxing in neat formic acid can achieve formylation, it requires harsh thermal conditions that can lead to degradation of nitroaromatics. Generating Acetic Formic Anhydride (AFA) in situ from formic acid and acetic anhydride provides a highly electrophilic formylating agent that reacts quantitatively at sub-zero temperatures[3]. The amine preferentially attacks the less sterically hindered and more electrophilic formyl carbonyl, ensuring exclusive N-formylation without N-acetylation[4].

    Mechanism HCOOH Formic Acid AFA Acetic Formic Anhydride (AFA) [Highly Electrophilic] HCOOH->AFA Exothermic Mixing (< 0 °C) Ac2O Acetic Anhydride Ac2O->AFA Exothermic Mixing (< 0 °C) Tetra Tetrahedral Intermediate AFA->Tetra Nucleophilic Attack Amine 4-chloro-3-nitroaniline Amine->Tetra Amine Addition Product N-formyl-4-chloro-3-nitroaniline + Acetic Acid Tetra->Product Acetate Elimination

    Mechanistic pathway of N-formylation using in situ generated acetic formic anhydride (AFA).

    The SNAr Risk During Deformylation

    A critical scale-up failure point is the choice of deformylation conditions. Because the chlorine atom at the 4-position is ortho to the strongly electron-withdrawing nitro group, the aromatic ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Basic hydrolysis (e.g., NaOH in Methanol) must be strictly avoided , as the hydroxide or methoxide ions will rapidly displace the chlorine atom, yielding 4-hydroxy or 4-methoxy impurities. Acid-catalyzed deformylation (HCl/MeOH) entirely bypasses this SNAr liability.

    Quantitative Process Comparison
    ParameterDirect Methylation (CH₃I / Base)3-Step Sequence (Formylation Route)
    Target Yield (Mono-methyl) 30% – 45%85% – 92% (Over 3 steps)
    Impurity: Di-methylated High (>40%)Non-detectable (<0.1%)
    Impurity: Unreacted SM Moderate (~15%)Low (<1.0%)
    SNAr Side-Reactions High risk (if strong base used)Avoided (Acidic deprotection)
    Scale-up Suitability Poor (Requires complex chromatography)Excellent (Intermediates are crystallizable)

    Step-by-Step Experimental Protocols

    Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) metrics are met.

    Step 1: Synthesis of N-formyl-4-chloro-3-nitroaniline
    • AFA Generation: In a flame-dried, jacketed reactor under N₂, charge Acetic Anhydride (1.2 eq). Cool the reactor to -20 °C. Slowly add Formic Acid (1.5 eq) dropwise, maintaining the internal temperature below -10 °C. Stir for 30 minutes to ensure complete AFA formation[3].

    • Substrate Addition: Dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the AFA mixture, keeping the temperature below 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • IPC Validation: Pull an aliquot for HPLC. The reaction is complete when unreacted starting material is <1.0% (Area %).

    • Workup: Quench the reaction by pouring it into crushed ice/water (10 volumes) under vigorous stirring. A yellow precipitate will form. Filter, wash with cold water, and dry under a vacuum at 45 °C.

    Step 2: Synthesis of N-formyl-4-chloro-N-methyl-3-nitroaniline
    • Preparation: Charge the dried N-formyl-4-chloro-3-nitroaniline (1.0 eq) into a reactor containing anhydrous DMF (6 volumes). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Causality note: K₂CO₃ is chosen over NaH to prevent hydrogen gas evolution and thermal runaway on scale.

    • Alkylation: Cool the suspension to 0 °C. Add Methyl Iodide (CH₃I, 1.2 eq) dropwise via an addition funnel.

    • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours.

    • IPC Validation: HPLC must show <0.5% of the unmethylated intermediate.

    • Workup: Quench by slowly adding cold water (15 volumes) to precipitate the product. Filter the solid, wash with water, and dry under a vacuum.

    Step 3: Acidic Deformylation to Target Compound
    • Deprotection: Suspend the N-formyl-4-chloro-N-methyl-3-nitroaniline (1.0 eq) in Methanol (8 volumes). Add 6M aqueous HCl (3.0 eq).

    • Reflux: Heat the mixture to gentle reflux (approx. 65 °C) for 4 to 6 hours.

    • IPC Validation: Monitor by TLC or HPLC until the formyl intermediate is completely consumed.

    • Neutralization & Isolation: Cool the reactor to 5 °C. Carefully adjust the pH to 7.5–8.0 using a 2M NaOH solution, ensuring the internal temperature does not exceed 15 °C. The free base of 4-chloro-N-methyl-3-nitroaniline will precipitate.

    • Final Purification: Filter the bright yellow solid, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol/water if >99.5% purity is required.

    Safety, Health, and Environment (SHE)

    • Thermal Hazards: The formation of AFA is highly exothermic. Dropwise addition and robust jacket cooling are mandatory.

    • Toxicity: Methyl iodide is a volatile alkylating agent and a suspected carcinogen. For industrial scale-up (>10 kg), consider substituting CH₃I with Dimethyl Carbonate (DMC) using phase-transfer catalysis, though this requires pressurized reactors.

    • Waste Management: DMF and methanol streams must be segregated. Aqueous streams containing iodide salts require specialized disposal.

    References

    • Benchchem: Established Synthetic Routes to 4-chloro-N-methyl-3-nitroaniline. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtN1xLqic1R4BSfY8ZDgCflDh7WSqN609hVinBtjvPdNR5joZ2bFoiqV5D13zwuyoGzmZJ4PMcZZ5XdbvNbCS350qC6Fz3z7Y8DMqcBzNjQga_Sa109OsbTcV4T_jZwPvFpqID]
    • PubChem: Aniline, 4-chloro-N-methyl-3-nitro- | C7H7ClN2O2 | CID 140057. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6_TjaE7b8q-CimCQkT5nwL_gK5x_H10KZ424EO8OnZAhOfRlrgJIr2SFieJ7P7NVDkOR0Zoe4COpwM4T15wwUNYW0KoJAnQTBW-PtLm8xb-d25ua9-JUedqNEl_6NvBdzuFB0yDpZh9LlvQGyuPbBu9N2Ps7eq3rA8dViGUWOtRGaqCsvqAc=]
    • Benchchem: Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7nYSNFY9kFU2SL-l6F3bwyryymZdVYQ4d4tLnxbUqFnCA-yUBtt8HnZXuj3Pt2mI_bQ1QW33j8dn6NBNGJPmbez3y2eBl4Aft2t2LtyhUsrM1PP_CTU6cqXfF7zVM88MXDPPahvo5wu31RUwCQluFaVqKpI8o4XGqTqtw7ldBEMFZSM1xM-GwnFX1IN3F65Tzxl2gxF85gln_fEs6ZrU6-VfAm5lVUG8vGPSdsQk0Ryde]
    • Formylation of Amines. PubMed Central (PMC), National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHarnw3ImmqMGJD63HjCK61TiBIpypjGMSM6Gwnzkhr2qKDilGl8B9oUDGhXyNC0WPsA1e9CBpTGujCMGFwvxzawTMVPItJXmgO-CiBj9eUu7ZQce6_1JERSM3R1h3svCRrtL1shFcelXRdgQ==]

    Sources

    Method

    Halogenation and nitration of N-methylaniline to produce 4-chloro-N-methyl-3-nitroaniline

    Executive Summary 4-chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized organic building block utilized extensively in the synthesis of nonlinear optical (NLO) materials and advanced pharmaceutical in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    4-chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized organic building block utilized extensively in the synthesis of nonlinear optical (NLO) materials and advanced pharmaceutical intermediates[1][2]. The synthesis of this compound from N-methylaniline presents a classic challenge in aromatic regiocontrol. Direct nitration or harsh chlorination often yields complex, inseparable mixtures of ortho and para isomers[3]. By strategically sequencing halogenation and nitration—and manipulating the directing effects of the amine group via in situ protonation—chemists can achieve a self-validating, highly regioselective synthesis[2].

    This application note details the mechanistic causality, quantitative parameters, and step-by-step protocols required to produce high-purity 4-chloro-N-methyl-3-nitroaniline.

    Mechanistic Causality & Reaction Design

    To avoid the formation of unwanted positional isomers, the synthesis relies on two distinct modes of regiocontrol: steric hindrance and electronic inversion.

    Step 1: Sterically Controlled Halogenation

    The N-methylamino group is a strongly activating, ortho/para-directing substituent. Utilizing harsh chlorinating agents like chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃) can lead to over-chlorination or oxidation of the secondary amine[2]. Instead, N-chlorosuccinimide (NCS) is selected as a mild, controlled source of electrophilic chlorine. The steric bulk of the N-methyl group heavily favors substitution at the less hindered para position, yielding 4-chloro-N-methylaniline as the dominant intermediate[3].

    Step 2: Protonation-Directed Regioselective Nitration

    The critical synthetic challenge is directing the incoming nitro group to the 3-position. In its free base form, the N-methylamino group of 4-chloro-N-methylaniline would direct electrophilic attack to the 2-position (ortho to the amine). To invert this regioselectivity, the nitration is performed in 85–98% concentrated sulfuric acid[2].

    The strong acid fully protonates the amine, converting it into the anilinium ion (-NH₂Me⁺). This protonated group is strongly electron-withdrawing and meta-directing . Concurrently, the chlorine atom at the 4-position is an ortho/para-directing group. Both the meta-directing anilinium group and the ortho-directing chlorine atom synergistically direct the nitronium ion (NO₂⁺) to the exact same carbon: the 3-position. This electronic manipulation ensures near-exclusive formation of the target molecule[2].

    MechanisticPathway NMA N-methylaniline (Strong o/p director) CMA 4-chloro-N-methylaniline (Major para-product) NMA->CMA NCS, CH2Cl2 Steric control Protonated 4-chloro-N-methylanilinium (Strong meta director) CMA->Protonated 85-98% H2SO4 Amine Protonation Target 4-chloro-N-methyl-3-nitroaniline (Target Molecule) Protonated->Target HNO3, 0-5°C Synergistic directing

    Fig 1. Mechanistic pathway illustrating directing group manipulation via protonation.

    Quantitative Data & Reaction Parameters

    The following table summarizes the optimized stoichiometric and physical parameters required to maintain the integrity of the self-validating workflow.

    Reaction StepReagents & SolventsTemp RangeDirecting EffectExpected Yield
    1. Chlorination N-methylaniline (1 eq), NCS (1.05 eq), CH₂Cl₂20–25 °COrtho/Para (Steric control favors Para)82–88%
    2. Nitration 4-chloro-N-methylaniline (1 eq), HNO₃ (1.1 eq), 85-98% H₂SO₄0–5 °CMeta (Protonated amine) + Ortho (Chlorine)70–76%

    Experimental Protocols

    Protocol A: Synthesis of 4-chloro-N-methylaniline

    Self-Validating Principle: The mild nature of NCS prevents the reaction from proceeding beyond mono-chlorination, ensuring thermal stability and preventing runaway exotherms.

    • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (93.3 mmol) of N-methylaniline in 100 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Reagent Addition: Shield the flask from direct light. Slowly add 13.1 g (98.0 mmol, 1.05 eq) of N-chlorosuccinimide (NCS) in small portions over 30 minutes. Maintain the internal temperature at 20–25 °C using a water bath if necessary[3].

    • Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours.

      • Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The complete disappearance of the starting material spot confirms reaction completion.

    • Workup: Wash the organic layer sequentially with distilled water (2 × 50 mL) and saturated brine (50 mL) to remove succinimide byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-N-methylaniline as a pale oil.

    Protocol B: Synthesis of 4-chloro-N-methyl-3-nitroaniline

    Self-Validating Principle: Strict temperature control (<5 °C) prevents oxidative degradation of the secondary amine and eliminates the formation of dinitro impurities.

    • Protonation: In a 250 mL three-neck flask, carefully dissolve the crude 4-chloro-N-methylaniline from Protocol A in 40 mL of concentrated sulfuric acid (85–98%)[2].

      • Caution: This step is highly exothermic. Add the substrate dropwise while cooling the flask in an ice-salt bath to maintain the temperature below 10 °C.

    • Nitrating Mixture Preparation: In a separate vial, prepare a mixed acid solution by slowly adding 4.2 mL of fuming nitric acid (HNO₃) to 10 mL of concentrated H₂SO₄ over ice.

    • Nitration: Cool the main reaction flask to 0–5 °C. Add the nitrating mixture dropwise via an addition funnel over 45 minutes[2].

      • Validation Checkpoint: The solution will transition to a deep red/orange color, indicating the formation of the nitronium-arene complex. The internal temperature must not exceed 5 °C.

    • Quenching & Isolation: Stir for an additional 30 minutes at 0–5 °C. Carefully pour the highly acidic mixture over 300 g of crushed ice with vigorous stirring. The target 4-chloro-N-methyl-3-nitroaniline will precipitate as a yellow/orange solid.

    • Purification: Filter the precipitate under vacuum, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol to achieve >98% purity.

    Workflow Prep1 Dissolve N-methylaniline in CH2Cl2 Rxn1 Add NCS in portions Stir 2-4h at RT Prep1->Rxn1 Iso1 Aqueous Workup Evaporate solvent Rxn1->Iso1 Prep2 Dissolve intermediate in 85-98% H2SO4 at 0-5°C Iso1->Prep2 Rxn2 Dropwise addition of HNO3/H2SO4 mixture Prep2->Rxn2 Iso2 Pour over crushed ice Filter precipitate Rxn2->Iso2 Purify Recrystallize from EtOH Iso2->Purify

    Fig 2. Step-by-step experimental workflow for sequential halogenation and nitration.

    Sources

    Application

    Application Notes and Protocols for the Synthesis of Advanced Polymers Utilizing 4-chloro-N-methyl-3-nitroaniline

    Abstract This technical guide provides a comprehensive overview of the potential role of 4-chloro-N-methyl-3-nitroaniline in the synthesis of advanced functional polymers. While the direct homopolymerization of this mono...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide provides a comprehensive overview of the potential role of 4-chloro-N-methyl-3-nitroaniline in the synthesis of advanced functional polymers. While the direct homopolymerization of this monomer presents significant challenges due to the electronic effects of its substituents, this document explores viable strategies for its incorporation into polymer backbones, primarily through copolymerization. We will delve into the underlying chemical principles, provide detailed hypothetical protocols for chemical and electrochemical polymerization, and discuss the potential applications of the resulting materials, particularly in the field of nonlinear optics. This guide is intended for researchers and scientists in polymer chemistry and materials science, offering a scientifically grounded framework for exploring the use of this highly functionalized aniline derivative.

    Introduction: The Potential and Challenges of 4-chloro-N-methyl-3-nitroaniline in Polymer Synthesis

    4-chloro-N-methyl-3-nitroaniline is a substituted aromatic amine with a unique combination of functional groups: a chloro group, a nitro group, and an N-methylated amine.[1] These substituents impart specific electronic and steric characteristics that make it an intriguing candidate for the synthesis of advanced polymers with tailored properties. The presence of the nitro group, a strong electron-withdrawing group, in conjunction with the chloro group, suggests that polymers incorporating this monomer could exhibit interesting optical and electronic properties.[2] Specifically, such materials are of interest for applications in nonlinear optics (NLO), which are critical for technologies in optical communication and information processing.[1]

    However, the very features that make this monomer attractive also pose significant challenges to its polymerization. Electron-withdrawing groups on the aniline ring deactivate it towards electrophilic attack, which is a key step in the oxidative polymerization of anilines.[1][2] This deactivation can hinder or even prevent homopolymerization under standard conditions.[3] Therefore, a more pragmatic approach involves the copolymerization of 4-chloro-N-methyl-3-nitroaniline with more reactive monomers, such as aniline or its derivatives with electron-donating groups.[4] This strategy allows for the incorporation of the functional monomer into a polymer chain, thereby imparting its desirable properties to the final material.

    This document will provide a detailed exploration of these concepts, offering both the theoretical underpinning and practical (though hypothetical and requiring optimization) protocols for researchers to begin their investigations.

    Theoretical Considerations: The Influence of Substituents on Aniline Polymerization

    The polymerization of aniline and its derivatives typically proceeds via an oxidative mechanism, either chemically or electrochemically.[5][6] The process is initiated by the oxidation of the aniline monomer to form a radical cation, which then propagates through coupling reactions.[6][7] The electronic nature of the substituents on the aniline ring plays a crucial role in this process.

    • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density on the aromatic ring, making the monomer more susceptible to oxidation and thus facilitating polymerization.[8]

    • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and chloro (-Cl) decrease the electron density, making the monomer more difficult to oxidize and hindering polymerization.[2][9] The presence of multiple EWGs, as in 4-chloro-N-methyl-3-nitroaniline, exacerbates this effect.

    The N-methyl group also introduces steric hindrance, which can affect the planarity of the resulting polymer chains and, consequently, their conductivity and other properties.[10]

    Given these factors, the direct homopolymerization of 4-chloro-N-methyl-3-nitroaniline is expected to be challenging. Copolymerization with a more easily oxidizable monomer is a promising strategy to overcome this limitation.

    Proposed Synthetic Pathways and Protocols

    This section outlines detailed, yet foundational, protocols for the incorporation of 4-chloro-N-methyl-3-nitroaniline into polymer chains. These protocols are based on established methods for the polymerization of other substituted anilines and should be considered as starting points for optimization.[11][12]

    Chemical Oxidative Copolymerization

    This method involves the use of a chemical oxidizing agent, such as ammonium persulfate (APS), to initiate the polymerization of a mixture of monomers.[5]

    Protocol 1: Chemical Oxidative Copolymerization of Aniline and 4-chloro-N-methyl-3-nitroaniline

    Parameter Value Rationale
    Monomer Ratio (Aniline:4-chloro-N-methyl-3-nitroaniline) 9:1 to 1:1 (molar ratio)A higher ratio of the more reactive aniline is initially recommended to ensure polymerization. The ratio can be adjusted to control the incorporation of the functional monomer.
    Solvent 1 M Hydrochloric Acid (HCl)An acidic medium is essential for the protonation of the aniline monomers, which is a prerequisite for polymerization.[6]
    Oxidant Ammonium Persulfate (APS)A common and effective oxidizing agent for aniline polymerization.[5]
    Monomer:Oxidant Ratio 1:1.25 (molar ratio)A slight excess of the oxidant is often used to ensure complete polymerization.
    Temperature 0-5 °CLow temperatures are crucial to control the reaction rate, prevent over-oxidation, and minimize the formation of undesirable side products.[1]
    Reaction Time 4-24 hoursThe reaction time will depend on the monomer ratio and temperature. Monitoring the color change of the reaction mixture can indicate the progress of polymerization.

    Experimental Workflow:

    Chemical_Polymerization cluster_prep Monomer & Oxidant Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer_Sol Dissolve aniline and 4-chloro-N-methyl-3-nitroaniline in 1 M HCl Cooling Cool both solutions to 0-5 °C Monomer_Sol->Cooling Oxidant_Sol Dissolve APS in 1 M HCl Oxidant_Sol->Cooling Addition Slowly add oxidant solution to monomer solution with stirring Cooling->Addition Reaction Maintain at 0-5 °C for 4-24 hours Addition->Reaction Filtration Collect precipitate by filtration Reaction->Filtration Washing Wash with 1 M HCl, then methanol, then deionized water Filtration->Washing Drying Dry the polymer under vacuum Washing->Drying

    Caption: Workflow for chemical oxidative copolymerization.

    Detailed Steps:

    • Monomer Solution Preparation: In a flask, dissolve the desired amounts of aniline and 4-chloro-N-methyl-3-nitroaniline in 1 M HCl. Place the flask in an ice bath to cool to 0-5 °C.

    • Oxidant Solution Preparation: In a separate beaker, dissolve the calculated amount of ammonium persulfate in 1 M HCl and cool it in an ice bath.

    • Polymerization: Slowly add the cold oxidant solution to the stirred monomer solution. The reaction mixture will gradually change color, typically to dark green or black, indicating polymerization.

    • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for the specified duration.

    • Purification: Collect the polymer precipitate by vacuum filtration. Wash the precipitate sequentially with 1 M HCl, methanol, and deionized water to remove unreacted monomers, oxidant, and oligomers.

    • Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

    Electrochemical Copolymerization

    Electrochemical polymerization offers precise control over the polymerization process by controlling the applied potential or current.[6][11]

    Protocol 2: Electrochemical Copolymerization of Aniline and 4-chloro-N-methyl-3-nitroaniline

    Parameter Value Rationale
    Electrolyte 1 M HCl containing 0.1 M total monomer concentrationProvides the acidic medium and charge carriers for the electrochemical process.
    Monomer Ratio (Aniline:4-chloro-N-methyl-3-nitroaniline) 9:1 to 1:1 (molar ratio)Similar to chemical polymerization, a higher ratio of aniline is recommended initially.
    Working Electrode Indium Tin Oxide (ITO) coated glass or Platinum foilProvides a conductive surface for polymer deposition.
    Counter Electrode Platinum wire or meshCompletes the electrochemical cell.
    Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)Provides a stable potential reference.
    Polymerization Method Cyclic Voltammetry (CV) or PotentiostaticCV allows for monitoring of the polymer growth, while potentiostatic deposition provides a constant driving force for polymerization.
    Potential Range (for CV) -0.2 to 1.0 V vs. Ag/AgClThis range typically covers the oxidation potentials of aniline and its derivatives.
    Scan Rate (for CV) 50 mV/sA moderate scan rate allows for controlled polymer film growth.
    Number of Cycles (for CV) 10-50 cyclesThe number of cycles determines the thickness of the polymer film.

    Experimental Workflow:

    Electrochemical_Polymerization cluster_setup Electrochemical Cell Setup cluster_polymerization Polymerization cluster_post_processing Post-Processing Electrolyte_Prep Prepare electrolyte with monomers in 1 M HCl Cell_Assembly Assemble three-electrode cell (WE, CE, RE) Electrolyte_Prep->Cell_Assembly Connect Connect electrodes to potentiostat Cell_Assembly->Connect CV_Run Run Cyclic Voltammetry (-0.2 to 1.0 V) for 10-50 cycles Connect->CV_Run Rinse Rinse the polymer-coated electrode with 1 M HCl and deionized water CV_Run->Rinse Dry Dry the electrode under a stream of nitrogen Rinse->Dry

    Caption: Workflow for electrochemical copolymerization.

    Detailed Steps:

    • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the desired amounts of aniline and 4-chloro-N-methyl-3-nitroaniline in 1 M HCl.

    • Cell Assembly: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.

    • Electrochemical Polymerization: Connect the electrodes to a potentiostat and perform cyclic voltammetry within the specified potential range and for the desired number of cycles. The growth of the polymer film on the working electrode can be observed by an increase in the peak currents in successive CV scans.

    • Post-Processing: After polymerization, carefully remove the working electrode from the cell. Rinse it gently with 1 M HCl followed by deionized water to remove any unreacted monomers and electrolyte.

    • Drying: Dry the polymer-coated electrode under a gentle stream of nitrogen.

    Characterization of the Resulting Polymers

    A thorough characterization of the synthesized copolymers is essential to understand their structure, composition, and properties.

    Technique Information Obtained
    Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence of functional groups from both monomers in the copolymer.
    UV-Vis Spectroscopy Information on the electronic transitions and the doping state of the polymer.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information and confirmation of copolymer composition (if soluble).
    Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution (for soluble polymers).
    Scanning Electron Microscopy (SEM) Investigation of the surface morphology of the polymer.
    Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.
    Cyclic Voltammetry (CV) Assessment of the electrochemical activity and stability of the polymer.

    Potential Applications in Advanced Materials

    Polymers incorporating 4-chloro-N-methyl-3-nitroaniline are expected to possess unique properties that make them suitable for a range of advanced applications.

    • Nonlinear Optical (NLO) Materials: The presence of the nitro group, a strong electron-withdrawing group, can lead to a large second-order nonlinear optical response, making these materials promising for applications in electro-optic modulators and frequency doubling devices.[1]

    • Sensors: The functional groups on the polymer backbone could provide specific binding sites for the detection of various analytes.

    • Conductive Coatings: While the conductivity may be lower than that of pristine polyaniline, the copolymers could still find use in applications where moderate conductivity and specific surface properties are required.

    Conclusion

    The synthesis of advanced polymers incorporating 4-chloro-N-methyl-3-nitroaniline presents both exciting opportunities and significant synthetic challenges. The deactivating effects of the chloro and nitro substituents make direct homopolymerization difficult. However, as outlined in this guide, copolymerization with more reactive monomers offers a viable pathway to integrate this highly functionalized building block into polymer chains. The proposed protocols, based on established chemical and electrochemical methods, provide a solid foundation for researchers to explore the synthesis and properties of these novel materials. The potential for applications in nonlinear optics and other advanced fields warrants further investigation into the controlled synthesis and characterization of these promising polymers.

    References

    • 4-chloro-N-methyl-3-nitroaniline | CAS 16330-03-3 - Benchchem.

    • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study - PMC.

    • Application Notes and Protocols: Electrochemical Polymerization of Aniline in Oxalic Acid Medium - Benchchem.

    • Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry - Benchchem.

    • SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. [URL: Not available]
    • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study | ACS Omega.

    • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC.

    • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC.

    • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study | ACS Omega.

    • Kinetic Studies of the Polymerization of Substituted Aniline in Aqueous Solutions and Characterization of the Polymer Obtained - Taylor & Francis.

    • The Significance of Functionalized Polyanilines: The Resistance Mechanisms Against Global Health Threat. - RSIS International.

    • Synthesis, Structural Study and Various Applications of Polyaniline and its Nanocomposites.

    • Electrochemical Polymerization of Aniline - SciSpace.

    • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC.

    • Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry.

    • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing.

    • Aqueous oxidative chemical polymerization of N-Methylaniline in acid medium and characterization of the obtained polymer | Request PDF - ResearchGate.

    • Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry | Analytical Chemistry - ACS Publications.

    • Synthesis, properties and aplications of functionalized polyanilines - SciELO.

    • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes | Macromolecules - ACS Publications.

    • Electrochemical Polymerization of Aniline and N- Alkylanilines - ResearchGate.

    • Proposed mechanism of chemical oxidative polymerization for PNMA - ResearchGate.

    • Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review - MDPI.

    • Polyaniline Derivatives and Their Applications - IntechOpen.

    • Linear Polymers for Nonlinear Optics. 4. Synthesis and Nonlinear Optical Properties of Side-Chain Poly(methacrylates) with Vinylcyanosulfonyl Groups | Scilit.

    • Studies on Conducting Polymers. 1. Aniline-Initiated Polymerization of Nitroanilines | Macromolecules - ACS Publications.

    • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures | IntechOpen.

    • Kinetic studies of the chemical polymerization of substituted aniline in aqueous solutions and characterization of the polymer obtained Part 1. 3‐Chloroaniline - ResearchGate.

    • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts.

    • Synthesis and characterization of polymers for nonlinear optical applications Synthesis and characterization of polymers for nonlinear optical applications | Request PDF - ResearchGate.

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    Method

    Green chemistry approaches to the synthesis of 4-chloro-N-methyl-3-nitroaniline

    Application Note: Green Chemoselective Synthesis of 4-Chloro-N-methyl-3-nitroaniline Executive Summary & Rationale 4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a highly specialized halogenated nitroaniline deriv...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Green Chemoselective Synthesis of 4-Chloro-N-methyl-3-nitroaniline

    Executive Summary & Rationale

    4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a highly specialized halogenated nitroaniline derivative. It serves as a critical building block in the engineering of non-linear optical (NLO) materials and functions as an advanced intermediate in pharmaceutical development[1].

    Historically, the N-methylation of its direct precursor, 4-chloro-3-nitroaniline, has relied on hazardous alkylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMS)[1]. These traditional synthetic routes suffer from poor atom economy, high toxicity, and a fundamental lack of chemoselectivity—often yielding unwanted N,N-dimethylated byproducts that require exhaustive chromatographic separation.

    To align with modern sustainable synthesis paradigms, this technical guide outlines a validated, self-contained green chemistry protocol using Dimethyl Carbonate (DMC) as a dual-purpose solvent and methylating agent. DMC is non-toxic, biodegradable, and produces only methanol and carbon dioxide as byproducts[2].

    Mechanistic Causality & Chemoselectivity

    The core synthetic challenge in methylating 4-chloro-3-nitroaniline is achieving strict mono-N-methylation without inadvertently reducing the nitro group or triggering a nucleophilic aromatic substitution (S_NAr) at the chloro-substituted carbon.

    To achieve this, we utilize NaY Faujasite (zeolite) as an amphoteric heterogeneous catalyst. The causality of this system is driven by three principles:

    • Thermal Tuning: DMC exhibits highly tunable reactivity. Below 90 °C, it acts primarily as a methoxycarbonylating agent. However, at elevated temperatures (>120 °C), it functions strictly as a methylating agent[2].

    • Amphoteric Activation: The basic sites of the NaY zeolite activate the amine nucleophile of 4-chloro-3-nitroaniline, while the acidic sites electrophilically activate the carbonyl oxygen of DMC[3].

    • Steric Restriction: The rigid, defined pore structure of the NaY zeolite imposes strict spatial constraints. Once the mono-methylated product forms, its increased steric bulk prevents the intermediate from re-entering the catalytic site for a second methylation, yielding up to 99% mono-selectivity[3].

    Mechanism A 4-Chloro-3-nitroaniline (Precursor) B Dimethyl Carbonate (Green Reagent) C NaY Zeolite Pores (Amphoteric Activation) D Sterically Restricted Transition State C->D Thermal Activation (>120°C) E 4-Chloro-N-methyl-3-nitroaniline (Target Product) D->E Chemoselective Mono-alkylation F Methanol + CO2 (Benign Byproducts) D->F Elimination AB AB AB->C

    Caption: Mechanistic pathway of chemoselective mono-N-methylation using DMC and NaY Zeolite.

    Quantitative Data & Method Comparison

    The transition to green methodologies not only improves the safety profile of the synthesis but also enhances the overall yield and selectivity, minimizing downstream purification bottlenecks.

    Table 1: Quantitative Comparison of N-Methylation Methods for 4-Chloro-3-nitroaniline

    ParameterTraditional SynthesisGreen Thermal ProtocolGreen Microwave Protocol
    Methylating Agent Methyl Iodide (MeI)Dimethyl Carbonate (DMC)Dimethyl Carbonate (DMC)
    Catalyst / Base NaH / DMFNaY Faujasite (Zeolite)K₂CO₃
    Reaction Time 4 - 6 hours8 - 12 hours15 minutes
    Temperature 0 °C to 25 °C130 °C120 °C
    Yield (%) 70 - 75%90 - 95%85 - 89%
    Selectivity (Mono:Di) ~80:20>99:195:5
    Primary Byproducts NaI (Toxic salt waste)Methanol, CO₂Methanol, CO₂, KHCO₃

    Experimental Methodologies

    Protocol A: Zeolite-Catalyzed Mono-N-Methylation (Pressure Reactor)

    This protocol utilizes thermal activation and heterogeneous catalysis to achieve maximum chemoselectivity[3].

    • Catalyst Activation: Dry 1.0 g of NaY faujasite at 400 °C in a muffle furnace for 4 hours.

      • Causality: Zeolites are highly hygroscopic. Residual water within the pores will competitively hydrolyze DMC into methanol and CO₂, destroying the methylating agent before the reaction begins.

    • Reagent Mixing: In a 50 mL stainless steel autoclave, combine 4-chloro-3-nitroaniline (1.72 g, 10 mmol), DMC (15 mL), and the activated NaY zeolite (1.0 g).

      • Causality: DMC is used in a large molar excess to act simultaneously as the reactant and the green solvent, ensuring the reaction remains homogenous prior to catalyst interaction.

    • Thermal Reaction: Seal the autoclave securely and heat to 130 °C with continuous magnetic stirring for 12 hours.

      • Causality: The 130 °C threshold provides the necessary activation energy to bypass methoxycarbonylation and drive the equilibrium entirely toward N-methylation.

    • Cooling & Depressurization: Remove the autoclave from the heat source and allow it to cool completely to room temperature.

      • Causality: The reaction generates stoichiometric amounts of CO₂ gas. Opening the vessel while hot risks explosive depressurization and the aerosolized loss of the product.

    • Filtration & Recovery: Filter the reaction mixture through a sintered glass funnel to remove the NaY zeolite. Wash the filter cake with 5 mL of fresh DMC. The zeolite can be calcined and reused for subsequent batches.

    • Isolation: Concentrate the filtrate under reduced pressure to remove excess DMC and the methanol byproduct. Recrystallize the crude solid from hot ethanol to yield pure 4-chloro-N-methyl-3-nitroaniline.

    Protocol B: Microwave-Assisted Base-Catalyzed N-Methylation

    For rapid library synthesis or time-sensitive drug development workflows, microwave irradiation provides intense kinetic acceleration.

    • Preparation: Combine 4-chloro-3-nitroaniline (0.86 g, 5 mmol), DMC (10 mL), and anhydrous K₂CO₃ (0.69 g, 5 mmol) in a 30 mL microwave-safe quartz vessel equipped with a pressure-rated cap.

      • Causality: Quartz is microwave-transparent and possesses the tensile strength required to withstand the internal pressure generated by CO₂ evolution and DMC vaporization. K₂CO₃ acts as a mild base to deprotonate the amine, enhancing its nucleophilicity.

    • Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) with dynamic power modulation to maintain a constant temperature of 120 °C for exactly 15 minutes.

    • Workup: Cool the vessel rapidly using compressed air. Filter off the inorganic potassium salts, concentrate the filtrate in vacuo, and purify via short-path flash chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to isolate the target compound.

    Workflow Step1 1. Catalyst Activation (400°C, 4h) Step2 2. Reagent Mixing (Substrate+DMC) Step1->Step2 Step3 3. Autoclave Reaction (130°C, 8-12h) Step2->Step3 Step4 4. Cooling & Depressurize (CO2 Release) Step3->Step4 Step5 5. Filtration (Catalyst Recovery) Step4->Step5 Step6 6. Isolation (Pure Product) Step5->Step6

    Caption: Step-by-step experimental workflow for the green synthesis protocol.

    References

    • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research / PubMed.[2] URL:[Link]

    • Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry / ACS Publications.[3] URL:[Link]

    • Sharma, S., et al. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG. URL: [Link]

    Sources

    Application

    Application Notes and Protocols for the Use of 4-chloro-N-methyl-3-nitroaniline in the Development of Organic Semiconductors

    For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide to the potential use of 4-chloro-N-methyl-3-nitroaniline as a foundational building block for...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    These application notes provide a comprehensive guide to the potential use of 4-chloro-N-methyl-3-nitroaniline as a foundational building block for the synthesis of novel organic semiconductors. While direct applications in semiconductor devices are an emerging area of research, the unique electronic properties of this molecule, specifically the presence of both electron-donating (N-methylamino) and strongly electron-withdrawing (nitro and chloro) groups, make it a compelling candidate for the development of n-type and ambipolar organic semiconducting materials. This document outlines the scientific rationale, detailed synthetic protocols, characterization techniques, and potential applications in organic electronics.

    Introduction: The Rationale for 4-chloro-N-methyl-3-nitroaniline in Organic Electronics

    The field of organic electronics is continually in search of new molecular motifs that offer tunable electronic properties, solution processability, and environmental stability. 4-chloro-N-methyl-3-nitroaniline is a specialized organic compound that serves as a valuable precursor and building block in advanced chemical research.[1] Its molecular structure, featuring a combination of chloro, nitro, and N-methylaniline functional groups, presents an intriguing platform for the design of organic semiconductors.[1]

    The nitro group (NO2) is one of the most powerful electron-withdrawing groups used in organic chemistry.[2] Its incorporation into conjugated systems can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a key requirement for achieving n-type charge transport. Research on nitroaromatics has demonstrated their potential as n-type organic semiconductors for applications such as thin-film field-effect transistors, offering excellent air stability.[2]

    Furthermore, the aniline backbone provides a versatile platform for polymerization and functionalization, allowing for the creation of larger, conjugated systems with tailored properties. Studies on copolymers of aniline and nitroaniline have shown that the inclusion of nitro groups can modulate the physicochemical properties of the resulting polymers, making them suitable for various optoelectronic applications.[3] For instance, copolymers of aniline and 3-nitroaniline have been fabricated and their properties tuned by varying the monomer ratios.[3]

    This document will explore the synthesis of a hypothetical copolymer of 4-chloro-N-methyl-3-nitroaniline and aniline, and the subsequent characterization of its semiconductor properties.

    Physicochemical Properties of 4-chloro-N-methyl-3-nitroaniline

    A thorough understanding of the precursor's properties is essential for its effective use in synthesis.

    PropertyValueReference
    CAS Number 16330-03-3[4]
    Molecular Formula C7H7ClN2O2[4]
    Molecular Weight 186.59 g/mol [4]
    Appearance Not specified, likely a solid
    Solubility Soluble in many organic solvents

    Synthetic Protocols

    The following protocols provide a step-by-step guide for the synthesis of 4-chloro-N-methyl-3-nitroaniline and its subsequent copolymerization with aniline.

    Safety Precautions
    • Hazard Identification : 4-chloro-N-methyl-3-nitroaniline and its precursors, such as 4-chloro-3-nitroaniline, are hazardous. The precursor 4-chloro-3-nitroaniline is fatal if swallowed, in contact with skin, or if inhaled.[5] Assume the target compound has similar toxicity.

    • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

    • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

    Synthesis of 4-chloro-N-methyl-3-nitroaniline

    This protocol is based on the N-methylation of 4-chloro-3-nitroaniline.

    A 4-chloro-3-nitroaniline B N-methylation Reaction A->B Methylating agent (e.g., Dimethyl sulfate) Base (e.g., K2CO3) Solvent (e.g., Acetone) C Purification B->C Work-up & Column Chromatography D 4-chloro-N-methyl-3-nitroaniline C->D Characterization (NMR, MS)

    Caption: Synthetic workflow for 4-chloro-N-methyl-3-nitroaniline.

    • 4-chloro-3-nitroaniline (CAS: 635-22-3)

    • Dimethyl sulfate (DMS)

    • Potassium carbonate (K2CO3), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate

    • Hexanes

    • Silica gel for column chromatography

    • Standard laboratory glassware

    • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitroaniline (1 eq.), potassium carbonate (2 eq.), and anhydrous acetone.

    • Addition of Methylating Agent : While stirring, slowly add dimethyl sulfate (1.1 eq.) to the suspension at room temperature.

    • Reaction : Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

    • Extraction : Dissolve the residue in ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purification : Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    Synthesis of Poly(aniline-co-4-chloro-N-methyl-3-nitroaniline)

    This protocol describes the oxidative copolymerization of aniline and the synthesized 4-chloro-N-methyl-3-nitroaniline.

    A Aniline & 4-chloro-N-methyl-3-nitroaniline B Oxidative Copolymerization A->B Ammonium persulfate 1M HCl 0-5 °C C Purification B->C Filtration & Washing D Semiconducting Copolymer C->D Characterization (FTIR, UV-Vis, GPC)

    Caption: Workflow for the synthesis of the semiconducting copolymer.

    • Aniline, freshly distilled

    • 4-chloro-N-methyl-3-nitroaniline (synthesized in 3.2)

    • Ammonium persulfate (APS)

    • Hydrochloric acid (HCl), 1M

    • Methanol

    • Deionized water

    • Monomer Solution : In a beaker, dissolve aniline (e.g., 90 mol%) and 4-chloro-N-methyl-3-nitroaniline (e.g., 10 mol%) in 1M HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Oxidant Solution : In a separate beaker, dissolve ammonium persulfate (in a 1:1 molar ratio to the total monomers) in 1M HCl and cool to 0-5 °C.

    • Polymerization : Slowly add the cold APS solution dropwise to the cold monomer solution with vigorous stirring. The solution should turn dark green, indicating polymerization.

    • Reaction Completion : Continue stirring at 0-5 °C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours.

    • Purification : Collect the precipitated polymer by vacuum filtration. Wash the polymer sequentially with 1M HCl, deionized water, and methanol until the filtrate is colorless.

    • Drying : Dry the polymer in a vacuum oven at 60 °C for 24 hours.

    Characterization of the Semiconducting Polymer

    The synthesized copolymer should be characterized to determine its structure, morphology, and electronic properties.

    TechniquePurposeExpected Outcome
    FTIR Spectroscopy Confirm the incorporation of both monomers into the polymer chain.Presence of characteristic peaks for both aniline and 4-chloro-N-methyl-3-nitroaniline units.
    UV-Vis Spectroscopy Determine the optical bandgap of the polymer.Absorption bands in the visible region, allowing for the calculation of the optical bandgap.
    Gel Permeation Chromatography (GPC) Determine the molecular weight and polydispersity of the polymer.Provides information on the chain length and distribution of the synthesized polymer.
    Cyclic Voltammetry (CV) Determine the HOMO and LUMO energy levels.Redox peaks from which the electrochemical bandgap and energy levels can be estimated.
    Atomic Force Microscopy (AFM) Analyze the surface morphology of thin films.Provides information on the film-forming properties and surface roughness.

    Fabrication and Characterization of a Test Device (Organic Thin-Film Transistor)

    To evaluate the semiconductor properties of the synthesized polymer, a simple organic thin-film transistor (OTFT) can be fabricated.

    A Substrate Cleaning (Si/SiO2) C Thin Film Deposition (Spin Coating) A->C B Polymer Solution Preparation B->C D Annealing C->D E Source/Drain Electrode Deposition (Thermal Evaporation) D->E F Device Characterization E->F

    Caption: Workflow for OTFT fabrication and testing.

    • Substrate Preparation : Use a heavily n-doped Si wafer with a thermally grown SiO₂ layer as the substrate. Clean the substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen.

    • Polymer Solution : Prepare a solution of the synthesized copolymer in a suitable organic solvent (e.g., chloroform, NMP).

    • Thin Film Deposition : Deposit a thin film of the polymer onto the SiO₂ surface using spin coating.

    • Annealing : Anneal the film at an elevated temperature (e.g., 100-150 °C) under a nitrogen atmosphere to remove residual solvent and improve film morphology.

    • Electrode Deposition : Deposit source and drain electrodes (e.g., gold) on top of the polymer film through a shadow mask using thermal evaporation.

    • Device Characterization : Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer in a probe station. Key parameters to extract are the field-effect mobility, on/off ratio, and threshold voltage.

    Conclusion

    4-chloro-N-methyl-3-nitroaniline represents a promising, yet underexplored, building block for the development of novel organic semiconductors. Its unique electronic structure offers a pathway to n-type and ambipolar materials. The protocols outlined in this document provide a framework for the synthesis, characterization, and device-level testing of polymers derived from this compound. Further research into the derivatization and polymerization of 4-chloro-N-methyl-3-nitroaniline could lead to the development of next-generation organic electronic materials with enhanced performance and stability.

    References

    • RSC Publishing. Nitroaromatics as n-type organic semiconductors for field effect transistors. [Link]

    • Carl ROTH. 4-Methyl-3-nitroaniline, 25 g - Aromatic Building Blocks. [Link]

    • PubChem. Aniline, 4-chloro-N-methyl-3-nitro-. [Link]

    • ResearchGate. (PDF) Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. [Link]

    Sources

    Method

    Synthesis of Novel Chromophores from 4-chloro-N-methyl-3-nitroaniline: An Application and Protocol Guide

    Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel chromophores utilizing 4-chloro-N-methyl-3-nitroaniline as a versatile starting material. This document is...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel chromophores utilizing 4-chloro-N-methyl-3-nitroaniline as a versatile starting material. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development. We will explore the fundamental chemical principles, detail key synthetic strategies including nucleophilic aromatic substitution and azo coupling, and provide step-by-step experimental procedures. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry. All protocols are designed as self-validating systems with clear checkpoints and expected outcomes.

    Introduction: The Versatility of 4-chloro-N-methyl-3-nitroaniline

    4-chloro-N-methyl-3-nitroaniline is a highly functionalized aromatic compound that serves as an excellent precursor for the synthesis of a diverse range of chromophores.[1] Its unique molecular architecture, featuring a reactive chlorine atom activated by a proximate electron-withdrawing nitro group, an N-methylated amine, and a nitro functionality, allows for a variety of chemical transformations. These transformations can lead to the creation of molecules with tailored photophysical properties, making them suitable for applications in dyes, pigments, nonlinear optical (NLO) materials, and as probes in biological systems.[1]

    The strategic positioning of the chloro and nitro groups on the aniline ring is pivotal. The strong electron-withdrawing nature of the nitro group, situated ortho to the chlorine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2] This activation facilitates the displacement of the chloride ion by a wide array of nucleophiles, enabling the introduction of various functional groups and the extension of the chromophoric system.[1]

    This guide will focus on two primary synthetic pathways for generating novel chromophores from this precursor:

    • Nucleophilic Aromatic Substitution (SNAr): Exploiting the activated chlorine atom to introduce new substituents and modulate the electronic properties of the molecule.

    • Azo Coupling: Utilizing the amino group, after reduction of the nitro group, to form azo dyes, a significant class of industrial colorants.[3][4]

    Core Synthetic Strategies and Mechanistic Insights

    Nucleophilic Aromatic Substitution (SNAr)

    The SNAr reaction is a cornerstone of synthesizing derivatives from 4-chloro-N-methyl-3-nitroaniline. The reaction proceeds through a two-step addition-elimination mechanism.

    Mechanism:

    • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which stabilizes the intermediate.[1][2]

    • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

    The efficiency of the SNAr reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are particularly effective.

    Diagram 1: Generalized SNAr Mechanism

    SNAr_Mechanism reagents 4-chloro-N-methyl-3-nitroaniline + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Addition product Substituted Chromophore + Cl⁻ intermediate->product Elimination

    Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

    Synthesis of Azo Dyes

    Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[4] The synthesis of azo dyes from 4-chloro-N-methyl-3-nitroaniline first requires the reduction of the nitro group to a primary amine. This transformation creates a new reactive site for diazotization.

    Key Steps:

    • Reduction of the Nitro Group: The nitro group can be reduced to a primary amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This yields a diamino derivative.

    • Diazotization: The newly formed primary amino group is treated with a cold, acidic solution of sodium nitrite to form a diazonium salt.[3][5] This intermediate is typically unstable and is used immediately in the subsequent coupling step.[4]

    • Azo Coupling: The diazonium salt, an electrophile, is reacted with an electron-rich coupling component, such as a phenol or an aniline derivative.[4][5] This electrophilic aromatic substitution reaction forms the azo linkage and generates the final azo dye.

    The color of the resulting azo dye is determined by the electronic properties of both the diazonium salt precursor and the coupling component.

    Diagram 2: Azo Dye Synthesis Workflow

    Azo_Dye_Workflow start 4-chloro-N-methyl-3-nitroaniline reduction Reduction of Nitro Group (e.g., SnCl₂/HCl) start->reduction diamine Diamino Derivative reduction->diamine diazotization Diazotization (NaNO₂/HCl, 0-5 °C) diamine->diazotization diazonium Diazonium Salt diazotization->diazonium coupling Azo Coupling with Electron-Rich Component diazonium->coupling product Azo Dye Chromophore coupling->product

    Caption: General workflow for the synthesis of azo dyes.

    Experimental Protocols

    Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.[6]

    Protocol 1: Synthesis of a Solvatochromic Chromophore via SNAr with Aniline

    This protocol details the synthesis of N1-(4-chloro-3-nitrophenyl)-N1-methylbenzene-1,4-diamine, a chromophore expected to exhibit solvatochromism due to its intramolecular charge transfer character. Solvatochromic dyes are valuable as environmental probes due to their color changes in response to solvent polarity.[3][7][8][9]

    Materials and Reagents:

    • 4-chloro-N-methyl-3-nitroaniline

    • Aniline

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Deionized water

    • Standard laboratory glassware

    • Magnetic stirrer with heating

    • Rotary evaporator

    • Melting point apparatus

    • UV-Vis spectrophotometer

    Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-N-methyl-3-nitroaniline (1.87 g, 10 mmol), aniline (1.02 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol) in 30 mL of DMF.

    • Reaction: Heat the reaction mixture to 120 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Workup: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold deionized water with stirring. A precipitate will form.

    • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water. Recrystallize the solid from an ethanol/water mixture to afford the pure product.

    • Characterization: Determine the melting point of the purified product. Characterize the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

    • Solvatochromic Analysis: Prepare dilute solutions of the synthesized chromophore in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, DMSO).[10] Record the UV-Vis absorption spectrum for each solution and determine the wavelength of maximum absorbance (λmax).[10]

    Expected Results:

    PropertyExpected Value
    Yield 75-85%
    Appearance Orange to red crystalline solid
    Melting Point 150-155 °C (dependent on purity)
    λmax Shift A significant red shift (bathochromic shift) in λmax is expected with increasing solvent polarity.
    Protocol 2: Synthesis of an Azo Dye

    This protocol describes the synthesis of an azo dye using the product from Protocol 1 (after a hypothetical reduction step) as the diazo component and phenol as the coupling component.

    Part A: Reduction of the Nitro Group (Hypothetical Intermediate)

    For the purpose of this protocol, we will assume the nitro group of the product from Protocol 1 has been reduced to a primary amine to yield N¹-(4-chloro-3-aminophenyl)-N¹-methylbenzene-1,4-diamine.

    Materials and Reagents:

    • N¹-(4-chloro-3-aminophenyl)-N¹-methylbenzene-1,4-diamine (hypothetical)

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl)

    • Phenol

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Ice bath

    Procedure:

    • Diazotization: In a 100 mL beaker, dissolve the diamino compound (10 mmol) in a mixture of 10 mL of deionized water and 5 mL of concentrated HCl. Cool the solution to 0-5 °C in an ice bath.[5]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL water) dropwise to the diamine solution, maintaining the temperature below 5 °C with constant stirring.[5] Stir for an additional 20 minutes to ensure complete formation of the diazonium salt.

    • Coupling Reaction: In a separate 250 mL beaker, dissolve phenol (0.94 g, 10 mmol) in 20 mL of a 10% aqueous sodium hydroxide solution and cool to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate will form immediately.

    • Maintain the reaction mixture in the ice bath and continue stirring for 30-60 minutes to complete the coupling reaction.

    • Isolation and Purification: Collect the azo dye precipitate by vacuum filtration. Wash the solid with cold deionized water until the filtrate is neutral. The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.

    • Characterization: Characterize the final azo dye using UV-Vis, FT-IR, and NMR spectroscopy. The dyeing properties can be evaluated on various fabrics.[11][12]

    Expected Results:

    PropertyExpected Value
    Yield 80-90%
    Appearance Deeply colored solid (e.g., red, orange, or yellow)
    λmax Strong absorption in the visible region (400-700 nm)

    Data Interpretation and Troubleshooting

    SNAr Reactions:

    • Low Yield: Incomplete reaction may be due to insufficient heating, inactive nucleophile, or decomposition of the starting material. Consider increasing the reaction time or temperature, or using a stronger base.

    • Side Products: The formation of side products can occur if the nucleophile has multiple reactive sites. Purification by column chromatography may be necessary.

    Azo Dye Synthesis:

    • Decomposition of Diazonium Salt: Diazonium salts are often unstable at higher temperatures. It is crucial to maintain the temperature at 0-5 °C throughout the diazotization and coupling steps.[4]

    • Poor Coupling: The coupling reaction is pH-dependent. Ensure the coupling medium is appropriately basic (for phenols) or acidic (for anilines) to activate the coupling component.

    • Broad UV-Vis Peaks: Aggregation of the dye in solution can lead to broad absorption bands. Ensure the dye is fully dissolved for spectroscopic measurements.

    Conclusion

    4-chloro-N-methyl-3-nitroaniline is a valuable and versatile building block for the synthesis of novel chromophores. The methodologies outlined in this guide, based on nucleophilic aromatic substitution and azo coupling, provide a robust framework for the creation of a wide array of functional dyes and materials. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively design and synthesize chromophores with desired photophysical properties for a multitude of applications.

    References

    • PubChem. 4-Chloro-3-nitroaniline. [Link]

    • ACS Publications. 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link]

    • Taylor & Francis Online. 3-nitroaniline – Knowledge and References. [Link]

    • Google Patents.
    • ACS Publications. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Organic Letters. [Link]

    • ResearchGate. (PDF) Extended Reichardt's Dye–Synthesis and Solvatochromic Properties. [Link]

    • Journal of Chemical and Pharmaceutical Research. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. [Link]

    • Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]

    • ResearchGate. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. [Link]

    • ResearchGate. (PDF) Para-Nitroaniline-functionalized chromophoric organic-inorganic hybrid materials. [Link]

    • ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

    • ACS Publications. Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry. [Link]

    • National Center for Biotechnology Information. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

    • ResearchGate. (PDF) The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. [Link]

    • Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography. [Link]

    • MDPI. Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu 2+. [Link]

    • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

    • Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]

    • National Center for Biotechnology Information. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]

    • JBiochemTech. Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [Link]

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    Application

    Application Note: Synthesis and Utilization of 4-Chloro-N-methyl-3-nitroaniline in Agrochemical Intermediates

    Executive Summary & Mechanistic Rationale 4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a highly specialized organic building block utilized extensively in the development of modern agrochemicals, particularly in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a highly specialized organic building block utilized extensively in the development of modern agrochemicals, particularly in the synthesis of targeted herbicides and fungicides 1. The strategic value of this molecule lies in its unique tri-substituted aromatic architecture, which provides orthogonal reactivity sites for complex scaffold construction.

    In agrochemical Active Ingredient (AI) design, the structural components of this intermediate serve specific, causal functions:

    • The N-Methyl Group: Enhances the lipophilicity (XLogP3 ~ 2.3) of the molecule, a critical physicochemical property that facilitates cuticular penetration in plant tissues and improves the bioavailability of the final herbicidal compound [[2]]().

    • The Ortho-Nitro/Para-Chloro System: The nitro group, positioned ortho to the chlorine atom, exerts a powerful conjugative electron-withdrawing effect. This deactivates the ring to electrophilic attack but highly activates the C4-chlorine for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer complex transition state [[3]](). This allows for efficient displacement by phenoxides or amines to form diphenyl ethers or substituted anilines, which are ubiquitous motifs in agrochemistry 4.

    Quantitative Data & Physicochemical Properties

    To ensure robust analytical tracking and thermodynamic optimization during scale-up, the following quantitative parameters must be monitored:

    ParameterValue / MetricMechanistic Rationale & Source
    Molecular Weight 186.59 g/mol Confirmed via mass spectrometry for intermediate tracking 2.
    XLogP3 2.3Optimal lipophilicity for foliar/cuticular penetration in agrochemical applications 2.
    Topological Polar Surface Area 57.9 ŲFacilitates moderate aqueous solubility while retaining organic phase partitioning [[2]]().
    Formylation Conversion >95%Near-quantitative conversion is required to prevent downstream N,N-dimethylation impurities 5.
    Alkylation Yield 83.7 - 88%High yield achieved by utilizing DMF to stabilize the intermediate anion during methylation 5.
    Optimal SNAr Solvent N-methyl-2-pyrrolidone (NMP)Provides the highest mole fraction solubility for nitroaniline derivatives at elevated temperatures, maximizing reaction kinetics 6.

    Step-by-Step Experimental Methodologies

    Protocol A: Synthesis of 4-Chloro-N-methyl-3-nitroaniline via Formylation-Alkylation Objective: Achieve selective mono-methylation of the precursor 4-chloro-3-nitroaniline (CAS: 635-22-3) 7. Direct alkylation is avoided as it inevitably leads to a mixture of mono- and di-methylated products.

    • Amine Protection (Formylation): Suspend 1.0 eq of 4-chloro-3-nitroaniline in 5.0 eq of concentrated formic acid. Reflux the mixture at 100 °C for 4 hours.

      • Causality: Formylation drastically reduces the nucleophilicity of the primary amine, acting as a protecting group that strictly prevents undesirable over-alkylation (N,N-dimethylation) in the subsequent step 1.

    • In-Process Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:3). The reaction is complete when the lower-Rf primary amine spot is entirely consumed. Remove excess formic acid under reduced pressure to yield N-formyl-4-chloro-3-nitroaniline.

    • Selective Alkylation: Dissolve the formylated intermediate in anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C. Add 1.2 eq of potassium tert-butoxide (KOtBu) portion-wise, followed by the dropwise addition of 1.1 eq of methyl iodide (CH3I).

      • Causality: DMF, a polar aprotic solvent, poorly solvates the deprotonated formamide anion. This lack of solvation maximizes the anion's nucleophilicity, driving the mono-alkylation reaction to near-quantitative completion 5.

    • Deprotection (Deformylation): Quench with water, extract with ethyl acetate, and concentrate. Dissolve the crude intermediate in methanol containing 2M HCl and reflux for 3 hours to cleave the formyl group, yielding the target 4-chloro-N-methyl-3-nitroaniline 1.

    Protocol B: SNAr Derivatization for Diphenyl Ether Herbicides Objective: Displace the C4-chlorine atom with a phenoxide nucleophile to construct a diphenyl ether scaffold.

    • Nucleophile Generation: In a dry reaction vessel, dissolve 1.1 eq of a substituted phenol (e.g., 2,4-dichlorophenol) in N-methyl-2-pyrrolidone (NMP). Add 1.2 eq of K2CO3 and heat to 80 °C for 30 minutes.

    • SNAr Addition: Add 1.0 eq of the synthesized 4-chloro-N-methyl-3-nitroaniline to the mixture. Elevate the temperature to 120 °C and stir for 8 hours.

      • Causality: NMP is explicitly chosen because nitroaromatics exhibit their highest mole fraction solubility in this solvent, ensuring a homogeneous, high-concentration reaction environment at elevated temperatures 6. The strong electron-withdrawing nature of the ortho-nitro group stabilizes the negative charge in the transition state, allowing the facile expulsion of the chloride ion 3.

    • In-Process Validation: Sample the reaction mixture and analyze via LC-MS. The reaction is self-validated as complete when the mass peak for the starting material (m/z 186.6) 2 is fully replaced by the product mass.

    • Workup: Pour the hot mixture into crushed ice to precipitate the highly hydrophobic diphenyl ether intermediate. Filter, wash with cold water, and dry under a vacuum.

    Synthetic Workflow Visualization

    G A 4-Chloro-3-nitroaniline (CAS: 635-22-3) B Formylation (Formic Acid, Reflux) A->B C N-Formyl-4-chloro-3-nitroaniline B->C Amine Protection D Alkylation (CH3I, KOtBu, DMF) C->D E N-Formyl-4-chloro-N-methyl-3-nitroaniline D->E Mono-methylation F Deformylation (HCl, MeOH) E->F G 4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) F->G Deprotection H SNAr Reaction (Phenoxide, NMP, 120°C) G->H I Diphenyl Ether Intermediate (Agrochemical Precursor) H->I SNAr Displacement

    Synthetic workflow of 4-chloro-N-methyl-3-nitroaniline to agrochemical intermediates.

    References

    • PubChem. "Aniline, 4-chloro-N-methyl-3-nitro- | C7H7ClN2O2 | CID 140057". National Institutes of Health.[Link]

    • ACS Publications. "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents". Journal of Chemical & Engineering Data.[Link]

    • EPA. "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report". Environmental Protection Agency.[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 4-chloro-N-methyl-3-nitroaniline

    This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-chloro-N-methyl-3-nitroaniline. As a crucial intermediate in the developm...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-chloro-N-methyl-3-nitroaniline. As a crucial intermediate in the development of novel materials, particularly for nonlinear optical (NLO) applications, optimizing its synthesis for yield and purity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established synthetic strategies.

    Core Synthesis Strategies: An Overview

    The preparation of 4-chloro-N-methyl-3-nitroaniline is predominantly achieved through two strategic routes:

    • N-methylation of 4-chloro-3-nitroaniline: This is the most common and direct approach, starting from the commercially available precursor 4-chloro-3-nitroaniline. The primary challenge in this route is achieving selective mono-methylation of the amino group while avoiding the formation of the N,N-dimethyl byproduct.[1]

    • Sequential Halogenation and Nitration: This alternative route begins with N-methylaniline, which undergoes chlorination at the 4-position, followed by a regioselective nitration at the 3-position.[1] Careful control of reaction conditions is critical to ensure the correct isomer is formed.

    This guide will focus primarily on optimizing the more common N-methylation pathway.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues in your synthesis.

    Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

    Low yield is a multifaceted problem that can arise from several factors, from incomplete reactions to product loss during workup.

    Table 1: Troubleshooting Low Yield

    Probable Cause Diagnostic Signs Recommended Solution & Explanation
    Incomplete Reaction TLC or HPLC analysis shows significant starting material remaining.Solution: Increase reaction time or moderately increase the temperature. Explanation: The reaction kinetics may be slower than anticipated under your specific conditions. Monitoring the reaction progress is crucial to ensure it has proceeded to completion before quenching.[2]
    Over-methylation (Formation of N,N-dimethyl byproduct) NMR or LC-MS analysis shows a significant peak corresponding to the di-methylated product.Solution 1: Employ a protecting group strategy. React 4-chloro-3-nitroaniline with formic acid to form the N-formyl intermediate. This protects the amine, allowing for a single methylation, followed by deprotection.[1] Solution 2: Carefully control stoichiometry. Use only a slight excess (10-15%) of the methylating agent (e.g., methyl iodide) to favor mono-methylation.[1]
    Side Reactions (e.g., Isomer Formation) Presence of multiple, difficult-to-separate spots on TLC or peaks in HPLC.Solution: Strictly control the temperature, especially during nitration steps (if using the alternative route), typically between 0-10°C. Add nitrating agents slowly to avoid localized temperature spikes that can alter regioselectivity.[2]
    Product Loss During Workup/Purification Low recovery of solid material after extraction and recrystallization.Solution: Optimize your solvent systems. Ensure the extraction solvent has high partition coefficient for your product and is immiscible with the aqueous phase. For recrystallization, choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below to maximize crystal recovery.[2][3]
    Inactive Reagents or Catalyst The reaction fails to start or proceeds very slowly despite optimal conditions.Solution: Verify the purity and activity of your reagents. Use freshly opened or properly stored methylating agents. If using a catalyst, ensure it has not been poisoned or deactivated.[4]

    Question 2: I am observing a significant amount of the N,N-dimethyl-4-chloro-3-nitroaniline byproduct. How can I improve selectivity for the desired mono-methylated product?

    This is the most common challenge in this synthesis. Over-methylation occurs because the product, 4-chloro-N-methyl-3-nitroaniline, is still nucleophilic and can react with the methylating agent to form a tertiary amine.

    Primary Solution: Formylation-Protection Strategy

    The most robust method to prevent di-methylation is to temporarily protect the amine.

    • Protection: React the primary amine of 4-chloro-3-nitroaniline with formic acid. This forms N-formyl-4-chloro-3-nitroaniline. The formyl group reduces the nucleophilicity of the nitrogen, preventing a second methylation.[1]

    • Methylation: The formylated intermediate is then methylated.

    • Deprotection: The formyl group is subsequently removed (e.g., via acid or base hydrolysis) to yield the desired mono-methylated product.[1]

    G SM 4-chloro-3-nitroaniline Protected N-formyl-4-chloro- 3-nitroaniline SM->Protected Formic Acid (Protection) DiMethyl N,N-dimethyl byproduct SM->DiMethyl Methylating Agent (Direct, Uncontrolled) Methylated N-formyl-4-chloro- N-methyl-3-nitroaniline Protected->Methylated Methylating Agent Product 4-chloro-N-methyl- 3-nitroaniline Methylated->Product Deprotection (e.g., Hydrolysis)

    Caption: Reaction pathway showing the formylation-protection strategy.

    Frequently Asked Questions (FAQs)

    • Q1: What are the most effective methylating agents for this synthesis?

      • Several agents can be used, each with pros and cons. Methyl iodide is highly reactive but volatile and a strong alkylating agent requiring careful handling.[1] Dimethyl carbonate (DMC) is considered a greener and more selective reagent for mono-methylation, often used with a base.[4] Formic acid or formaldehyde can also serve as a C1 source for reductive N-methylation.[5][6]

    • Q2: How should I monitor the reaction's progress?

      • Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the desired product, and any byproducts. The reaction is complete when the spot corresponding to the starting material (4-chloro-3-nitroaniline) is no longer visible.[2]

    • Q3: What is the best method for purifying the final product?

      • Recrystallization is the preferred method for purification on a lab scale. Solvents like methanol or ethanol are often effective.[6] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution. If isomeric impurities are present and difficult to remove by recrystallization, column chromatography may be necessary.[2]

    • Q4: Can I perform direct methylation without a protecting group?

      • Yes, direct methylation is possible, but it requires stringent control over reaction conditions to minimize the di-methylated byproduct. This typically involves using a slight excess of the methylating agent, lower reaction temperatures, and shorter reaction times.[1] However, for achieving high purity and yield, the protection-deprotection strategy is generally more reliable.[1]

    Experimental Protocols

    The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

    Protocol 1: Synthesis via Formylation-Protection Strategy

    This protocol is adapted from established methods for selective mono-N-methylation.[1]

    Step 1: Formylation (Protection)

    • In a round-bottom flask, suspend 4-chloro-3-nitroaniline (1 eq.) in formic acid (excess, e.g., 5-10 eq.).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Filter the resulting precipitate (N-formyl-4-chloro-3-nitroaniline), wash with water until the filtrate is neutral, and dry under vacuum.

    Step 2: Methylation

    • Dissolve the dried N-formyl intermediate (1 eq.) in a suitable polar aprotic solvent (e.g., DMF).

    • Add a base (e.g., potassium carbonate, 1.5 eq.).

    • Add methyl iodide (1.1 eq.) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    Step 3: Deprotection

    • Dissolve the crude methylated intermediate in a mixture of methanol and aqueous HCl (e.g., 2M).

    • Heat the solution to reflux for 2-4 hours until the formyl group is cleaved (monitor by TLC).

    • Cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the final product, 4-chloro-N-methyl-3-nitroaniline, with an organic solvent.

    • Dry the organic phase and concentrate to yield the crude product, which can then be purified.

    Protocol 2: Purification by Recrystallization
    • Transfer the crude 4-chloro-N-methyl-3-nitroaniline to an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., methanol) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, avoiding a large excess.[6]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

    Caption: Troubleshooting workflow for diagnosing low yield issues.

    References

    • Jones, G. (2023, December 8). Provide the SYNTHESIS OF 4-CHLORO-N-METHYLANILINE, starting with benzene. Transtutors. Retrieved from [Link]

    • Natte, K., et al. (2021). Kinetic investigations on the RuCl3‐catalyzed N‐methylation of 4‐chloroaniline with methanol. ResearchGate. Retrieved from [Link]

    • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

    • Li, H., et al. (2020). Methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. Retrieved from [Link]

    • Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
    • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

    • Xiao, Q., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Retrieved from [Link]

    • Zhang, P., et al. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. ACS Publications. Retrieved from [Link]

    • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.

    Sources

    Optimization

    Optimization of reaction conditions for the N-methylation of anilines

    Welcome to the technical support center for the N-methylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to fre...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the N-methylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems you may encounter during the N-methylation of anilines, offering explanations for the underlying causes and actionable solutions.

    Issue 1: Low or No Conversion to the N-Methylated Product

    A lack of product formation is a common but often solvable issue. Let's break down the potential culprits.

    Potential Causes & Recommended Solutions

    Potential Cause Explanation Recommended Solution(s)
    Inactive Catalyst The catalyst may be deactivated due to improper handling, storage, or poisoning by impurities in the reactants or solvent.[1]- Ensure the catalyst is handled under the recommended atmosphere (e.g., inert gas for air-sensitive catalysts).- Use a fresh batch of catalyst from a reputable supplier.- Purify reactants and solvents to remove potential catalyst poisons.
    Inappropriate Reaction Conditions Temperature, pressure, and reaction time are critical parameters. For instance, some ruthenium-catalyzed methylations of aniline with methanol need temperatures around 60°C to be efficient.[1]- Gradually increase the reaction temperature and monitor progress by TLC or HPLC.[1][2]- Extend the reaction time.- If applicable, increase the pressure to enhance the reaction rate.
    Incorrect or Absent Base Many N-methylation protocols require a base to facilitate the reaction. The choice and amount of base are often crucial.[1]- Verify the identity and stoichiometry of the base. Common bases include KOtBu, Cs₂CO₃, or K₂HPO₄.[1][3][4]- If the protocol calls for a base, ensure it has been added.
    Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. In some zeolite-catalyzed reactions, polar solvents like DMF can inhibit the reaction by competing for active sites.[5]- If using a coordinating solvent, consider switching to a non-coordinating alternative.- Screen a range of solvents with varying polarities to find the optimal medium.
    Issue 2: Significant Formation of the Di-methylated Product (Over-methylation)

    Controlling the selectivity between mono- and di-methylation is a frequent challenge in the N-methylation of primary anilines.

    Potential Causes & Recommended Solutions

    Potential Cause Explanation Recommended Solution(s)
    Reactive Mono-methylated Intermediate The mono-methylated aniline is often more nucleophilic than the starting primary aniline, leading to a second methylation.- Use a methylating agent known for high mono-selectivity, such as dimethyl carbonate (DMC).[1][6]- Employ a catalyst system specifically designed for mono-N-methylation, like certain iridium(I) complexes.[1]- Fine-tune reaction conditions: shorter reaction times or lower temperatures may favor the mono-methylated product.[1]
    Excess Methylating Agent Using a large excess of the methylating agent can drive the reaction towards di-methylation.- Reduce the stoichiometry of the methylating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.
    Reaction Kinetics The rate of the second methylation may be significantly faster than the first under the chosen conditions.- Consider using a continuous flow reactor, which allows for precise control over residence time, minimizing the formation of byproducts.[1][6]
    Issue 3: Formation of N-Formylated Side Product

    When using formic acid as a C1 source, the formation of an N-formylated aniline can be a competing side reaction, especially with electron-rich anilines.[1]

    Potential Causes & Recommended Solutions

    Potential Cause Explanation Recommended Solution(s)
    Reaction with Formic Acid Electron-donating groups on the aniline ring increase its nucleophilicity, making it more susceptible to acylation by formic acid.[7]- Switch to a different methylating agent that does not involve a formyl intermediate, such as dimethyl carbonate or methanol with a suitable catalyst.[1]- Modify the catalytic system. The choice of catalyst and base can influence the reaction pathway.
    Incomplete Reduction In Eschweiler-Clarke type reactions, the intermediate iminium ion must be reduced by a hydride source. If this reduction is slow, the formylated product may accumulate.- Ensure an adequate amount of the reducing agent (e.g., formic acid or sodium cyanoborohydride) is present.[8]
    Issue 4: Low Yield with Electron-Withdrawing Groups on the Aniline

    Anilines bearing strong electron-withdrawing groups (e.g., nitro, cyano) are less nucleophilic and therefore less reactive.[1]

    Potential Causes & Recommended Solutions

    Potential Cause Explanation Recommended Solution(s)
    Reduced Nucleophilicity of the Aniline Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker nucleophile.- Employ harsher reaction conditions, such as higher temperatures and/or increased catalyst and base loading.[1]- Utilize a more active catalyst system capable of activating less reactive substrates.
    Issue 5: Dehalogenation as a Side Reaction

    For anilines containing halide substituents, dehalogenation can be a problematic side reaction under certain conditions.

    Potential Causes & Recommended Solutions

    Potential Cause Explanation Recommended Solution(s)
    Harsh Reaction Conditions High temperatures and certain catalysts can promote the cleavage of the carbon-halogen bond.- Employ milder reaction conditions, including lower temperatures.[1]- Screen different catalysts to identify one that is selective for N-methylation without promoting dehalogenation.[1]
    Issue 6: Difficulty with Sterically Hindered Anilines

    Anilines with bulky substituents, particularly in the ortho positions (e.g., 2,6-disubstituted anilines), can be challenging to methylate due to steric hindrance.

    Potential Causes & Recommended Solutions

    Potential Cause Explanation Recommended Solution(s)
    Steric Hindrance around the Nitrogen Atom Bulky groups near the amino group can physically block the approach of the methylating agent and the catalyst.- Increase the reaction temperature to overcome the activation energy barrier.- Use a less sterically demanding methylating agent if possible.- Employ a more active or less sterically hindered catalyst.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common methylating agents for the N-methylation of anilines?

    A1: Traditional methods often use methyl halides or dimethyl sulfate, but these are toxic.[3][9] More modern and greener alternatives include dimethyl carbonate (DMC), methanol, and formic acid in combination with a reducing agent (Eschweiler-Clarke reaction).[3][6][7][8]

    Q2: How can I achieve selective mono-N-methylation?

    A2: Selective mono-N-methylation can be achieved by several strategies. Using dimethyl carbonate (DMC) often provides high selectivity.[6][10] Certain catalyst systems, such as specific iridium complexes, are designed for mono-methylation.[1] Additionally, carefully controlling reaction parameters like temperature and time can favor the mono-methylated product.[1] Continuous flow systems also offer excellent control to enhance selectivity.[1][6]

    Q3: What is the mechanism of the Eschweiler-Clarke reaction?

    A3: The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formaldehyde and formic acid.[8][11] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion to the methylated amine.[8] A key advantage is that it does not produce quaternary ammonium salts.[8][11]

    Q4: How can I monitor the progress of my N-methylation reaction?

    A4: Common techniques for monitoring the reaction include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[12][13][14] These methods allow you to track the disappearance of starting materials and the formation of products over time.[12][14]

    Q5: What are the advantages of using dimethyl carbonate (DMC) as a methylating agent?

    A5: DMC is considered a green methylating agent because it is non-toxic and biodegradable.[6][15] It can provide high selectivity for mono-N-methylation, often through an in-situ protection-deprotection mechanism involving a carbamate intermediate.[5][16]

    Experimental Protocols

    Protocol 1: General Procedure for N-Monomethylation of Aniline using Methanol and a Solid Catalyst

    This protocol is adapted from a procedure using an NHC-Ir solid molecular catalyst.[3]

    Materials:

    • Aniline (3 mmol)

    • Solid molecular catalyst (e.g., NHC-Ir complex, 0.5 mol%)

    • Potassium tert-butoxide (KOtBu, 3 mmol)

    • Methanol (6 mL)

    • 15 mL sealed tube equipped with a magnetic stirring bar

    Procedure:

    • To the 15 mL sealed tube, add the aniline, solid catalyst, and KOtBu.

    • Add methanol to the tube.

    • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 130 °C).

    • Stir the reaction mixture for the specified time (e.g., 12 hours).

    • After the reaction is complete, cool the mixture to room temperature.

    • The solid catalyst can be recovered by centrifugation and decantation.

    • The supernatant can then be worked up to isolate the product.

    Protocol 2: Analytical Method for Monitoring Reaction Progress by HPLC

    This is a general guideline for setting up an HPLC method to monitor the N-methylation of anilines.

    Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.[14]

    HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV detector set at a wavelength where both the starting aniline and the N-methylated product show significant absorbance (e.g., 230 nm or 280 nm).[14]

    • Injection Volume: 10 µL.[14]

    Data Analysis:

    • Identify the peaks for the starting material and product based on their retention times, which can be confirmed by injecting pure standards.[14]

    • Integrate the peak areas at each time point to determine the relative amounts of each component.[14]

    • Plot the concentration or peak area versus time to determine the reaction kinetics.[14]

    Visualizations

    Troubleshooting_Low_Conversion start Low or No Conversion catalyst Is the catalyst active? start->catalyst conditions Are reaction conditions (Temp, Time) optimal? catalyst->conditions Yes action_catalyst Action: Check catalyst handling and storage. Try a fresh batch. catalyst->action_catalyst No base Is the correct base and loading used? conditions->base Yes action_conditions Action: Increase temperature or reaction time. conditions->action_conditions No solvent Is the solvent appropriate? base->solvent Yes action_base Action: Verify base identity and stoichiometry. base->action_base No action_solvent Action: Screen alternative solvents. solvent->action_solvent No

    Caption: Troubleshooting decision tree for low conversion.

    Reaction_Pathway_Selectivity cluster_challenge Challenge: Over-methylation Aniline Primary Aniline (Ar-NH2) NMA Mono-N-methylaniline (Ar-NHMe) Aniline->NMA + CH3 (k1) DMA Di-N-methylaniline (Ar-NMe2) NMA->DMA + CH3 (k2) (Often k2 > k1)

    Sources

    Troubleshooting

    Technical Support Center: Purification of Crude 4-chloro-N-methyl-3-nitroaniline

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-chloro-N-methyl-3-nitroaniline via recrystallization. It is structured as a se...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-chloro-N-methyl-3-nitroaniline via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting, emphasizing the scientific principles behind each step to ensure robust and reproducible outcomes.

    Introduction to Recrystallization

    Recrystallization is a cornerstone technique for purifying solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice that inherently excludes dissimilar impurity molecules.[3] These impurities remain dissolved in the cold solvent (the mother liquor) and are subsequently separated by filtration.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    This section addresses common challenges and questions that arise during the recrystallization of 4-chloro-N-methyl-3-nitroaniline.

    Q1: What is the best solvent for recrystallizing 4-chloro-N-methyl-3-nitroaniline?

    A1: The ideal solvent is one where 4-chloro-N-methyl-3-nitroaniline is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][4][5] While specific solubility data for this exact compound is not extensively published, we can infer suitable starting points from its precursor, 4-chloro-3-nitroaniline, and analogous structures.

    • Starting Recommendations: Alcohols such as ethanol and methanol are excellent candidates. The precursor, 4-chloro-3-nitroaniline, is very soluble in ethanol.[6] Furthermore, a patent describing the purification of the analogous compound 4-fluoro-N-methyl-3-nitroaniline successfully uses methanol for recrystallization.[7]

    • Mixed-Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed-solvent system is a powerful alternative.[4][8] A common and effective pair for nitroanilines is ethanol/water . In this system, the crude compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and hot water (the "anti-solvent" or "poor" solvent) is added dropwise until the solution becomes faintly cloudy. A few more drops of hot ethanol are then added to redissolve the solid, and the solution is allowed to cool.[9]

    A systematic solvent screening is the most reliable method to determine the optimal solvent or solvent system for your specific crude material.

    Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how can I fix it?

    A2: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[8][10] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that the compound comes out of solution at a temperature above its melting point.[11] Highly impure samples can also exhibit a significantly depressed melting point, increasing the likelihood of oiling out.[11]

    Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[10][11] If using a mixed-solvent system, add more of the "good" solvent.

    • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask by placing it inside a beaker of hot water and allowing the entire assembly to cool to room temperature. This gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.[10]

    • Lower the Solution Temperature: If possible, switch to a lower-boiling point solvent that still meets the recrystallization criteria.

    Q3: The solution has cooled to room temperature, but no crystals have formed. How can I induce crystallization?

    A3: A failure to crystallize upon cooling often indicates either that too much solvent was used, or the solution is in a stable, supersaturated state.[10]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at or just below the solvent's surface.[2][11] The microscopic scratches provide a surface for crystal nucleation.

      • Seed Crystals: If you have a small amount of pure 4-chloro-N-methyl-3-nitroaniline, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[11]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration of the solute. Then, allow the solution to cool again.[3]

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[8] Combine this with scratching for best results.

    Q4: My final product has a low yield. What are the most common causes?

    A4: A low yield can result from several factors during the procedure.

    Common Causes & Solutions:

    • Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[11] Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper.[8] Ensure the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

    • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in incomplete precipitation of the product.

    • Washing with Warm Solvent: Washing the collected crystals in the Büchner funnel with room temperature or warm solvent will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

    Q5: The recrystallized product is still colored. How can I remove colored impurities?

    A5: If your crude material contains highly colored, polar impurities, they can sometimes be co-precipitated with your product.

    Solution:

    • Activated Charcoal Treatment: Activated charcoal (or decolorizing carbon) has a high surface area and can effectively adsorb many colored impurities.[9]

      • After dissolving your crude solid in the hot solvent, remove the flask from the heat source to let the boiling subside.

      • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a small spatula tip is often sufficient). Adding charcoal to a boiling solution will cause it to boil over violently.

      • Re-heat the mixture to boiling for a few minutes.

      • Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any other insoluble impurities before allowing the clear filtrate to cool and crystallize.[9]

    Experimental Protocols

    Safety First: 4-chloro-N-methyl-3-nitroaniline and its precursors can be toxic if inhaled, ingested, or in contact with skin.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

    Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)
    • Dissolution: Place the crude 4-chloro-N-methyl-3-nitroaniline in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating the mixture on a hotplate with stirring. Continue to add the solvent in small portions until the solid just completely dissolves at the boiling point. Note the total volume of solvent used.[8]

    • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for 2-3 minutes.

    • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.[9]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

    • Drying: Allow the crystals to air-dry on the filter paper with the vacuum running for several minutes. For final drying, transfer the crystals to a watch glass.

    Protocol 2: Mixed-Solvent Recrystallization (e.g., with Ethanol/Water)
    • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.

    • Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point).[9]

    • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.

    • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture to wash the crystals.

    Data Presentation

    The selection of an appropriate solvent is critical. The following table provides key properties of potential solvents for screening.

    SolventBoiling Point (°C)PolarityComments
    Ethanol 78Polar ProticGood starting point. Known to dissolve similar nitroanilines well when hot.[6]
    Methanol 65Polar ProticLower boiling point than ethanol. Used for analogous compounds.[7]
    Isopropanol 82Polar ProticSimilar to ethanol, may offer a different solubility profile.
    Ethyl Acetate 77Polar AproticA less polar option that may be effective.
    Toluene 111Non-polarMay be a good "poor" solvent in a mixed-solvent system.
    Water 100Polar ProticExcellent "anti-solvent" to pair with alcohols.[8]

    Visualization of Workflows

    Recrystallization General Workflow

    Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities or Charcoal Present) A->B Impurities? C Cool Solution Slowly (Room Temp -> Ice Bath) A->C No Impurities B->C D Induce Crystallization (If Needed) C->D No Crystals? E Collect Crystals (Vacuum Filtration) C->E Crystals Formed D->E F Wash with Ice-Cold Solvent E->F G Dry Pure Crystals F->G Troubleshooting_Tree Start Problem Encountered During Cooling NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut TooMuchSolvent Too Much Solvent Used? NoCrystals->TooMuchSolvent ImpureOrFastCool Impure Sample or Cooling Too Fast? OiledOut->ImpureOrFastCool Induce Induce Nucleation: - Scratch Flask - Add Seed Crystal TooMuchSolvent->Induce No BoilOff Boil Off Excess Solvent and Re-cool TooMuchSolvent->BoilOff Yes AddSolvent Re-heat, Add More Hot Solvent ImpureOrFastCool->AddSolvent Yes SlowCool Cool Very Slowly (Insulate Flask) AddSolvent->SlowCool

    Caption: Decision tree for troubleshooting common recrystallization issues.

    References

    • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

    • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

    • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

    • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

    • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

    • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

    • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

    • PubChem. (n.d.). Aniline, 4-chloro-N-methyl-3-nitro-. Retrieved from [Link]

    • McMaster University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

    • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

    • ACS Publications. (2019, December 19). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]

    • PubChem. (n.d.). 4-Chloro-3-nitroaniline. Retrieved from [Link]

    • CPAchem. (2021, December 6). Safety data sheet. Retrieved from [Link]

    • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
    • PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]

    • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

    • Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
    • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

    • ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

    • ResearchGate. (n.d.). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. Retrieved from [Link]

    • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

    Sources

    Optimization

    Troubleshooting common side reactions in the synthesis of 4-chloro-N-methyl-3-nitroaniline

    Welcome to the technical support center for the synthesis of 4-chloro-N-methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 4-chloro-N-methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and supported by established literature.

    I. Overview of Synthetic Strategies

    The synthesis of 4-chloro-N-methyl-3-nitroaniline is primarily achieved through two established routes. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

    • Route A: N-methylation of 4-chloro-3-nitroaniline. This is the most common and direct approach, starting from the readily available 4-chloro-3-nitroaniline. The main challenge lies in achieving selective mono-methylation.

    • Route B: Sequential Halogenation and Nitration of N-methylaniline. This alternative pathway begins with N-methylaniline, followed by chlorination and then nitration. This route requires careful control of regioselectivity during the electrophilic aromatic substitution steps.

    This guide will focus on troubleshooting the more common Route A, addressing the key side reactions that can impact yield and purity.

    II. Troubleshooting Common Side Reactions in N-methylation of 4-chloro-3-nitroaniline (Route A)

    The direct N-methylation of 4-chloro-3-nitroaniline is an effective synthetic strategy, but it is not without its challenges. The most frequently encountered issues are over-alkylation, incomplete reaction, and potential side reactions involving the nitro group.

    FAQ 1: I am observing a significant amount of a higher molecular weight impurity that I suspect is the N,N-dimethylated product. How can I prevent this over-alkylation?

    This is the most common side reaction in this synthesis. The mono-methylated product, 4-chloro-N-methyl-3-nitroaniline, is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation.

    • Reaction Stoichiometry: Using an excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) significantly increases the probability of di-methylation.

    • Reaction Conditions: Higher temperatures and prolonged reaction times can also favor the formation of the tertiary amine.

    • Choice of Base and Solvent: The reaction medium can influence the relative reactivity of the primary and secondary amines.

    StrategyPrincipleRecommended ProtocolExpected Outcome
    Stoichiometric Control Limit the availability of the methylating agent.Use a strict 1.0 to 1.1 molar equivalent of the methylating agent relative to 4-chloro-3-nitroaniline.Reduces the statistical probability of the secondary amine reacting further.
    Use of a Protecting Group Temporarily block the amine to prevent di-methylation.Formylation-Methylation-Deformylation Sequence: 1. Formylation: React 4-chloro-3-nitroaniline with formic acid to form N-(4-chloro-3-nitrophenyl)formamide. This reaction typically proceeds with high efficiency (>95% conversion).[1]2. Methylation: Alkylate the formylated intermediate with a methylating agent (e.g., methyl iodide) in a polar aprotic solvent like DMF with a strong base (e.g., potassium tert-butoxide). Yields for this step are reported to be as high as 94.7% for similar substrates.[1]3. Deformylation: Remove the formyl group using a mild reducing agent like sodium borohydride in ethanol to yield the desired product.[1]This multi-step approach offers excellent selectivity for the mono-methylated product, preventing the formation of the N,N-dimethylated impurity.
    Alternative Methylating Agents Employ less reactive or more selective methylating agents.Consider using dimethyl carbonate in the presence of a zeolite catalyst, which has been shown to be highly selective for mono-N-methylation of anilines.[2]Enhanced selectivity for the desired product with a greener methylating agent.

    Workflow for Preventing Over-alkylation using a Protecting Group Strategy:

    A 4-chloro-3-nitroaniline B Formylation (HCOOH) A->B Step 1 H Direct Methylation (Excess CH3I) A->H C N-(4-chloro-3-nitrophenyl)formamide B->C D Methylation (CH3I, Base) C->D Step 2 E N-(4-chloro-3-nitrophenyl)-N-methylformamide D->E F Deformylation (NaBH4) E->F Step 3 G 4-chloro-N-methyl-3-nitroaniline (Desired Product) F->G I Mixture of Mono- and Di-methylated Products H->I

    Caption: Protecting group strategy for selective mono-methylation.

    FAQ 2: My reaction is sluggish, and I have a significant amount of unreacted 4-chloro-3-nitroaniline. How can I improve the conversion?

    Incomplete conversion can be a frustrating issue, leading to low yields and complicating purification.

    • Insufficiently Activated Methylating Agent: The electrophilicity of the methylating agent may be too low under the reaction conditions.

    • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.

    • Inappropriate Base: The base used may not be strong enough to deprotonate the aniline effectively.

    • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.

    StrategyPrincipleRecommended ProtocolExpected Outcome
    Optimize Reaction Conditions Increase the reaction rate by adjusting temperature and solvent.Gradually increase the reaction temperature in 5-10 °C increments, monitoring for the formation of side products by TLC or HPLC. Ensure the starting material is fully dissolved; consider a more polar solvent like DMF or NMP if solubility is an issue.Improved reaction kinetics and higher conversion to the desired product.
    Choice of Base Use a base that is strong enough to deprotonate the aniline.If using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride or potassium tert-butoxide.More efficient generation of the nucleophilic anilide, leading to a faster reaction.
    Alternative Methylation Protocol Employ a more reactive methylation system.The use of formaldehyde in concentrated sulfuric acid has been shown to be effective for the N-methylation of similar nitroanilines, achieving over 95% conversion.[1] Caution: This is a highly exothermic reaction and requires careful temperature control.High conversion to the mono-methylated product in a single step.
    FAQ 3: I am seeing an unexpected byproduct with a lower molecular weight. Could the nitro group be getting reduced?

    While less common during N-methylation, the reduction of the nitro group to an amino group is a potential side reaction, especially if certain reagents or conditions are used.

    • Reducing Agents: Some reagents can have reducing properties. For example, sodium borohydride, if used in excess or at elevated temperatures during a reductive deformylation step, can potentially reduce the nitro group.[3]

    • Catalytic Hydrogenation Conditions: If the synthesis involves any steps with catalytic hydrogenation (e.g., for deprotection), the nitro group is highly susceptible to reduction.

    • Metal Contaminants: Trace metal impurities from reagents or the reaction vessel could potentially catalyze the reduction of the nitro group in the presence of a hydrogen source.

    StrategyPrincipleRecommended ProtocolExpected Outcome
    Careful Reagent Selection Avoid reagents with known reducing capabilities towards nitro groups.When using sodium borohydride for deformylation, use it in stoichiometric amounts and at low temperatures (0-25 °C). If catalytic hydrogenation is necessary for other transformations, protect the nitro group or choose a chemoselective reducing agent.Preservation of the nitro group during the synthesis.
    Chemoselective Reduction If reduction is intended for another functional group, choose conditions that do not affect the nitro group.For example, if a carbonyl group needs to be reduced in the presence of a nitro group, sodium borohydride is generally a safe choice under controlled conditions. Avoid stronger reducing agents like lithium aluminum hydride or catalytic hydrogenation with Pd/C.[4]Selective reduction of the target functional group without affecting the nitro group.
    FAQ 4: If I choose the alternative synthetic route (Route B), what are the potential pitfalls of nitrating 4-chloro-N-methylaniline?

    Nitrating N-alkylanilines can be complex due to the activating and directing effects of the N-methylamino group, which can lead to a mixture of isomers and potential side reactions.

    • Oxidation: The N-methylamino group is sensitive to oxidation by strong nitric acid, which can lead to the formation of tarry byproducts.

    • Regioselectivity: The N-methylamino group is an ortho, para-director. Since the para position is already occupied by the chlorine atom, nitration is expected at the ortho position (C2). However, under strongly acidic conditions, protonation of the amino group can lead to the formation of an anilinium ion, which is a meta-director, potentially leading to nitration at the C3 position.

    • Di-nitration: The activated ring system can be susceptible to the introduction of a second nitro group under harsh nitrating conditions.

    StrategyPrincipleRecommended ProtocolExpected Outcome
    Protecting the Amino Group Attenuate the activating effect of the amino group to prevent oxidation and control regioselectivity.Acetylation of the N-methylamino group to form N-acetyl-4-chloro-N-methylaniline before nitration can be an effective strategy. The acetyl group can be removed by hydrolysis after nitration.Cleaner reaction with a higher yield of the desired nitro isomer and reduced formation of oxidative byproducts.
    Milder Nitrating Agents Use less harsh nitrating conditions to avoid oxidation and improve selectivity.Consider using a milder nitrating agent such as tert-butyl nitrite.[5]Improved control over the nitration reaction, minimizing side products.
    Control of Reaction Conditions Maintain low temperatures to minimize side reactions.Perform the nitration at low temperatures (e.g., 0-5 °C) and with slow, controlled addition of the nitrating agent.Reduced risk of over-nitration and decomposition.

    Troubleshooting Logic for Nitration of 4-chloro-N-methylaniline:

    Start Nitration of 4-chloro-N-methylaniline Issue1 Low Yield / Tar Formation Start->Issue1 Issue2 Incorrect Isomer Formed Start->Issue2 Issue3 Di-nitrated Byproduct Start->Issue3 Sol1 Protect Amino Group (e.g., Acetylation) Issue1->Sol1 Sol2 Use Milder Nitrating Agent Issue1->Sol2 Sol3 Lower Reaction Temperature Issue1->Sol3 Issue2->Sol1 Issue3->Sol3 Sol4 Control Stoichiometry of Nitrating Agent Issue3->Sol4

    Caption: Decision tree for troubleshooting nitration side reactions.

    III. Purification and Analysis of 4-chloro-N-methyl-3-nitroaniline

    Proper purification and analytical characterization are crucial to ensure the quality of the final product.

    FAQ 5: What is the best way to purify the crude product and remove the common side products?

    A combination of recrystallization and chromatography is often the most effective approach.

    TechniqueProtocolApplication
    Recrystallization Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution or are insoluble. Ethanol or ethanol/water mixtures are often a good starting point for anilines.Effective for removing less polar impurities like the N,N-dimethylated byproduct and more polar impurities like unreacted starting material, provided a suitable solvent system is identified.
    Column Chromatography Stationary Phase: Silica gel is typically used.Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity mobile phase to elute the less polar N,N-dimethylated byproduct first, then gradually increase the polarity to elute the desired product.Provides excellent separation of the desired product from closely related impurities such as positional isomers and the over-methylated byproduct.
    FAQ 6: How can I confirm the identity and purity of my final product and identify any impurities?

    A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis.

    TechniqueExpected Results for 4-chloro-N-methyl-3-nitroanilineApplication
    ¹H NMR - Aromatic protons: A set of doublets and a doublet of doublets between δ 7.0–8.5 ppm.- N-methyl group: A singlet around δ 3.0 ppm.- N-H proton: A broad singlet.[1]Confirms the structure of the desired product and can be used to identify and quantify impurities based on their characteristic signals. The N,N-dimethyl impurity would show a singlet for the two methyl groups at a slightly different chemical shift.
    ¹³C NMR Seven distinct signals are expected: one for the N-methyl carbon (upfield) and six for the aromatic carbons (downfield). The carbons attached to the nitro, chloro, and amino groups will be significantly shifted.[1]Provides further structural confirmation and helps in identifying isomeric impurities.
    Mass Spectrometry (MS) Molecular Ion: A prominent molecular ion peak [M]⁺ at m/z 186 and a characteristic [M+2]⁺ peak at m/z 188 due to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[1]Fragmentation: Common fragments include the loss of the nitro group (M-46) and the methyl group (M-15).[1]Confirms the molecular weight of the product and can help in identifying impurities based on their molecular weights and fragmentation patterns. The N,N-dimethyl impurity would have a molecular ion at m/z 200/202.
    HPLC A single major peak for the pure product. The retention time will depend on the specific column and mobile phase used. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.A powerful technique for assessing purity and quantifying impurities. By comparing the retention times with authentic standards of potential impurities, their presence and concentration can be determined.
    GC-MS Similar to HPLC, a major peak for the desired product will be observed. The mass spectrum of the peak can be used for identification.Useful for the analysis of volatile impurities and provides both retention time and mass spectral data for identification.

    Analytical Workflow for Product Characterization:

    Start Crude Product Purification Purification (Recrystallization / Chromatography) Start->Purification Purity Purity Assessment Purification->Purity HPLC / GC-MS Structure Structural Confirmation Purification->Structure NMR / MS Final Pure 4-chloro-N-methyl-3-nitroaniline Purity->Final Structure->Final

    Caption: A general workflow for the purification and analysis of the final product.

    IV. References

    • New Journal of Chemistry. Supporting Information. Available from: [Link].

    • Chaudhary, P., Gupta, S., Muniyappan, N., & Kandasamy, J. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry, 83(24), 15287-15297.

    • Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 68(19), 7378-7384.

    • PubChem. N-(4-chloro-3-nitrophenyl)-N,N-dimethylamine. Available from: [Link].

    • Nose, A., & Kudo, T. (1977). Reaction of sodium borohydride. III. Reduction of aromatic nitro compounds with sodium borohydride. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 97(1), 108-111.

    • PubChem. 4-Chloro-3-nitroaniline. Available from: [Link].

    • Organic Syntheses. m-Nitrodimethylaniline. Available from: [Link].

    • SIELC Technologies. Separation of 2-Methyl-6-nitroaniline on Newcrom R1 HPLC column. Available from: [Link].

    • Scribd. TLC Separation of Nitroanilines. Available from: [Link].

    • Fenix. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available from: [Link].

    • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link].

    • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1296-1297.

    • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link].

    • ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Available from: [Link].

    • SpectraBase. 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-nitroaniline - Optional[13C NMR]. Available from: [Link].

    • Journal of the Chemical Society, Perkin Transactions 1. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Available from: [Link].

    • PubMed. Methods for Direct Reductive N-Methylation of Nitro Compounds. Available from: [Link].

    • PubMed. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available from: [Link].

    • PubChem. Aniline, 4-chloro-N-methyl-3-nitro-. Available from: [Link].

    • Google Patents. US3480681A - Process for the preparation and purification of p-nitrobenzenes. Available from: .

    • Wikipedia. Reduction of nitro compounds. Available from: [Link].

    • PubMed Central. 4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline. Available from: [Link].

    • Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. Available from: [Link].

    • PubChem. 4-Chloro-3-methylaniline. Available from: [Link].

    • The Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link].

    • PubChemLite. 4-chloro-3-nitroaniline (C6H5ClN2O2). Available from: [Link].

    • Scilit. THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL. Available from: [Link].

    • Transtutors. Provide the SYNTHESIS OF 4-CHLORO-N-METHYLANILINE, starting with benzene. (1 Answer). Available from: [Link].

    • ResearchGate. Nitration procedures of chloroaniline isomers. Available from: [Link].

    • Google Patents. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole. Available from: .

    Sources

    Troubleshooting

    Removal of unreacted starting materials from 4-chloro-N-methyl-3-nitroaniline product

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 4-chloro-N-methyl-3-nitroaniline .

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 4-chloro-N-methyl-3-nitroaniline .

    Synthesizing this compound—whether via direct N-methylation of 4-chloro-3-nitroaniline or through a formylation-alkylation-deformylation sequence—frequently results in a statistical mixture of unreacted primary amines, the desired secondary amine, and over-alkylated tertiary amines . Below, we provide authoritative troubleshooting guides, mechanistic insights, and self-validating protocols to achieve high-purity isolation.

    Mechanistic Context: Why Standard Extractions Fail

    A common first instinct in amine purification is to utilize an acid-base liquid-liquid extraction (e.g., washing the organic layer with 1M HCl to protonate and extract unreacted primary amines). Do not use this method for 4-chloro-3-nitroaniline derivatives.

    The Causality: The basicity of the aniline amino group is drastically attenuated by the strong electron-withdrawing effects of both the para-chloro and meta-nitro groups. The conjugate acid of the starting material, 4-chloro-3-nitroaniline, has a highly acidic pKa of 1.90 . Consequently, these amines will remain unprotonated in standard dilute aqueous acids and will stubbornly partition into the organic layer. Successful purification requires exploiting differences in nucleophilicity (chemoselective scavenging) or hydrogen-bonding capacity (chromatography).

    Troubleshooting & FAQs

    Q: My crude NMR shows ~15% unreacted 4-chloro-3-nitroaniline. How can I remove it without running a massive chromatography column? A: Utilize chemoselective scavenging. Primary amines readily condense with aldehydes to form stable imines (Schiff bases) . By treating your crude mixture with polymer-supported benzaldehyde (PS-Benzaldehyde), the primary amine covalently binds to the insoluble resin. Your desired secondary amine (4-chloro-N-methyl-3-nitroaniline) cannot form a stable imine and remains in solution. A simple filtration removes the impurity entirely.

    Q: I am observing a third spot on my TLC with a high Rf value (~0.7). What is this, and how do I remove it? A: This is the over-methylated tertiary amine: 4-chloro-N,N-dimethyl-3-nitroaniline. Because it lacks N-H hydrogen bond donors, it interacts very weakly with the silica gel and elutes rapidly. It cannot be scavenged by PS-Benzaldehyde. You must use silica gel chromatography to separate it from your secondary amine.

    Q: Can I use recrystallization to purify the product? A: While 4-chloro-3-nitroaniline forms distinct yellow crystals , the structural similarity and co-crystallization tendencies of its methylated derivatives often result in poor recovery and low purity. We strongly recommend the scavenging and chromatographic methods detailed below.

    Quantitative Data Summary

    Understanding the physicochemical differences between the species in your crude mixture is critical for designing your purification strategy.

    CompoundAmine ClassH-Bond DonorspKa (Conjugate Acid)TLC Rf (Hex/EtOAc 8:2)Reactivity with PS-Benzaldehyde
    4-chloro-3-nitroaniline Primary (1°)21.90~0.3Forms covalent imine bond
    4-chloro-N-methyl-3-nitroaniline Secondary (2°)1~2.2 (est.)~0.5Unreactive (retained in filtrate)
    4-chloro-N,N-dimethyl-3-nitroaniline Tertiary (3°)0~2.5 (est.)~0.7Unreactive (retained in filtrate)

    Step-by-Step Experimental Protocols

    Protocol A: Chemoselective Scavenging of Primary Amines

    Use this protocol to selectively remove unreacted 4-chloro-3-nitroaniline.

    • Reaction Setup: Dissolve the crude amine mixture in anhydrous dichloromethane (DCM) at a concentration of 10 mL per gram of crude. Causality: Anhydrous conditions are required to drive the equilibrium forward and prevent the hydrolysis of the newly formed imine on the resin.

    • Resin Addition: Add 2.5 equivalents of PS-Benzaldehyde resin (typical loading ~1.2 mmol/g) relative to the estimated molar amount of the primary amine impurity.

    • Catalysis: Add 0.1 equivalents of glacial acetic acid. Causality: Mild acid catalysis protonates the resin-bound aldehyde oxygen, accelerating nucleophilic attack by the primary amine without fully protonating the weakly basic aniline.

    • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 12–16 hours. Avoid magnetic stirring, which can mechanically shear the polystyrene beads and clog filters.

    • Validation: Spot the supernatant on a TLC plate. The spot corresponding to the primary amine (Rf ~0.3) must be completely absent.

    • Filtration & Recovery: Filter the mixture through a sintered glass funnel. Wash the resin thoroughly with additional DCM. Concentrate the combined filtrate under reduced pressure.

    Protocol B: Chromatographic Isolation of the Secondary Amine

    Use this protocol to separate the desired secondary amine from any over-methylated tertiary amine.

    • Column Preparation: Pack a silica gel column using Hexanes.

    • Loading: Dry-load the filtrate from Protocol A onto a small amount of silica gel. Causality: Dry-loading ensures a tight, narrow loading band, which is critical for resolving structurally similar nitroanilines that tend to streak.

    • Elution: Run a step gradient from 90:10 to 80:20 Hexanes/Ethyl Acetate. Causality: The tertiary amine (0 H-bond donors) elutes first. The target secondary amine (1 H-bond donor) hydrogen-bonds moderately with the silica stationary phase and elutes second.

    • Fraction Analysis: Analyze fractions via TLC under UV light (254 nm). Combine fractions containing the pure secondary amine and remove the solvent in vacuo.

    Purification Workflow Visualization

    PurificationWorkflow Crude Crude Reaction Mixture (1°, 2°, 3° Amines) Decision Is 1° Amine > 5%? Crude->Decision Scavenge PS-Benzaldehyde Scavenging (Covalently Binds 1° Amine) Decision->Scavenge Yes Chroma Silica Gel Chromatography (Separates 2° and 3° Amines) Decision->Chroma No Filter Filtration (Resin Retains 1° Amine) Scavenge->Filter Filter->Chroma Pure Pure 4-Chloro-N-methyl- 3-nitroaniline Chroma->Pure

    Figure 1: Decision tree and workflow for the purification of 4-chloro-N-methyl-3-nitroaniline.

    References

    • Benchchem. 4-chloro-N-methyl-3-nitroaniline | CAS 16330-03-3.
    • National Center for Biotechnology Information (PubChem). 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477.
    • RSC Publishing. 1088 J. Chem. SOC. (B), 1967.
    Optimization

    Technical Support Center: Managing Exothermic Reactions During the Nitration of N-Methylaniline

    Welcome to the Technical Support Center for energetic chemical processes. The nitration of N-methylaniline presents unique thermal, safety, and regioselective challenges.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for energetic chemical processes. The nitration of N-methylaniline presents unique thermal, safety, and regioselective challenges. Because the secondary methylamino group is highly activating, direct nitration using standard mixed acids (HNO₃/H₂SO₄) often leads to violent exotherms, oxidative degradation, and the formation of poly-nitrated or N-nitrosated byproducts[1][2].

    This guide provides researchers, process chemists, and drug development professionals with self-validating protocols, troubleshooting steps, and continuous-flow methodologies to safely manage these thermal risks.

    Section 1: Understanding the Thermal Hazard (FAQs)

    Q1: Why does the nitration of N-methylaniline frequently lead to thermal runaway if not strictly controlled? The nitration of aromatic systems is inherently highly exothermic, typically releasing −145 ± 70 kJ/mol of heat[3][4]. For N-methylaniline, the secondary amine is highly activating. If the reaction is not performed in sufficiently concentrated sulfuric acid (where the amine is protonated to its less reactive conjugate acid), the free amine reacts violently. This leads to rapid heat evolution, oxidative tar formation, and secondary decomposition of unstable nitro-compounds[4][5]. A thermal runaway occurs when this heat generation exceeds the reactor's cooling capacity, triggering a self-accelerating positive feedback loop[4].

    Q2: What are the primary process deviations that trigger these exotherms? Thermal runaway in these systems is rarely due to the chemistry alone; it is almost always a process control failure. The most common triggers are:

    • Cooling System Failure: Loss of jacket cooling leads to an immediate adiabatic temperature rise ( ΔTad​ )[3][4].

    • Agitation Failure: Poor mixing creates localized "hotspots" of highly concentrated nitrating agent. If agitation is suddenly restored, the accumulated unreacted material reacts instantaneously[4].

    • Impurities: Trace metals or organic residues can catalyze unintended side reactions (e.g., oxidation of the N-methyl group), releasing additional heat and lowering the onset temperature for decomposition[3][4].

    Section 2: Quantitative Thermal Risk Assessment

    Before scaling up the nitration of N-methylaniline, a comprehensive thermal risk assessment using Reaction Calorimetry (RC1) and Accelerating Rate Calorimetry (ARC) is mandatory[3][6]. The following table summarizes the critical quantitative parameters that must be established to validate the safety of your protocol.

    ParameterSymbolDefinitionCritical Threshold / Implication
    Heat of Reaction ΔHr​ Total heat released by the desired nitration reaction.Typically −145 ± 70 kJ/mol; dictates the total cooling duty required[3][4].
    Adiabatic Temp. Rise ΔTad​ Maximum temperature increase under a perfect loss of cooling.If Tprocess​+ΔTad​> Decomposition Temp, the risk of explosion is critical[3][6].
    Time to Maximum Rate TMRad​ Time until the runaway reaction reaches its peak rate.Must be > 24 hours at the operating temperature to allow time for emergency quenching[3][4].
    Max Temp of Synthesis MTSRThe peak temperature reached if cooling fails completely.Must remain strictly below the boiling point of the solvent and the onset of secondary decomposition[3].
    Section 3: Troubleshooting Guide & Decision Logic

    Q3: I am observing unexpected temperature spikes during the addition of the nitrating agent. How should I respond? Temperature spikes indicate that the rate of addition exceeds the kinetic rate of reaction or the heat removal capacity of your reactor. You must implement a self-validating control loop to prevent thermal runaway. Follow the logic below:

    TroubleshootingLogic Start Temp Spike Detected (> 5°C above setpoint) StopFeed 1. Halt Nitrating Agent Feed Immediately Start->StopFeed CheckCooling 2. Verify Cooling Jacket & Agitation Status StopFeed->CheckCooling Decision1 Is Agitation Lost? CheckCooling->Decision1 ActionAgit DO NOT RESTART AGITATOR. Risk of sudden accumulation reaction. Initiate emergency quench. Decision1->ActionAgit Yes Decision2 Is Cooling Active? Decision1->Decision2 No ActionCool Restore cooling. Wait for Temp < Setpoint. Decision2->ActionCool Yes Resume Resume feed at 50% rate. Monitor closely. ActionCool->Resume

    Logical decision tree for managing unexpected temperature spikes during batch nitration.

    Section 4: Advanced Mitigation: Continuous Flow Nitration

    Q4: Batch nitration of N-methylaniline is proving too hazardous at scale. What is the recommended alternative? To inherently mitigate thermal risks, we recommend transitioning from a semi-batch reactor to a continuous flow microreactor. Flow chemistry provides exceptionally high surface-area-to-volume ratios, ensuring near-instantaneous heat dissipation. Furthermore, strict control over residence times prevents the secondary oxidation of the N-methyl group, drastically improving both safety and yield[3][7].

    Step-by-Step Methodology: Continuous Flow Nitration of N-Methylaniline

    Causality Note: This protocol uses highly concentrated acid to ensure the amine remains fully protonated, preventing oxidative degradation while maintaining precise thermal control.

    • Pre-cooling & System Priming: Prime the continuous flow reactor (e.g., a silicon carbide microreactor) with the carrier solvent (98% H₂SO₄). Set the active cooling thermostat to 0 °C to 5 °C.

    • Reagent Preparation:

      • Stream A: Dissolve N-methylaniline in 98% H₂SO₄. Critical: Maintain the temperature below 20 °C during dissolution to manage the exothermic heat of protonation.

      • Stream B: Prepare the nitrating mixture (fuming HNO₃ in 98% H₂SO₄).

    • Flow Rate Calibration: Calibrate HPLC pumps to deliver Stream A and Stream B at a molar ratio of 1:1.05 (Amine:HNO₃). Calculate flow rates to achieve a strict residence time of 30 to 120 seconds based on the internal reactor volume[7].

    • Mixing & Reaction: Direct both streams into a T-mixer or impingement micromixer. The high kinetic energy ensures rapid homogenization, preventing localized hotspots. The mixture immediately enters the residence time coil submerged in the cooling bath.

    • In-Line Quenching: Direct the reactor effluent into a continuous quench stream of ice-water. Crucial: The quenching of mixed acid is also highly exothermic ( ΔTad​ can exceed 190 °C)[6]; continuous quenching prevents bulk heat accumulation.

    • Phase Separation & Analysis: Pass the quenched mixture through an in-line liquid-liquid separator. Analyze the organic phase via HPLC for product distribution.

    FlowWorkflow StreamA Stream A: N-Methylaniline in 98% H2SO4 PumpA HPLC Pump A StreamA->PumpA StreamB Stream B: HNO3 / H2SO4 (Nitrating Agent) PumpB HPLC Pump B StreamB->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor Microreactor Coil (Active Cooling 0°C) Mixer->Reactor Exotherm Control Quench In-line Quench (Ice Water) Reactor->Quench Residence Time (30-120s) Collection Phase Separation & Product Collection Quench->Collection

    Experimental workflow for the continuous flow nitration of N-methylaniline.

    Section 5: Alternative Reagents for Safer Nitration

    Q5: Can we avoid the use of harsh mixed acids entirely to improve safety and regioselectivity? Yes. Recent methodologies have demonstrated the regioselective nitration of N-alkyl anilines using tert-butyl nitrite (TBN) under mild, acid-free conditions[1][2][8].

    • Mechanism: TBN undergoes homolytic cleavage to generate a nitroso radical, which first reacts with the amine to form an N-nitroso-N-methylaniline intermediate. Subsequent reaction with excess TBN and air leads to ring nitration and the cleavage of the N–NO bond[1].

    • Safety Advantage: This pathway completely bypasses the massive exothermic protonation and dehydration steps associated with H₂SO₄/HNO₃ mixtures, drastically lowering the overall ΔHr​ and eliminating the risk of acid-catalyzed thermal runaway[1][2].

    References
    • Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid... Source: ACS Publications URL:[Link]

    • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition Source: ACS Publications URL:[Link]

    • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone Source: MDPI URL:[Link]

    • Substituent Effects of Positive Poles in Aromatic Substitution. Part 11. The Nitration of... Source: RSC Publishing URL:[Link]

    • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL... Source: ResearchGate URL:[Link]

    • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process Source: MDPI URL:[Link]

    • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts Source: ACS Publications URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Synthesis &amp; Troubleshooting for 4-Chloro-N-methyl-3-nitroaniline

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 4-chloro-N-methyl-3-nitroaniline .

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 4-chloro-N-methyl-3-nitroaniline .

    The primary amine of the precursor (4-chloro-3-nitroaniline) is severely deactivated by the inductive electron-withdrawing effect of the meta-nitro group and the para-chloro group. This electronic deactivation, combined with the kinetic tendency of secondary amines to over-methylate, makes traditional alkylation highly problematic. This guide provides field-proven, causality-driven solutions and self-validating protocols to achieve strict mono-selectivity.

    Mechanistic FAQs: Reagent Selection & Causality

    Q: Why should our lab transition away from traditional reagents like Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) for this specific synthesis? A: The issue is rooted in reaction kinetics and nucleophilicity. MeI and DMS are highly reactive, unhindered electrophiles. When 4-chloro-3-nitroaniline undergoes its first methylation, the resulting secondary amine (the target product) becomes more nucleophilic than the primary amine starting material due to the electron-donating inductive effect of the newly added methyl group. This creates a kinetic preference for a second alkylation event, inevitably leading to N,N-dimethylated byproducts that are notoriously difficult to separate via standard column chromatography [2]. Furthermore, both reagents pose severe genotoxic and environmental hazards.

    Q: What are the most effective alternative reagents for strictly mono-selective N-methylation? A: To achieve >95% mono-selectivity, you must alter the mechanistic pathway away from simple SN2 alkylation. The best alternatives include:

    • Methylboronic Acid ( MeB(OH)2​ ) : Utilizes a Chan-Lam cross-coupling mechanism. The copper-mediated cycle requires coordination with the N-H bond. Once mono-methylated, steric hindrance and altered coordination geometry prevent a second transmetalation/reductive elimination cycle [5].

    • Methanol (MeOH) via "Borrowing Hydrogen" : Uses an Iridium or Ruthenium catalyst to temporarily oxidize methanol to formaldehyde in situ, form an imine with the aniline, and reduce it back. It acts as a green, self-contained methylating agent [3].

    • Dimethyl Sulfoxide (DMSO) : Under specific catalyst-free conditions with formic acid, DMSO can act as a non-toxic carbon source for methylation [4].

    Validated Experimental Methodologies

    Every protocol below is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to prevent downstream failures.

    Protocol A: Copper-Promoted Monomethylation via Chan-Lam Coupling

    This method is highly recommended for its exceptional mono-selectivity and mild conditions [5].

    • Reagent Assembly : In a 100 mL round-bottom flask, dissolve 4-chloro-3-nitroaniline (1.0 eq, 10 mmol) and methylboronic acid (2.0 eq, 20 mmol) in 30 mL of anhydrous Dichloroethane (DCE).

    • Catalyst Initiation : Add Cu(OAc)2​ (0.2 eq, 2 mmol) and pyridine (2.0 eq, 20 mmol).

    • Reaction Execution : Equip the flask with a drying tube (do not purge with inert gas; ambient O2​ is required as the terminal oxidant to turn over Cu(I) back to Cu(II)). Stir vigorously at 70°C for 6 hours.

    • Validation Checkpoint 1 (TLC) : Elute a TLC plate in 3:1 Hexanes:EtOAc. The secondary amine product will exhibit a higher Rf​ value than the highly polar primary amine. If the starting material persists, add an additional 0.5 eq of MeB(OH)2​ .

    • Workup & Quench : Cool to room temperature and quench with 20 mL of saturated aqueous NH4​Cl . Self-Validation: The aqueous layer should turn deep blue, confirming the successful complexation and removal of copper salts. Extract with EtOAc ( 3×20 mL).

    • Validation Checkpoint 2 (LC-MS) : Analyze the concentrated organic layer. The target m/z for 4-chloro-N-methyl-3-nitroaniline is [M+H]+=187.0 . Crucial: Ensure the presence of the characteristic 3:1 isotopic cluster at 187.0 / 189.0, validating that the chlorine atom is intact. The complete absence of m/z=201.0 confirms zero di-methylation.

    Protocol B: The Formylation-Reduction Sequence (Indirect Alternative)

    If transition metal catalysis is not viable in your facility, this two-step classical sequence guarantees mono-selectivity by temporarily masking the amine [1].

    • Formylation : Reflux 4-chloro-3-nitroaniline (10 mmol) in 15 mL of concentrated formic acid at 100°C for 4 hours.

    • Validation Checkpoint 1 (FT-IR) : Evaporate a 0.1 mL aliquot. IR spectroscopy must show the disappearance of the primary amine N-H doublet (~3400, 3300 cm−1 ) and the appearance of a strong amide C=O stretch at ~1680 cm−1 .

    • Reduction : Dissolve the resulting N-formyl intermediate in anhydrous THF at 0°C. Slowly add Borane-THF complex (1.5 eq). Stir for 2 hours, allowing it to warm to room temperature.

    • Quench & Validation Checkpoint 2 (NMR) : Quench carefully with MeOH. 1H -NMR of the crude must show a clear N-methyl singlet integrating to 3H at ~2.9 ppm, with no formyl proton signal at ~8.5 ppm.

    Troubleshooting & Reaction Optimization (Q&A)

    Q: I am observing dehalogenation (loss of the chlorine atom) during reductive methylation. How do I prevent this? A: Causality: Strong hydrogenative conditions (e.g., using Pd/C with H2​ gas) are prone to inserting into the activated C-Cl bond, especially when the chlorine is para to an amine and ortho to a nitro group, leading to hydrodehalogenation. Solution: Immediately halt the use of palladium catalysts. Switch to the Chan-Lam coupling (Protocol A) which operates oxidatively, or use a milder, non-transition-metal hydride source (e.g., NaBH3​CN in mildly acidic media) if performing a reductive amination with formaldehyde.

    Q: We attempted green methylation using Dimethyl Carbonate (DMC), but conversion stalled at <20%. What is the mechanistic failure here? A: Causality: DMC is an environmentally benign but kinetically sluggish electrophile. Because 4-chloro-3-nitroaniline is severely electron-deficient, its nucleophilic attack on the carbonyl carbon of DMC is highly unfavorable at standard temperatures. Solution: DMC reactions for deactivated anilines cannot be run under standard reflux. You must perform the reaction in a sealed pressure vessel (autoclave) at ≥130 °C and utilize a basic catalyst (such as K2​CO3​ or Zeolite 13X) to deprotonate the amine, forcing the generation of a more reactive amide anion intermediate.

    Q: During the Methanol/Iridium "borrowing hydrogen" method, I am seeing unreacted imine intermediate. Why isn't it reducing? A: Causality: The catalytic cycle relies on the Iridium catalyst temporarily storing the hydrogen stripped from methanol and returning it to the imine. If the reaction is run in an open system or purged heavily with inert gas, the transient hydrogen gas can escape the solvent phase before the reduction step occurs. Solution: Run the reaction in a sealed pressure tube to keep the evolved H2​ dissolved in the methanolic solution, ensuring the catalyst can complete the reductive half of the cycle [3].

    Quantitative Reagent Comparison

    The following table summarizes the operational metrics of various methylation reagents specifically applied to deactivated nitroanilines.

    Methylating ReagentMono-SelectivityToxicity ProfileTypical YieldPrimary Byproducts
    Methyl Iodide (MeI) Low (<50%)High (Alkylating Agent)40-60%N,N-dimethyl derivative
    Dimethyl Sulfate Low (<50%)High (Carcinogen)45-65%N,N-dimethyl derivative
    Methylboronic Acid High (>95%) Low80-90% Boric acid, Copper salts
    Methanol (Ir cat.) High (>90%) Low75-85%Water
    Formic Acid (Indirect) High (>98%) Low70-80% (Over 2 steps)Water, CO2​

    Visualizations of Synthetic Workflows

    G Start 4-chloro-3-nitroaniline (Deactivated Amine) Direct Direct Methylation Pathways Start->Direct Indirect Indirect Methylation (Protection Strategy) Start->Indirect MeI MeI / Dimethyl Sulfate (Toxic, Low Selectivity) Direct->MeI Avoid MeB MeB(OH)2 / Cu(OAc)2 (High Mono-selectivity) Direct->MeB Preferred (Protocol A) MeOH MeOH / Ir Catalyst (Green, Borrowing H2) Direct->MeOH Green Alternative Formyl N-formyl Intermediate (IR Checkpoint: 1680 cm-1) Indirect->Formyl HCOOH, 100°C Target 4-chloro-N-methyl-3-nitroaniline (Target Product) MeI->Target Yields Di-methyl Byproducts MeB->Target Direct Mono-methylation MeOH->Target Direct Mono-methylation Reduct Reduction (Borane-THF) Formyl->Reduct Validation Passed Reduct->Target High Purity (Protocol B)

    Figure 1: Strategic decision tree and reagent selection workflow for the N-methylation of 4-chloro-3-nitroaniline.

    G MeOH Methanol (CH3OH) CatOx Ir Catalyst (Dehydrogenation) MeOH->CatOx HCHO Formaldehyde (HCHO) in situ CatOx->HCHO - H2 (Borrowed) Imine Imine Intermediate (-H2O) HCHO->Imine + Aniline Aniline 4-chloro-3-nitroaniline Aniline->Imine CatRed Ir Catalyst (Hydrogenation) Imine->CatRed Product N-methylated Product CatRed->Product + H2 (Returned)

    Figure 2: Mechanistic pathway of the "borrowing hydrogen" methodology using methanol as a green reagent.

    References

    • Benchchem. Established Synthetic Routes to 4-chloro-N-methyl-3-nitroaniline. Benchchem Synthesis Guides.
    • Benchchem. A Comparative Guide to Methylating Agents: Efficacy of Organozinc Reagents Versus Classical Alternatives. Benchchem Technical Resources.
    • Babel, V., et al. Recycling results for the N‐monomethylation of aniline with methanol. ResearchGate.
    • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie.
    • ACS Publications. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters.
    Optimization

    Technical Support Center: Troubleshooting the Regioselectivity of N-Methylaniline Nitration

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing regioselectivity challenges during the nitration of secondary ar...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing regioselectivity challenges during the nitration of secondary aromatic amines.

    The nitration of N-methylaniline is a classic example of how reaction conditions—specifically temperature and acidity—can completely invert the electronic nature of a molecule. The core mechanistic conflict lies in the dual nature of the amine group. Under neutral or mildly acidic conditions, the nitrogen lone pair donates electron density to the aromatic ring, activating it and directing electrophiles to the ortho and para positions. However, under the strongly acidic conditions typically required for nitration, the amine is protonated. This converts the activating group into a positively charged pole (-NH₂CH₃⁺) that withdraws electron density via the inductive effect, deactivating the ring and directing substitution to the meta position.

    This guide provides field-proven troubleshooting insights, causal explanations for regiochemical deviations, and self-validating protocols to ensure your syntheses remain predictable and high-yielding.

    Troubleshooting Guides & FAQs

    Q1: Why does my standard mixed-acid (HNO₃/H₂SO₄) nitration yield predominantly the meta isomer instead of the expected ortho/para products? Cause: In concentrated sulfuric acid, N-methylaniline exists almost entirely as the protonated N-methylanilinium ion. The positive charge on the nitrogen atom exerts a strong -I (inductive electron-withdrawing) effect, which severely deactivates the aromatic ring. This electronic environment directs the incoming nitronium ion (NO₂⁺) to the meta position. Kinetic studies confirm that in 98% sulfuric acid, nitration occurs almost exclusively through this conjugate acid, yielding predominantly the meta isomer, with only about 30% para substitution[1]. Solution: To achieve para selectivity, you must prevent the protonation of the amine. This is universally achieved by protecting the amine via acetylation (forming N-methylacetanilide). The acetyl group reduces the basicity of the nitrogen, preventing complete protonation while allowing the nitrogen's lone pair to maintain its +M (mesomeric electron-donating) effect. This directs the nitration cleanly to the para position, as steric hindrance minimizes ortho attack[2].

    Q2: How does reaction temperature specifically impact the product distribution and yield in direct mixed-acid nitration? Cause: Aromatic nitration is a highly exothermic process. If the internal reaction temperature exceeds the cryogenic threshold (0–5 °C), two critical failures occur:

    • Loss of Regiocontrol: Higher temperatures increase the kinetic energy of the system, lowering the activation energy barrier for less favored transition states. This leads to a complex, difficult-to-separate mixture of ortho, meta, and para isomers, alongside dinitrated byproducts.

    • Oxidative Degradation: Nitric acid is a potent oxidizing agent. At elevated temperatures, the electron-rich aromatic ring and the alkylamine side chain undergo severe oxidation, resulting in the formation of black, tarry reaction mixtures and drastically reduced yields[3]. Solution: Maintain strict cryogenic control (0–5 °C) during the dropwise addition of the nitrating mixture and throughout the subsequent aging period.

    Q3: I observed a transient intermediate forming before ring nitration occurs. What is the role of N-methyl-N-nitroaniline, and how does temperature affect it? Cause: Depending on the specific nitrating agent and the acidity of the medium, N-nitration can kinetically outcompete C-nitration, yielding N-methyl-N-nitroaniline (a nitramine). This intermediate can undergo an acid-catalyzed or thermal Bamberger-type rearrangement. Solution: The thermal rearrangement of N-methyl-N-nitroanilines proceeds via a homolytic N–N bond cleavage. This rate-determining step generates a radical pair complex consisting of an N-methylaniline radical cation and a nitrogen dioxide radical. The subsequent recombination of these radicals leads to the formation of ring-nitrated products (typically ortho and para)[4]. While mechanistically fascinating, relying on this rearrangement requires precise thermal control and often yields less predictable ratios than standard protection strategies.

    Q4: Is there a modern, acid-free method to achieve para-selectivity without the tedious protection/deprotection steps? Cause: Yes. Recent synthetic methodologies have shifted toward using tert-Butyl nitrite (TBN) as a radical nitrating agent under mild, acid-free conditions, completely bypassing the meta-directing protonated state. Solution: By reacting N-methylaniline with TBN in a solvent like acetonitrile at elevated temperatures (e.g., 80 °C), the reaction proceeds via an N-nitrosamine intermediate. The thermal cleavage of this intermediate initiates a radical mechanism that exclusively yields ortho and para mononitrated products (with para being the dominant isomer in high yields of 85–91%)[5].

    Quantitative Data Summary

    The following table summarizes how variations in temperature, reagents, and directing species dictate the regiochemical outcome of N-methylaniline nitration.

    Method / ReagentsOperating Temp (°C)Active Directing SpeciesMajor RegioisomerYield / Outcome
    Direct Mixed Acid (HNO₃/H₂SO₄)0–5 °CN-Methylanilinium ion (-NH₂CH₃⁺)meta (~70%)Good yield, controlled
    Direct Mixed Acid (HNO₃/H₂SO₄)> 25 °CMixed / Oxidized speciesMixed / NonePoor yield, tar formation
    Protection (Ac₂O) + Mixed Acid0–10 °CN-Methylacetamido grouppara (>90%)Excellent yield, high purity
    TBN (tert-Butyl nitrite) in MeCN80 °CRadical intermediatepara / ortho85–91% yield
    Thermal Nitramine Rearrangement> 80 °CRadical pair complexortho / paraVariable, condition-dependent

    Mechanistic Visualization

    Mechanistic_Pathways Amine N-Methylaniline (Free Amine) Acid Strong Acid (H2SO4) Amine->Acid Protonation TBN TBN / MeCN (80 °C) Amine->TBN Acid-Free Protonated N-Methylanilinium Ion (Protonated) Acid->Protonated Nitration1 Nitration (0-5 °C) Protonated->Nitration1 Nitration2 Nitration (>25 °C) Protonated->Nitration2 Meta m-Nitro-N-methylaniline (Major Product) Nitration1->Meta Meta-Directing Tar Oxidative Degradation (Tar Formation) Nitration2->Tar Oxidation Para p-Nitro-N-methylaniline (Major Product) TBN->Para Radical Pathway

    Mechanistic pathways of N-methylaniline nitration based on temperature and acidity.

    Experimental Protocols

    To ensure reproducibility and self-validation in your lab, follow these standardized methodologies based on your desired regiochemical outcome.

    Protocol A: Direct Nitration (Meta-Selective)

    This protocol utilizes the deactivating nature of the protonated amine to drive meta substitution. Strict temperature control is the self-validating parameter here; if the temperature spikes, the reaction will visibly darken, indicating failure via oxidation.

    • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve N-methylaniline (10 mmol) in concentrated H₂SO₄ (10 mL). Submerge the flask in an ice-salt bath and cool the solution to strictly 0 °C.

    • Nitration: In a separate vial, prepare a nitrating mixture by carefully adding concentrated HNO₃ (10.5 mmol) to concentrated H₂SO₄ (2 mL) over ice. Add this mixture dropwise to the amine solution. Critical Step: Adjust the addition rate so that the internal temperature never exceeds 5 °C.

    • Workup: Stir the reaction mixture for 1 hour at 0 °C. Pour the mixture over 50 g of crushed ice. Carefully neutralize the acidic solution with cold aqueous NaOH. Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield predominantly m-nitro-N-methylaniline.

    Protocol B: Protection-Nitration-Deprotection (Para-Selective)

    This is the industry-standard workflow for overriding the meta-directing effect of the acidic medium.

    Workflow Start N-Methylaniline Step1 Step 1: Protection (Ac2O, Reflux) Start->Step1 Intermediate N-Methylacetanilide Step1->Intermediate Step2 Step 2: Nitration (HNO3/H2SO4, 0-10 °C) Intermediate->Step2 ProtectedProd p-Nitro-N-methylacetanilide Step2->ProtectedProd Para-Directing Step3 Step 3: Deprotection (HCl, Reflux) ProtectedProd->Step3 End p-Nitro-N-methylaniline Step3->End

    Step-by-step workflow for the para-selective protection-nitration-deprotection sequence.

    • Protection: React N-methylaniline (10 mmol) with acetic anhydride (12 mmol) at reflux for 2 hours to form the protected N-methylacetanilide. Cool the mixture and pour it into ice water to precipitate the intermediate. Filter and dry.

    • Nitration: Dissolve the N-methylacetanilide in concentrated H₂SO₄ at 0 °C. Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) dropwise, keeping the internal temperature between 0–10 °C. Stir for 2 hours. Pour the mixture over crushed ice to precipitate the p-nitro-N-methylacetanilide.

    • Deprotection: Hydrolyze the protected intermediate by refluxing it in 20% aqueous HCl for 3 hours. Cool the solution to room temperature, neutralize with NaOH, and filter the resulting high-purity p-nitro-N-methylaniline.

    Protocol C: Radical Nitration using TBN (Para-Selective, Acid-Free)

    This protocol leverages elevated temperatures to drive a radical mechanism, bypassing the need for strong acids.

    • Reaction Setup: In a heavy-walled sealed tube, combine N-methylaniline (1.0 mmol) and tert-Butyl nitrite (TBN, 4.0 equiv) in anhydrous acetonitrile (8 mL).

    • Thermal Activation: Stir the mixture at 80 °C for 3–4 hours. The elevated temperature is specifically required here to drive the homolytic cleavage of the intermediate N-nitrosamine, initiating the radical cascade.

    • Isolation: Cool the reaction vessel to room temperature, evaporate the solvent under reduced pressure, and purify the residue via silica gel column chromatography to isolate the p-nitro-N-methylaniline.

    References

    • N-Methyl-2-nitroaniline CAS 612-28-2 - Benchchem. Benchchem.
    • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition.
    • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
    • Brickman, UtLey, and Ridd 6851 1266. Substituent Effects of Positive Poles in Aromatic Substitution. Part 11.
    • An In-depth Technical Guide on the Reaction Kinetics and Mechanism of N-Methylacetanilide. Benchchem.

    Sources

    Troubleshooting

    Challenges in the industrial scale-up of 4-chloro-N-methyl-3-nitroaniline production

    Welcome to the Process Engineering & Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals scaling up the production of 4-chloro-N-methyl-3-nitroanili...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Engineering & Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals scaling up the production of 4-chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3)[1]. As a critical building block for nonlinear optical (NLO) materials and advanced pharmaceuticals, scaling its synthesis from the bench to the pilot plant introduces significant thermodynamic and kinetic challenges[2].

    This guide provides mechanistic troubleshooting, quantitative process comparisons, and self-validating protocols to resolve chemoselectivity and yield issues during N-methylation.

    Part 1: Pathway Logic & Process Selection

    The primary challenge in synthesizing 4-chloro-N-methyl-3-nitroaniline is achieving selective mono-methylation of the primary amine[2]. Direct methylation often leads to over-alkylation, whereas multi-step protection strategies offer high purity at the cost of cycle time. The logical flow of the two dominant industrial pathways is visualized below.

    Workflow A 4-chloro-3-nitroaniline (Starting Material) B Formylation (Formic Acid, Reflux) A->B Route A (High Purity) H Direct Methylation (H2SO4, HCHO, 20-45°C) A->H Route B (One-Pot) C N-formyl-4-chloro-3-nitroaniline (Protected Intermediate) B->C D Alkylation (MeI, K2CO3, DMF) C->D E N-formyl-4-chloro-N-methyl-3-nitroaniline (Alkylated Intermediate) D->E F Deformylation (Acid/Base Hydrolysis) E->F G 4-chloro-N-methyl-3-nitroaniline (Target Product) F->G >99% Mono-selectivity H->G 83.7% Yield I N,N-dimethyl Impurity (Over-alkylation Risk) H->I Excess Reagent

    Synthesis pathways for 4-chloro-N-methyl-3-nitroaniline comparing Route A and Route B.

    Quantitative Process Comparison

    To facilitate route selection for your specific plant capabilities, the following table summarizes the quantitative data associated with both pathways based on recent scale-up data[2][3].

    ParameterRoute A: Formylation-AlkylationRoute B: Direct Methylation
    Primary Reagents Formic acid, MeI, K₂CO₃, HClFormaldehyde, Conc. H₂SO₄
    Operating Temperature 0°C to 100°C (Variable by step)20°C – 45°C (Strictly controlled)
    Mono-methylation Selectivity >99%~85% – 90%
    Overall Isolated Yield ~90% (over 3 steps)83.7%
    Primary Impurity Risk Unreacted formylated intermediateN,N-dimethylated over-alkylation
    Cycle Time 12 – 18 hours~1.5 – 2 hours

    Part 2: Troubleshooting FAQs & Mechanistic Insights

    Q1: During direct N-methylation (Route B), we are observing >10% formation of the N,N-dimethylated impurity. Why does this happen, and how can we suppress it? Causality: The fundamental flaw in the direct alkylation of primary anilines is that the introduction of a methyl group increases the electron density on the nitrogen atom via inductive effects. Consequently, the mono-methylated product becomes more nucleophilic than the starting 4-chloro-3-nitroaniline, leading to rapid, uncontrolled over-methylation[4]. Solution: If utilizing the direct acid-catalyzed method with formaldehyde, you must strictly control the stoichiometry and thermodynamics. The process relies on concentrated sulfuric acid acting as both solvent and catalyst. Maintain the reaction temperature strictly between 20–45°C to prevent thermal runaway and suppress the secondary alkylation kinetic rate[3]. Alternatively, pivot to the formylation-alkylation sequence (Route A), which chemically prevents di-methylation via steric and electronic protection[2].

    Q2: Our direct methylation yield is plateauing at around 70%. How can we push conversion >95%? Causality: In the direct formaldehyde/sulfuric acid pathway, water is a byproduct of the condensation step. As water accumulates in the reactor, it dilutes the sulfuric acid, reducing its catalytic efficacy and promoting the hydrolysis of reactive intermediates[3]. Solution: Adopt strictly anhydrous processing conditions. By utilizing highly concentrated sulfuric acid (60-98% mass concentration) and ensuring the formaldehyde source is anhydrous (e.g., using paraformaldehyde instead of aqueous formalin), you can drive the equilibrium forward. Scaled-up syntheses using this optimized anhydrous method have reported >95% conversion and an 83.7% yield of pure product[2].

    Q3: In the formylation-alkylation route (Route A), the final deformylation step is stalling. What is the mechanism of failure? Causality: The formyl group in N-formyl-4-chloro-N-methyl-3-nitroaniline is sterically hindered by the adjacent ortho-nitro group and electronically stabilized by the conjugated aromatic system. Mild hydrolysis conditions are thermodynamically insufficient to cleave the amide bond. Solution: Employ aggressive acidic hydrolysis (e.g., 6M HCl at 90°C) to force the protonation of the formyl carbonyl, or use strong basic conditions (e.g., 20% NaOH in methanol/water under reflux) to drive tetrahedral intermediate formation.

    Part 3: Self-Validating Experimental Protocol

    If high purity is the critical quality attribute (CQA) for your downstream NLO material or API, Route A (Formylation-Alkylation) is the mandatory pathway. Below is the step-by-step methodology designed as a self-validating system.

    Workflow: Three-Step Formylation-Alkylation Sequence

    Objective: Achieve >99% mono-methylation selectivity via temporary amine protection[2].

    Step 1: Formylation (Amine Protection)

    • Charge a glass-lined reactor with 4-chloro-3-nitroaniline (1.0 eq) and 98% formic acid (5.0 eq).

    • Heat the mixture to 100°C under reflux for 4 hours.

    • Causality: Formic acid acts as both the reagent and the solvent. The massive molar excess drives the equilibrium entirely toward the N-formyl derivative, effectively masking the primary amine to prevent di-methylation in the subsequent step[2].

    • Self-Validation Check: Pull an aliquot and analyze via HPLC (254 nm). The system is validated to proceed only when the starting material peak area is <1.0%. If >1.0%, add 0.5 eq formic acid and reflux for an additional hour.

    Step 2: Alkylation (N-Methylation)

    • Cool the mixture to 40°C and remove excess formic acid under vacuum distillation.

    • Dissolve the crude N-formyl-4-chloro-3-nitroaniline in anhydrous DMF.

    • Add anhydrous K₂CO₃ (2.0 eq) and cool the reactor to 0°C.

    • Slowly dose methyl iodide (1.1 eq) over 1 hour, then allow the reactor to warm to room temperature and stir for 12 hours.

    • Causality: K₂CO₃ deprotonates the acidic amide proton. The low temperature during the dosing phase controls the highly exothermic Sₙ2 reaction, preventing solvent degradation and the formation of colored impurities.

    • Self-Validation Check: Monitor the disappearance of the N-H stretch (~3300 cm⁻¹) via in-line FTIR, or confirm the mass shift via LC-MS. Complete conversion validates readiness for Step 3.

    Step 3: Deformylation (Product Unmasking)

    • Filter the inorganic salts from the reaction mixture.

    • Add 6M HCl to the filtrate and heat to 90°C for 6 hours.

    • Cool to room temperature and neutralize with 10% NaOH to precipitate the product.

    • Causality: The strong acid protonates the formyl carbonyl oxygen, making the electrophilic carbon highly susceptible to nucleophilic attack by water. This collapses the intermediate, releasing formic acid and the target 4-chloro-N-methyl-3-nitroaniline[2].

    • Self-Validation Check: Filter the precipitate, dry under vacuum, and determine the melting point. A sharp melting point matching the reference standard confirms the complete absence of the N,N-dimethyl impurity and unreacted protected intermediates.

    References

    • ACS Publications - Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts[4] URL:[Link]

    Sources

    Optimization

    Use of protecting groups to improve selectivity in 4-chloro-N-methyl-3-nitroaniline synthesis

    Introduction Welcome to the Technical Support Center for the synthesis of 4-chloro-N-methyl-3-nitroaniline. This molecule is a valuable building block in the development of specialized organic materials, particularly for...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Welcome to the Technical Support Center for the synthesis of 4-chloro-N-methyl-3-nitroaniline. This molecule is a valuable building block in the development of specialized organic materials, particularly for applications in nonlinear optics.[1] However, its synthesis presents a significant regioselectivity challenge. Direct nitration of the precursor, 4-chloro-N-methylaniline, is fraught with difficulties, including oxidation and the formation of undesired isomers.[2][3]

    This guide provides in-depth, field-proven insights into overcoming these challenges by employing a protecting group strategy. We will focus on the N-acetylation of the secondary amine to control the regioselectivity of the nitration step, ensuring a higher yield of the desired 3-nitro isomer. The following sections are structured in a question-and-answer format to directly address the common issues and questions encountered by researchers in the lab.

    Frequently Asked Questions (FAQs): The "Why" of the Protecting Group Strategy
    Q1: Why is direct nitration of 4-chloro-N-methylaniline so problematic?

    Direct nitration using a standard nitrating mixture (concentrated nitric and sulfuric acids) is difficult for three primary reasons:

    • Oxidation: The N-methylamino group is a strong activating group that makes the aromatic ring highly susceptible to oxidation by nitric acid, often resulting in the formation of dark, tarry byproducts and decomposition of the starting material.[3]

    • Loss of Regiocontrol (Meta-Isomer Formation): In a strongly acidic medium, the basic nitrogen atom of the N-methylamino group is protonated, forming an N-methylanilinium ion (-NHMeH⁺). This protonated group is strongly deactivating and a meta-director.[3] Consequently, instead of directing the incoming nitro group to the desired ortho position (position 3), it directs it to the meta position (position 5), leading to the wrong isomer.

    • Over-Reactivity: The unmoderated, strong activating effect of the N-methylamino group can lead to multiple nitrations on the ring if the reaction conditions are not strictly controlled.[4]

    Q2: How does using an acetyl protecting group solve these issues?

    Converting the N-methylamino group (-NHMe) into an acetamido group (-N(COMe)Me) is a crucial strategic step that elegantly solves the problems of direct nitration.[4][5]

    • Moderates Reactivity & Prevents Oxidation: The acetyl group is electron-withdrawing, which significantly reduces the electron-donating ability of the nitrogen atom. This moderates the activation of the aromatic ring, making it less susceptible to oxidation by the nitrating mixture.[5]

    • Ensures Correct Regioselectivity: The acetamido group is still an ortho, para-director, but it is not basic and therefore does not get protonated in the acidic reaction medium.[3][4] This ensures that the activating effect is maintained, directing the electrophilic nitration to the positions ortho and para to the acetamido group.

    • Favors the Desired Isomer: In the case of N-acetyl-4-chloro-N-methylaniline, the para position is already blocked by the chloro group. The bulky acetyl group provides steric hindrance, which favors nitration at the less hindered ortho position (position 3) over the other ortho position (position 5).[2]

    Q3: Is the acetyl group easily removed after nitration?

    Yes, the acetyl group can be readily removed by either acidic or basic hydrolysis to regenerate the N-methylamino group, yielding the final product.[2] This process is typically high-yielding and straightforward, making acetylation an excellent choice for a protecting group in this synthesis.[6]

    Experimental Workflow and Protocols

    The overall synthetic strategy involves a three-step process: protection of the secondary amine, regioselective nitration, and deprotection to yield the final product.

    G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Final Product A 4-Chloro-N-methylaniline B N-acetyl-4-chloro- N-methylaniline A->B Acetic Anhydride (Protection) C N-acetyl-4-chloro- N-methyl-3-nitroaniline B->C HNO₃ / H₂SO₄ (Nitration) D 4-Chloro-N-methyl- 3-nitroaniline C->D Acid or Base Hydrolysis (Deprotection)

    Caption: Overall workflow for the selective synthesis of 4-chloro-N-methyl-3-nitroaniline.
    Protocol 1: Protection (N-Acetylation)

    This protocol details the conversion of 4-chloro-N-methylaniline to N-acetyl-4-chloro-N-methylaniline.

    Reagents & Materials:

    • 4-Chloro-N-methylaniline

    • Acetic anhydride

    • Glacial acetic acid (optional, as solvent)

    • Round-bottom flask, reflux condenser, heating mantle

    • Ice bath, beakers

    Procedure:

    • In a round-bottom flask, add 4-chloro-N-methylaniline (1.0 eq).

    • Add an excess of acetic anhydride (approx. 2.0-2.5 eq). A small amount of glacial acetic acid can be used as a solvent if the starting material is solid.

    • Gently heat the mixture to reflux (approx. 130-140°C) for 1-2 hours.

    • Monitor Progress: Track the disappearance of the starting material using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of ice-cold water with stirring.

    • The acetylated product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acetic acid, and dry under vacuum.[7]

    Protocol 2: Regioselective Nitration

    This protocol describes the nitration of the protected intermediate. Extreme caution is advised. This reaction is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE).

    Reagents & Materials:

    • N-acetyl-4-chloro-N-methylaniline

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice-salt bath, dropping funnel, magnetic stirrer

    • Low-temperature thermometer

    Procedure:

    • Prepare the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 2.0 eq). Allow this mixture to cool to 0-5°C.

    • Dissolve the Substrate: In the main reaction flask, dissolve the N-acetyl-4-chloro-N-methylaniline (1.0 eq) in concentrated sulfuric acid. Cool this solution to 0-5°C using an ice-salt bath.

    • Perform Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred substrate solution. Crucially, maintain the reaction temperature between 0-10°C throughout the addition. [2][3] A rapid temperature increase can lead to oxidation and side products.

    • After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes.

    • Quench the Reaction: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. The nitrated product will precipitate as a pale yellow solid.

    • Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral to litmus paper, and dry.

    Protocol 3: Deprotection (Acid Hydrolysis)

    This protocol removes the acetyl group to yield the final product.

    Reagents & Materials:

    • N-acetyl-4-chloro-N-methyl-3-nitroaniline

    • Concentrated Sulfuric Acid (70-80%) or Concentrated Hydrochloric Acid

    • Sodium Hydroxide (NaOH) solution for neutralization

    • Round-bottom flask, reflux condenser

    Procedure:

    • Place the crude nitrated product (1.0 eq) in a round-bottom flask.

    • Add a solution of aqueous sulfuric acid (e.g., 70% v/v) or concentrated HCl.

    • Heat the mixture under reflux for 30-60 minutes, or until the solid has completely dissolved.[2]

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

    • Carefully neutralize the solution with a cold aqueous NaOH solution until it is alkaline. The final product, 4-chloro-N-methyl-3-nitroaniline, will precipitate as a yellow solid.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Filter the product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[8]

    Troubleshooting Guide

    G Problem Observed Problem P1 Low Yield of Acetylated Product Problem->P1 P2 Reaction Turns Dark Brown / Black Problem->P2 P3 Product Fails to Precipitate on Ice Problem->P3 P4 Incomplete Hydrolysis Problem->P4 P5 Final Product is Impure (e.g., Discolored) Problem->P5 C1a Cause: Inactive Acetic Anhydride (Hydrolyzed) P1->C1a C1b Cause: Incomplete Reaction P1->C1b S1a Solution: Use fresh or newly opened acetic anhydride. C1a->S1a S1b Solution: Extend reflux time; confirm with TLC. C1b->S1b C2a Cause: Oxidation of Substrate P2->C2a S2a Solution: Maintain temperature strictly below 10°C. Add nitrating mix more slowly. C2a->S2a C3a Cause: Product is too soluble or low yield P3->C3a S3a Solution: Add seed crystal or scratch inner wall of beaker. If oily, consider extraction with ethyl acetate. C3a->S3a C4a Cause: Insufficient Reflux Time or Acid Concentration P4->C4a S4a Solution: Increase reflux time. Ensure acid concentration is sufficient (e.g., >70% H₂SO₄). C4a->S4a C5a Cause: Residual Starting Material or Side Products P5->C5a S5a Solution: Recrystallize from a suitable solvent like ethanol. If needed, perform column chromatography. C5a->S5a

    Caption: A troubleshooting logic tree for common issues in the synthesis.
    Q: My nitration reaction turned into a dark, intractable tar. What happened?

    A: This is a classic sign of oxidation.[3] The most likely cause is a loss of temperature control during the addition of the nitrating mixture. Even a localized temperature spike can initiate runaway oxidation.

    • Solution: Ensure your cooling bath is efficient (an ice-salt slurry is better than ice alone). Add the nitrating mixture very slowly, drop-by-drop, with vigorous stirring to dissipate heat effectively. Monitor the internal temperature constantly with a thermometer.[2]

    Q: The yield of my acetylated product is very low.

    A: This could be due to two main factors. First, your acetic anhydride may have been hydrolyzed by atmospheric moisture. Always use a fresh bottle or ensure it has been stored properly.[2] Second, the reaction may not have gone to completion. Ensure you are heating for a sufficient amount of time and monitor the reaction's progress by TLC.

    Q: After hydrolysis, my final product is an off-color or appears oily.

    A: An off-color, often deep yellow or orange, can indicate the presence of impurities. If the hydrolysis was incomplete, you will have residual N-acetyl-4-chloro-N-methyl-3-nitroaniline. Oily products suggest the presence of multiple components preventing crystallization.

    • Solution: The most effective way to purify the final product is through recrystallization.[3] Ethanol is often a good starting solvent. This process should yield a clean, crystalline yellow solid. If recrystallization fails, column chromatography may be necessary.

    Q: How can I confirm the identity and purity of my final product?

    A: A combination of analytical techniques is essential.

    • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure, showing the expected signals for the N-methyl group, the aromatic protons, and the correct number of aromatic carbons.[1]

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product (186.59 g/mol ).[9]

    • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.[8]

    Summary of Reaction Parameters
    StepKey ReagentsCritical ParametersTypical Yield
    Protection 4-Chloro-N-methylaniline, Acetic AnhydrideReflux for 1-2h; Ensure anhydrous conditions.>90%
    Nitration N-acetyl intermediate, HNO₃, H₂SO₄Temperature control (0-10°C) is critical. Slow, dropwise addition.80-90%
    Deprotection Nitrated intermediate, H₂SO₄ or HClReflux for 30-60 min; Complete neutralization for precipitation.>95%
    References
    • Aniline, 4-chloro-N-methyl-3-nitro- | C7H7ClN2O2 | CID 140057. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

    • Why is the NII group of aniline acetylated before nitration? - Filo. (2024, December 15). Filo. Retrieved March 13, 2026, from [Link]

    • Why is acetylation performed before nitration of aniline? - askIITians. (2025, July 19). askIITians. Retrieved March 13, 2026, from [Link]

    • Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing. (2023, September 8). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

    • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

    • Reactions of Aniline - Chemistry Steps. (2024, January 12). Chemistry Steps. Retrieved March 13, 2026, from [Link]

    • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (n.d.). Allen Overseas. Retrieved March 13, 2026, from [Link]

    • How can one remove an acetyl protecting group from an acetylated sugar? - ResearchGate. (2025, June 3). ResearchGate. Retrieved March 13, 2026, from [Link]

    Sources

    Troubleshooting

    Column chromatography techniques for purifying 4-chloro-N-methyl-3-nitroaniline derivatives

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with the chromatographic purification of haloge...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with the chromatographic purification of halogenated nitroaniline derivatives.

    Purifying 4-chloro-N-methyl-3-nitroaniline presents a unique physicochemical challenge. The molecule features a secondary amine (N-methyl) that is basic enough to interact with acidic stationary phases, while the 3-nitro and 4-chloro groups introduce strong dipole moments and lipophilicity. This combination frequently leads to severe band broadening, streaking, and irreversible adsorption on standard normal-phase silica gel.

    This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.

    I. Diagnostic Troubleshooting Workflow

    Before altering your mobile phase or switching columns, use the following diagnostic logic to isolate the root cause of poor peak shape or streaking.

    ChromatographyTroubleshooting N1 Analyze 4-chloro-N-methyl- 3-nitroaniline via TLC N2 Is severe streaking observed (Rf < 0.2 tail)? N1->N2 N3 Validate Sample Load (Keep < 1% w/w of silica) N2->N3 Yes N7 Proceed to Column Chromatography N2->N7 No N4 Add 1-2% v/v TEA to Mobile Phase N3->N4 Load Optimized N5 Does tailing persist? N4->N5 N6 Switch to Amine-Bonded (NH2) or C18 Phase N5->N6 Yes N5->N7 No N6->N7

    Caption: Workflow for resolving amine streaking in nitroaniline derivative chromatography.

    II. Frequently Asked Questions (Mechanistic Causality)

    Q1: Why does 4-chloro-N-methyl-3-nitroaniline streak so severely on standard silica gel? A1: The streaking is an ion-exchange phenomenon, not a partitioning issue. Standard Type-A and even some Type-B silica gels possess surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0[2]. While the 3-nitro group exerts an inductive electron-withdrawing effect, it is meta to the amine and cannot delocalize the nitrogen's lone pair via resonance. Consequently, the N-methyl secondary amine remains sufficiently basic to become protonated by the acidic silanols. This creates a strong ionic interaction, causing the compound to bind tightly to the stationary phase and release slowly, which manifests as a streak or tail [1].

    Q2: How does adding Triethylamine (TEA) to the mobile phase resolve this? A2: TEA acts as a sacrificial basic modifier. Because TEA is a stronger, sterically unhindered Lewis base, it competitively binds to the acidic silanol sites on the silica surface, effectively "deactivating" or neutralizing them [1]. By saturating these active sites, TEA prevents the nitroaniline derivative from undergoing protonation. This forces the analyte to elute based purely on its inherent polarity (partitioning) rather than ionic binding, resulting in drastically sharper peaks [3].

    Q3: My compound still tails even with 2% TEA. What is the next logical step? A3: If TEA modification fails, you are likely exceeding the column's linear capacity (overloading) or facing secondary metal-chelating interactions. If sample load is confirmed to be <1% of the silica mass, the next step is to abandon bare silica. Switch to an Amine-bonded stationary phase (NH2-silica) . Amine columns inherently possess a basic surface character, completely precluding the need for mobile phase modifiers and eliminating silanol-induced tailing [4].

    III. Quantitative Data & Optimization Parameters

    When optimizing your solvent system, use the following table to compare modifiers and stationary phases based on their mechanistic impact.

    Optimization StrategyRecommended RangeMechanistic ActionImpact on System & Analyte
    Triethylamine (TEA) 0.5% - 2.0% (v/v)Competitively binds and neutralizes acidic silanol (Si-OH) sites.Prevents amine protonation; drastically sharpens peaks. Prolonged use accelerates silica hydrolysis [3].
    Ammonium Hydroxide 1.0% - 5.0% (v/v)Neutralizes silica; highly effective for highly polar/protic solvents (e.g., MeOH/DCM).Good alternative to TEA for highly polar derivatives. Can cause silica dissolution if used excessively [1].
    Amine-Bonded Phase N/A (Stationary Phase)Replaces acidic Si-OH groups with basic -NH2 functional groups.Eliminates the need for basic modifiers in the eluent. Can be run in both normal and reverse-phase modes [4].
    Sample Loading Limit < 1.0% (w/w) to silicaPrevents saturation of the stationary phase's linear dynamic range.Exceeding this limit causes front-end elution and long tails regardless of the modifier used.
    IV. Self-Validating Purification Protocol

    To ensure trustworthiness and reproducibility, this protocol includes an empirical self-validation step before you commit your bulk synthetic sample to the column.

    Protocol: TEA-Deactivated Normal-Phase Silica Chromatography

    Step 1: Empirical Mobile Phase Validation (2D TLC) Causality: Before packing a column, you must prove that silanol interactions are the true cause of the streaking.

    • Spot your 4-chloro-N-methyl-3-nitroaniline sample in the bottom-left corner of a square TLC plate.

    • Run the plate in Dimension 1 using your standard eluent (e.g., 80:20 Hexane:EtOAc).

    • Dry the plate completely. Rotate it 90 degrees and run Dimension 2 using the same eluent spiked with 1% TEA.

    • Validation: If the spot in Dimension 2 is a tight, round circle while Dimension 1 is a streak, silanol interaction is confirmed. Proceed to Step 2.

    Step 2: Eluent Preparation & Column Deactivation Causality: The silica must be neutralized before the analyte is introduced.

    • Prepare your mobile phase (e.g., 80:20 Hexane:EtOAc) and add 1% TEA (v/v). Mix thoroughly.

    • Slurry-pack your silica gel column using this TEA-modified eluent.

    • Critical Step: Flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-modified eluent. This ensures all acidic silanol sites are pre-saturated with TEA.

    Step 3: Sample Loading

    • Dissolve your nitroaniline derivative in the absolute minimum volume of the TEA-modified eluent.

    • Carefully apply the sample to the flat head of the silica bed.

    • Push the sample into the bed and rinse the walls with 1 mL of eluent to ensure a narrow loading band.

    Step 4: Elution & Fraction Collection

    • Elute the column using the TEA-modified mobile phase.

    • Monitor fractions via TLC (using the TEA-modified eluent for accurate Rf tracking). The 4-chloro-N-methyl-3-nitroaniline will elute as a sharp, bright yellow band (highly UV-active).

    Step 5: Post-Purification TEA Removal Causality: TEA has a boiling point of 89°C and frequently remains as a trace contaminant, ruining subsequent 1 H-NMR spectra (visible as triplets/quartets around 1.0 and 2.5 ppm).

    • Pool the pure fractions and concentrate via rotary evaporation.

    • To remove residual TEA, add 10-15 mL of Toluene to the flask and re-evaporate. Toluene forms an azeotrope with TEA, effectively pulling the remaining base out of your purified nitroaniline derivative under vacuum.

    V. References
    • Benchchem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem Technical Resources.1

    • LCGC International. "What's Happening to My Column?" Chromatography Online. 2

    • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes. 3

    • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Poster/Application Note.4

    Sources

    Reference Data & Comparative Studies

    Validation

    Structural Validation of Synthesized 4-Chloro-N-methyl-3-nitroaniline: A Comparative Analytical Guide

    Executive Summary & Analytical Strategy The synthesis of 4-chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a critical step in the development of nonlinear optical (NLO) materials and advanced pharmaceutical intermedi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Analytical Strategy

    The synthesis of 4-chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a critical step in the development of nonlinear optical (NLO) materials and advanced pharmaceutical intermediates. Typically synthesized via the selective N-methylation of 4-chloro-3-nitroaniline or the sequential halogenation/nitration of N-methylaniline, the primary analytical challenge lies in confirming selective mono-methylation. Researchers must definitively rule out unreacted precursors, over-alkylation (N,N-dimethylation), and unintended ring-methylation.

    Comparative Overview of Analytical Modalities

    To systematically validate the structure of 4-chloro-N-methyl-3-nitroaniline, the following techniques offer complementary data streams.

    Analytical ModalityPrimary Data YieldedCausality / Validation TargetThroughputConfidence Level
    LC-HRMS (ESI-TOF) Exact mass, isotopic pattern, and chromatographic purity.Rules out over-methylation (N,N-dimethylation) and unreacted primary amine precursors.HighModerate (Cannot confirm regioisomerism alone)
    1D & 2D NMR Spectroscopy Atomic connectivity and specific proton/carbon environments.Confirms N-CH₃ vs. Ar-CH₃; definitively proves the 1,3,4-trisubstituted aromatic pattern.MediumHigh (The gold standard for connectivity)
    ATR-FTIR Spectroscopy Vibrational modes of specific functional groups.Distinguishes the secondary amine (one N-H stretch) from the primary amine precursor (two N-H stretches).HighModerate (Highly confirmatory)

    Structural Validation Workflow

    The logical relationship between these techniques forms a closed-loop validation system. Mass spectrometry provides the molecular formula, NMR maps the atomic skeleton, and FTIR confirms the functional group transformations.

    ValidationWorkflow cluster_methods Orthogonal Analytical Techniques Sample Synthesized Compound 4-chloro-N-methyl-3-nitroaniline LCMS LC-HRMS (ESI+) Target: [M+H]+ = 187.0269 Rules out N,N-dimethylation Sample->LCMS Aliquot 1 NMR 1H & 13C NMR Target: Ar-H Coupling & N-CH3 Confirms Regioisomerism Sample->NMR Aliquot 2 FTIR ATR-FTIR Target: Single N-H Stretch Confirms Secondary Amine Sample->FTIR Aliquot 3 Validation Verified Structure CAS: 16330-03-3 LCMS->Validation Mass & Purity Confirmed NMR->Validation Connectivity Confirmed FTIR->Validation Functional Groups Confirmed

    Figure 1: Orthogonal structural validation workflow for 4-chloro-N-methyl-3-nitroaniline.

    In-Depth Methodologies & Causal Analysis

    High-Resolution Mass Spectrometry (LC-HRMS)

    The Causality: Electrospray ionization (ESI) in positive mode readily protonates the secondary amine of 4-chloro-N-methyl-3-nitroaniline, yielding an [M+H]+ ion. High-resolution mass spectrometry (HRMS) is deployed specifically to obtain the exact mass. According to[2], the exact monoisotopic mass is 186.0196 Da, meaning the target [M+H]+ is 187.0269 Da . This exact mass is causally required to distinguish the successful mono-methylated product from the unreacted primary amine (173.0112 Da) and the N,N-dimethylated byproduct (201.0425 Da). Furthermore, the presence of the chlorine atom provides a distinct, self-validating isotopic signature (M and M+2 peaks in a ~3:1 ratio).

    Standard Protocol:

    • Sample Preparation: Dissolve 1 mg of the synthesized sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid to promote ionization.

    • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Elute using a standard reverse-phase gradient of Water/Acetonitrile (0.1% FA) over 5 minutes to separate the target from any unreacted polar precursors.

    • Acquisition: Acquire MS data in ESI+ mode (m/z 50–500).

    • Data Analysis: Extract the chromatogram for m/z 187.0269 (± 5 ppm). Verify the 3:1 ratio of the m/z 187 and 189 peaks to confirm the preservation of the chlorine atom.

    Nuclear Magnetic Resonance (1H & 13C NMR)

    The Causality: While HRMS proves the formula, it cannot prove the arrangement of the atoms. NMR is the definitive tool for structural elucidation[3]. The 1H NMR spectrum will reveal the N-methyl group. By using a polar, aprotic solvent like DMSO- d6​ , the chemical exchange of the N-H proton is slowed, causally allowing the N-methyl signal (~2.8 ppm) to appear as a doublet due to coupling with the adjacent N-H proton. Crucially, the aromatic region validates the regioisomerism. A 1,3,4-trisubstituted benzene ring presents a classic ABX (or AMX) spin system: a doublet (ortho coupling, ~8-9 Hz), a doublet of doublets (ortho and meta coupling), and a finely split doublet (meta coupling, ~2-3 Hz). This specific splitting pattern explicitly rules out other ring-nitrated or ring-chlorinated isomers.

    Standard Protocol:

    • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . (Do not use CDCl₃ if you wish to clearly observe the N-H/CH₃ coupling, as trace acid/water in CDCl₃ accelerates proton exchange).

    • 1D Acquisition: Acquire 1H NMR at 400 MHz or higher (minimum 16 scans, relaxation delay 1.5s). Acquire 13C NMR (minimum 256 scans) to confirm exactly 7 distinct carbon environments (6 aromatic, 1 aliphatic).

    • 2D Verification (Optional but Recommended): Perform 1H−13C HMBC to confirm the N-CH₃ linkage to the aromatic ring via long-range coupling (³J) from the methyl protons to the C1 aromatic carbon.

    Attenuated Total Reflectance FTIR (ATR-FTIR)

    The Causality: FTIR offers rapid, orthogonal confirmation of functional group transformations without the need for solvent dissolution. The precursor, 4-chloro-3-nitroaniline, possesses a primary amine, which causally exhibits two distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region. The successful synthesis of 4-chloro-N-methyl-3-nitroaniline (a secondary amine) is causally linked to the disappearance of one of these bands, leaving a single N-H stretch. Additionally, the strong asymmetric and symmetric NO2​ stretches (~1520 and 1350 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹) must remain intact to prove the core structure was not degraded during synthesis.

    Standard Protocol:

    • Background: Ensure the ATR crystal (Diamond or ZnSe) is clean and collect an ambient background spectrum.

    • Sample Loading: Place 1–2 mg of the solid, dry crystalline sample directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure optical contact.

    • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

    • Data Analysis: Analyze the 3300–3400 cm⁻¹ region. The presence of a single, sharp peak confirms the transition from a primary to a secondary amine.

    Conclusion: Building a Self-Validating System

    In modern chemical research, structural validation cannot rely on a single point of failure. By combining the exact mass capabilities of LC-HRMS to rule out over-alkylation, the definitive connectivity mapping of NMR to confirm the 1,3,4-trisubstituted aromatic pattern, and the rapid functional group verification of ATR-FTIR, researchers create a robust, self-validating system. This multi-modal approach ensures absolute confidence in the synthesized 4-chloro-N-methyl-3-nitroaniline, fulfilling the stringent requirements for peer-reviewed publication and downstream application safety.

    References

    • American Chemical Society. "Guidelines for Characterization of Organic Compounds." ACS Publications. URL:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 140057, 4-chloro-N-methyl-3-nitroaniline." PubChem. URL:[Link]

    Sources

    Comparative

    Comparative Guide: Non-Linear Optical (NLO) Properties of 4-Chloro-N-methyl-3-nitroaniline Derivatives

    As the demand for advanced photonic devices, optical modulators, and terahertz generators accelerates, the engineering of organic non-linear optical (NLO) materials has become a critical focus for materials scientists. O...

    Author: BenchChem Technical Support Team. Date: March 2026

    As the demand for advanced photonic devices, optical modulators, and terahertz generators accelerates, the engineering of organic non-linear optical (NLO) materials has become a critical focus for materials scientists. Organic inter-molecular compounds (IMCs) featuring Donor- π -Acceptor (D- π -A) architectures offer distinct advantages over traditional inorganic crystals (like lithium niobate), including exceptionally high optical damage thresholds, ultrafast response times, and highly tunable molecular hyperpolarizabilities.

    This guide provides an in-depth comparative analysis of 4-chloro-N-methyl-3-nitroaniline against its structural alternatives, detailing the mechanistic causality behind its NLO performance and providing field-proven, self-validating experimental workflows for synthesis and characterization.

    Mechanistic Causality: The Physics of D- π -A Architecture

    To understand the NLO efficacy of nitroaniline derivatives, one must examine the molecular hyperpolarizability ( β ), which governs the second-order non-linear optical response. In a conjugated D- π -A system, β is directly proportional to the transition dipole moment and inversely proportional to the transition energy between the ground and excited states.

    The Role of N-Methylation

    The parent compound, 4-chloro-3-nitroaniline, utilizes a primary amine (-NH 2​ ) as the electron donor and a nitro group (-NO 2​ ) as the electron acceptor, bridged by a conjugated benzene ring. While effective, the NLO response can be significantly amplified via N-methylation to form 4-chloro-N-methyl-3-nitroaniline [1].

    The addition of the methyl group exerts a positive inductive effect (+I), increasing the electron density on the amine nitrogen. This enhances the push-pull intramolecular charge transfer (ICT) across the π -system. Consequently, the transition dipole moment increases, yielding a larger molecular hyperpolarizability ( β )[1].

    The Role of the Chloro Substituent

    A large β value is only half the equation. For macroscopic Second Harmonic Generation (SHG, χ(2) ) to occur, the molecules must crystallize in a non-centrosymmetric space group (e.g., P21​21​21​ or C2221​ )[2]. The chloro group (-Cl) provides critical steric hindrance and asymmetric dipole moments that disrupt antiparallel dipole pairing during crystal nucleation, forcing the lattice into an acentric configuration essential for SHG[2].

    Comparative Performance Analysis

    When selecting a building block for NLO crystal engineering, researchers typically evaluate 4-chloro-N-methyl-3-nitroaniline against its parent compound and its highly active structural isomer, 5-chloro-2-nitroaniline.

    Quantitative Data Comparison
    CompoundStructural RoleDonor StrengthSHG Efficiency (vs. Urea)Thermal StabilityPrimary NLO Applications
    4-Chloro-3-nitroaniline Parent D- π -AModerate (-NH 2​ )ModerateUp to ~200 °CPrecursor, IMC synthesis[1]
    4-Chloro-N-methyl-3-nitroaniline N-alkylated D- π -AHigh (-NHCH 3​ )Enhanced (Packing dependent)Moderate (Flash Pt: 151.9 °C)Advanced optical devices, Schiff bases[1]
    5-Chloro-2-nitroaniline Structural IsomerModerate (-NH 2​ )~20xUp to 211 °CBroadband THz generation, Q-switching[3],[4]

    Data Synthesis: While 5-chloro-2-nitroaniline is a benchmark material with an SHG efficiency 20 times that of urea[3], the N-methylated derivative (4-chloro-N-methyl-3-nitroaniline) offers superior molecular hyperpolarizability due to enhanced ICT. Its ultimate macroscopic efficiency is highly dependent on achieving optimal non-centrosymmetric crystal packing during the growth phase.

    Validated Experimental Workflows

    The following protocols are designed as self-validating systems, ensuring that researchers can isolate variables and confirm success at each critical juncture.

    Workflow A: Selective Synthesis of 4-Chloro-N-methyl-3-nitroaniline

    Direct methylation of anilines often leads to undesired di-methylation. To achieve selective mono-methylation, a multi-step protection-alkylation-deprotection strategy is required[1].

    G A 4-Chloro-3-nitroaniline (Parent) B Formylation (Protection) A->B C N-Methylation (Alkylation) B->C D Deprotection (Hydrolysis) C->D E 4-Chloro-N-methyl- 3-nitroaniline D->E

    Synthetic workflow for selective N-methylation of 4-chloro-3-nitroaniline.

    Step-by-Step Protocol:

    • Formylation (Protection): React 4-chloro-3-nitroaniline with excess formic acid under reflux. This yields N-formyl-4-chloro-3-nitroaniline, protecting the primary amine from over-alkylation.

    • Alkylation: Treat the protected intermediate with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a weak base (e.g., K 2​ CO 3​ ) in an aprotic solvent.

    • Deprotection: Hydrolyze the N-formyl group using dilute HCl under reflux to liberate the secondary amine.

    • Self-Validation: Analyze the product via FTIR and 1 H NMR. Success is confirmed by a single N-H stretching band around 3400 cm −1 (indicating a secondary amine) and the appearance of an N-CH 3​ singlet in the NMR spectrum[1].

    Workflow B: Crystal Growth via Slow Evaporation Solution Technique (SEST)

    To harness the NLO properties, the synthesized powder must be grown into an optical-quality single crystal.

    Step-by-Step Protocol:

    • Supersaturation: Dissolve the purified 4-chloro-N-methyl-3-nitroaniline in a highly volatile, high-purity solvent (e.g., acetone or ethanol) at 40 °C until supersaturation is achieved.

    • Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter into a pristine crystallization vessel. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which causes multi-crystalline structural defects.

    • Controlled Evaporation: Seal the vessel with a perforated membrane and house it in a vibration-free, constant-temperature water bath (30 °C). Allow 3–4 weeks for slow solvent evaporation.

    • Self-Validation: Perform Single-Crystal X-Ray Diffraction (XRD) on the harvested crystal to confirm it has crystallized in a non-centrosymmetric space group. If the space group is centrosymmetric, macroscopic SHG will be zero, necessitating a change in solvent to alter the crystal habit.

    Workflow C: NLO Characterization (Kurtz-Perry Powder Method)

    The Kurtz-Perry method is the gold standard for rapidly evaluating the macroscopic SHG efficiency of newly grown crystals[4].

    G L Nd:YAG Laser (1064 nm) S Sample Cell (Powdered Crystal) L->S Fundamental (1064 nm) F IR Cut-off Filter (532 nm pass) S->F SHG + Fundamental D PMT Detector F->D SHG Only (532 nm) O Oscilloscope (SHG Signal) D->O Electrical Signal

    Kurtz-Perry powder SHG experimental setup for NLO characterization.

    Step-by-Step Protocol:

    • Sample Preparation: Grind the grown crystal into a powder and sieve it to a uniform particle size of 100–150 μ m. Causality: SHG intensity is highly dependent on particle size due to phase-matching constraints; uniform sizing ensures reproducibility.

    • Packing: Densely pack the sieved powder into a glass capillary tube.

    • Irradiation: Expose the capillary to a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm (pulse width ~8 ns).

    • Detection: Route the emitted light through an IR cut-off filter to eliminate the fundamental beam, allowing only the frequency-doubled green light (532 nm) to reach the Photomultiplier Tube (PMT).

    • Self-Validation: Run a parallel test using analytical-grade Urea powder sieved to the exact same particle size. The SHG efficiency of the sample must be reported as a relative multiplier of the Urea signal to account for daily fluctuations in laser power.

    References

    • Benchchem. "4-chloro-N-methyl-3-nitroaniline | CAS 16330-03-3".
    • The Journal of Physical Chemistry A. "Noncentrosymmetric Crystals with Marked Nonlinear Optical Properties".
    • Google Patents.
    • ResearchGate. "Broadband terahertz absorption and Q-switching behavior of 5-chloro-2-nitroaniline (5C2NA) crystals".

    Sources

    Validation

    A Comparative Guide to the Synthesis and Byproduct Analysis of 4-chloro-N-methyl-3-nitroaniline using GC-MS

    For researchers, scientists, and professionals in drug development, the synthesis of pure, well-characterized chemical intermediates is paramount. 4-chloro-N-methyl-3-nitroaniline is a key building block in the developme...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the synthesis of pure, well-characterized chemical intermediates is paramount. 4-chloro-N-methyl-3-nitroaniline is a key building block in the development of novel materials, including those with nonlinear optical (NLO) properties.[1] However, its synthesis is not without challenges, often leading to a mixture of products that require careful analysis and separation. This guide provides an in-depth comparison of common synthetic routes to 4-chloro-N-methyl-3-nitroaniline, with a focus on the identification and analysis of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

    Synthetic Strategies: A Tale of Two Precursors

    Two principal strategies dominate the synthesis of 4-chloro-N-methyl-3-nitroaniline: the N-methylation of 4-chloro-3-nitroaniline and the sequential halogenation and nitration of N-methylaniline.[1] The choice of route significantly impacts the byproduct profile and, consequently, the purification strategy.

    Route 1: N-methylation of 4-chloro-3-nitroaniline

    This is often considered the more direct approach, starting from the readily available 4-chloro-3-nitroaniline. The primary challenge lies in achieving selective mono-methylation of the amino group.

    Method 1A: Protective Group Strategy

    To prevent the formation of the di-methylated byproduct, a common and effective strategy involves the use of a protecting group for the amino function.[1]

    • Protection: The primary amine of 4-chloro-3-nitroaniline is first protected, typically by formylation with formic acid, to yield N-formyl-4-chloro-3-nitroaniline.[1] This step is crucial as it prevents over-alkylation.

    • Methylation: The formylated intermediate is then methylated.

    • Deprotection: The formyl group is subsequently removed to yield the desired 4-chloro-N-methyl-3-nitroaniline.[1]

    Method 1B: Direct Methylation

    An alternative, more atom-economical approach involves the direct methylation of 4-chloro-3-nitroaniline.

    • Acid-Catalyzed Direct Methylation: This method utilizes concentrated sulfuric acid as both a catalyst and solvent, with formaldehyde as the methylating agent.[1] While optimized for related compounds, it is adaptable for this synthesis.[1]

    Primary Byproduct of Concern:

    The most significant byproduct in this route, particularly without a protective group strategy, is the di-methylated product, 4-chloro-N,N-dimethyl-3-nitroaniline .

    Route 2: Nitration of N-methyl-4-chloroaniline

    This alternative route involves the nitration of N-methyl-4-chloroaniline. However, direct nitration of anilines is notoriously challenging to control.

    Challenges with Direct Nitration:

    • Oxidation: The N-methylamino group is highly activating and susceptible to oxidation by the nitrating mixture (typically a combination of nitric acid and sulfuric acid), leading to the formation of tar-like polymerization products.

    • Isomer Formation: The N-methylamino group is an ortho, para-director. Direct nitration leads to a mixture of positional isomers, primarily the ortho- and para-nitro products in relation to the N-methylamino group.

    To circumvent these issues, a protective group strategy is often employed here as well, though it adds steps to the overall synthesis.

    Primary Byproducts of Concern:

    The main byproducts in this route are positional isomers , such as 4-chloro-2-nitro-N-methylaniline and 4-chloro-6-nitro-N-methylaniline .

    Comparative Analysis of Synthetic Routes

    FeatureRoute 1: N-methylation of 4-chloro-3-nitroanilineRoute 2: Nitration of N-methyl-4-chloroaniline
    Starting Material 4-chloro-3-nitroanilineN-methyl-4-chloroaniline
    Key Challenge Achieving selective mono-methylationControlling regioselectivity of nitration and preventing oxidation
    Primary Byproducts 4-chloro-N,N-dimethyl-3-nitroanilinePositional isomers (e.g., 4-chloro-2-nitro-N-methylaniline)
    Control Strategy Formylation protection of the amineAcetanilide protection to direct nitration
    Overall Efficiency Can be high with proper protectionOften lower due to isomer separation challenges

    Experimental Protocol: Synthesis via N-methylation (Protective Group Strategy)

    This protocol details the synthesis of 4-chloro-N-methyl-3-nitroaniline from 4-chloro-3-nitroaniline using a formylation protection step.

    Step 1: Formylation of 4-chloro-3-nitroaniline

    • In a round-bottom flask, suspend 4-chloro-3-nitroaniline in an excess of formic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated N-formyl-4-chloro-3-nitroaniline by filtration, wash with water, and dry.

    Step 2: Methylation of N-formyl-4-chloro-3-nitroaniline

    • Dissolve the dried N-formyl-4-chloro-3-nitroaniline in a suitable aprotic solvent (e.g., DMF or acetone).

    • Add a base (e.g., potassium carbonate) to the solution.

    • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    Step 3: Deprotection to Yield 4-chloro-N-methyl-3-nitroaniline

    • Dissolve the crude methylated intermediate in an alcohol (e.g., methanol or ethanol).

    • Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

    • Reflux the mixture for 2-4 hours until deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude 4-chloro-N-methyl-3-nitroaniline.

    • Purify the crude product by column chromatography or recrystallization.

    GC-MS Analysis for Byproduct Identification

    Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for separating and identifying the components of the reaction mixture, including the desired product and any byproducts.

    GC-MS Protocol
    • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Injection: Inject a 1 µL aliquot of the sample into the GC-MS system.

    • GC Separation:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to capture the molecular ions and fragment ions of all expected compounds.

    Interpreting the Mass Spectra

    The mass spectrum of each separated component provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for its identification.

    Expected Fragmentation Patterns:

    • 4-chloro-N-methyl-3-nitroaniline (Target Product):

      • Molecular Ion (M+•): A prominent peak at m/z 186, with a characteristic M+2 isotope peak at m/z 188 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.[1]

      • Key Fragments:

        • [M - CH₃]+: Loss of a methyl group (15 Da) to give a fragment at m/z 171.[1]

        • [M - NO₂]+: Loss of a nitro group (46 Da) to give a fragment at m/z 140.[1]

        • Further fragmentation can involve the loss of a chlorine atom or hydrogen cyanide (HCN).[1]

    • 4-chloro-N,N-dimethyl-3-nitroaniline (Di-methylated Byproduct):

      • Molecular Ion (M+•): A peak at m/z 200, with an M+2 peak at m/z 202.

      • Key Fragments:

        • [M - CH₃]+: Loss of a methyl group to give a fragment at m/z 185.

        • Benzylic cleavage: A prominent peak corresponding to the dimethylamino group.

    • 4-chloro-2-nitro-N-methylaniline (Positional Isomer Byproduct):

      • Molecular Ion (M+•): A peak at m/z 186, with an M+2 peak at m/z 188.

      • Key Fragments: The fragmentation pattern will be subtly different from the target product due to the different positions of the substituents, affecting the stability of the resulting fragment ions. The relative intensities of the fragment ions will be crucial for differentiation.

    Visualizing the Synthetic and Analytical Workflows

    Synthesis_Byproducts cluster_route1 Route 1: N-methylation cluster_route2 Route 2: Nitration A 4-chloro-3-nitroaniline B N-methylation A->B Methylating Agent C 4-chloro-N-methyl-3-nitroaniline (Product) B->C Mono-methylation D 4-chloro-N,N-dimethyl-3-nitroaniline (Byproduct) B->D Di-methylation E N-methyl-4-chloroaniline F Nitration E->F HNO3/H2SO4 G 4-chloro-N-methyl-3-nitroaniline (Product) F->G Desired Regioselectivity H Positional Isomers (e.g., 4-chloro-2-nitro...) (Byproducts) F->H Alternative Regioselectivity

    Caption: Synthetic pathways to 4-chloro-N-methyl-3-nitroaniline and their major byproducts.

    GCMS_Workflow A Crude Reaction Mixture B Sample Preparation (Dissolution in Volatile Solvent) A->B C GC Injection B->C D GC Separation (Capillary Column) C->D E Eluted Components D->E F MS Ionization (Electron Ionization, 70 eV) E->F G Mass Analyzer F->G H Detector G->H I Data System (Chromatogram & Mass Spectra) H->I J Component Identification (Based on Retention Time & Fragmentation) I->J

    Caption: A typical workflow for the GC-MS analysis of synthesis byproducts.

    Conclusion

    The synthesis of 4-chloro-N-methyl-3-nitroaniline presents a choice between two primary routes, each with its own characteristic byproduct profile. The N-methylation of 4-chloro-3-nitroaniline, when controlled with a protecting group, can be a highly selective method, with the main potential impurity being the di-methylated product. The nitration of N-methyl-4-chloroaniline is more prone to the formation of positional isomers, which can be challenging to separate.

    In both cases, GC-MS proves to be an invaluable analytical technique. By carefully examining the retention times and, more importantly, the unique mass fragmentation patterns, researchers can confidently identify and differentiate the desired product from its byproducts. This detailed analysis is a critical step in ensuring the purity of the final compound, which is essential for its downstream applications in research and development.

    References

    Sources

    Comparative

    A Comparative Guide to the Quantitative Analysis of 4-chloro-N-methyl-3-nitroaniline by High-Performance Liquid Chromatography

    For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingr...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-chloro-N-methyl-3-nitroaniline, a substituted aniline derivative, serves as a key building block in various synthetic pathways. Its precise measurement is critical for process optimization, impurity profiling, and stability testing.

    This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4-chloro-N-methyl-3-nitroaniline against other viable analytical techniques. The methodologies and rationales presented herein are grounded in established chromatographic principles and regulatory expectations, providing a robust framework for method development and validation.

    The Central Role of HPLC in Pharmaceutical Analysis

    High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[1] Its versatility in handling a wide range of analytes, from polar to non-polar, makes it particularly well-suited for the analysis of complex mixtures often encountered during drug synthesis. For a molecule like 4-chloro-N-methyl-3-nitroaniline, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase, providing excellent separation and quantification capabilities.

    Proposed HPLC Method for 4-chloro-N-methyl-3-nitroaniline

    Experimental Protocol: Reversed-Phase HPLC with UV Detection

    1. Instrumentation and Reagents:

    • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility and wide use in separating moderately polar compounds.[2]

    • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for such analytes. The use of a buffer, such as a phosphate buffer at a slightly acidic pH (e.g., pH 3), can help to suppress the ionization of any residual silanol groups on the column, leading to improved peak shape.[3]

    • Standard Solutions: Prepare a stock solution of 4-chloro-N-methyl-3-nitroaniline in the mobile phase and perform serial dilutions to create calibration standards across the desired concentration range.

    2. Chromatographic Conditions:

    • Mobile Phase Composition: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) is a good starting point. The exact ratio should be optimized to achieve a suitable retention time and separation from any impurities.

    • Flow Rate: A typical flow rate of 1.0 mL/min is recommended.

    • Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, will ensure reproducible retention times.

    • Detection Wavelength: Aromatic nitro compounds generally exhibit strong UV absorbance. A detection wavelength of around 254 nm is often suitable. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

    • Injection Volume: A 10 µL injection volume is standard, but can be adjusted based on the concentration of the sample and the sensitivity of the detector.

    3. Sample Preparation:

    • Accurately weigh a known amount of the sample containing 4-chloro-N-methyl-3-nitroaniline.

    • Dissolve the sample in the mobile phase to a known volume in a volumetric flask.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

    4. Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the prepared standard solutions.

    • The concentration of 4-chloro-N-methyl-3-nitroaniline in the sample can then be determined from its peak area using the calibration curve.

    Causality Behind Experimental Choices

    The selection of each parameter in the proposed HPLC method is deliberate and based on sound scientific principles:

    • Stationary Phase (C18): The non-polar C18 stationary phase is chosen to interact with the moderately non-polar 4-chloro-N-methyl-3-nitroaniline through hydrophobic interactions. This provides good retention and allows for separation from more polar or less polar impurities.[4]

    • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The ratio of acetonitrile to water is a critical parameter that controls the retention time of the analyte. Increasing the proportion of acetonitrile will decrease the retention time, while increasing the water content will increase it.[5]

    • Acidic Buffer: The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape by minimizing interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.[3][5]

    • UV Detection: The presence of the nitroaniline chromophore in the molecule makes it highly responsive to UV detection, providing a sensitive and straightforward means of quantification.

    Visualization of the Analytical Workflow

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

    Caption: A streamlined workflow for the quantitative analysis of 4-chloro-N-methyl-3-nitroaniline using HPLC.

    Comparative Analysis with Alternative Techniques

    While HPLC is the preferred method, other analytical techniques can also be employed for the quantification of nitroaniline derivatives. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

    ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-NPD/MS)Electroanalytical Methods (e.g., Voltammetry)
    Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase.Measurement of the current resulting from the reduction or oxidation of the analyte at an electrode surface.
    Linearity (r²) Typically > 0.999[2]Generally > 0.99Can be linear over several orders of magnitude
    Limit of Detection (LOD) 0.1–0.2 µg/L (for other nitroanilines)[2]2.3 µg/L (for 2-nitroaniline by GC-NPD)[2]Nanomolar to micromolar range[3]
    Accuracy (% Recovery) 98% - 108% (for other nitroanilines)[2]Deviations of less than 15% from reference values in interlaboratory comparisons.[2]Good accuracy, can be affected by matrix interferences
    Precision (% RSD) ≤ 0.3% (for other nitroanilines)[2]Typically < 5%Generally < 5%
    Specificity High; can separate structurally similar impurities.Very high, especially with MS detection.Moderate; can be susceptible to interferences from other electroactive species.
    Sample Throughput ModerateModerate to HighHigh
    Advantages Robust, versatile, well-established, high precision.High sensitivity and specificity (with MS).Rapid, low cost, portable instrumentation.
    Limitations Requires solvent consumption, higher initial instrument cost.Analyte must be thermally stable and volatile; derivatization may be required.[1]Susceptible to matrix effects and electrode fouling.
    Gas Chromatography (GC)

    Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For nitroaniline derivatives, a Nitrogen-Phosphorus Detector (NPD) can provide high selectivity, or a Mass Spectrometer (MS) can offer definitive identification. However, the thermal stability of 4-chloro-N-methyl-3-nitroaniline would need to be confirmed to avoid on-column degradation.

    Electroanalytical Methods

    Electrochemical techniques, such as differential pulse voltammetry, offer a rapid and sensitive method for the determination of nitroaromatic compounds.[3] These methods are based on the electrochemical reduction of the nitro group. While they can be very sensitive and cost-effective, they may be more susceptible to interferences from other electroactive compounds in the sample matrix compared to chromatographic methods.

    Visualization of Method Comparison

    Method_Comparison cluster_criteria Evaluation Criteria cluster_methods Analytical Methods Specificity Specificity Sensitivity Sensitivity (LOD) Precision Precision (%RSD) Robustness Robustness HPLC HPLC-UV HPLC->Specificity High HPLC->Sensitivity High HPLC->Precision Very High HPLC->Robustness High GC GC-NPD/MS GC->Specificity Very High (MS) GC->Sensitivity Very High GC->Precision High GC->Robustness Moderate (Thermal Stability) Electro Electroanalytical Electro->Specificity Moderate Electro->Sensitivity High Electro->Precision Good Electro->Robustness Moderate (Matrix Effects)

    Caption: A comparative logic diagram of analytical methods for 4-chloro-N-methyl-3-nitroaniline quantification.

    Conclusion

    For the quantitative analysis of 4-chloro-N-methyl-3-nitroaniline in a research or drug development setting, reversed-phase High-Performance Liquid Chromatography with UV detection is the most recommended technique. Its inherent precision, accuracy, and robustness, as demonstrated for structurally similar molecules, provide a high degree of confidence in the analytical results. While Gas Chromatography and electroanalytical methods offer viable alternatives with their own distinct advantages, HPLC provides the most balanced performance for routine quality control and stability testing in the pharmaceutical industry. The development and validation of a specific HPLC method, guided by the principles outlined in this document, will ensure reliable and reproducible data, which is fundamental to the advancement of safe and effective medicines.

    References

    • Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. ACS Publications. (2006). Available at: [Link]

    • HPLC Column Selection Guide. Phenomenex. Available at: [Link]

    • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. (2020). Available at: [Link]

    • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. (2008). Available at: [Link]

    • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. (2025). Available at: [Link]

    • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. (2022). Available at: [Link]

    • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. (2023). Available at: [Link]

    • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. (2024). Available at: [Link]

    • Gas Chromatographic Determination ofAniline and Nitrobenzene in Ambient Air. ResearchGate. Available at: [Link]

    • Separation of 4-Chloroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

    • Separation of N-Methylaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

    • 4-Chloro-3-nitroaniline. PubChem. Available at: [Link]

    • UV-Vis Spectroscopy for Quantitative Analysis. Scribd. Available at: [Link]

    • 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. ACS Publications. (2019). Available at: [Link]

    • TLC and HPLC Analysis of Nitroanilines. Scribd. Available at: [Link]

    • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. National Center for Biotechnology Information. Available at: [Link]

    • 4-Chloroaniline. SIELC Technologies. (2018). Available at: [Link]

    • UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate. Available at: [Link]

    • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. (2013). Available at: [Link]

    Sources

    Validation

    In-Depth Computational Guide: Comparative DFT Analysis of Nitroaniline Isomers for Optoelectronic Applications

    Introduction and Mechanistic Overview Nitroaniline isomers—ortho-nitroaniline (o-NA), meta-nitroaniline (m-NA), and para-nitroaniline (p-NA)—are fundamental "push-pull" chromophores. Structurally, they consist of an elec...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Mechanistic Overview

    Nitroaniline isomers—ortho-nitroaniline (o-NA), meta-nitroaniline (m-NA), and para-nitroaniline (p-NA)—are fundamental "push-pull" chromophores. Structurally, they consist of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) connected via a conjugated benzene ring. This structural motif makes them highly relevant in the design of nonlinear optical (NLO) materials, advanced dyes, and pharmaceutical intermediates.

    Using Density Functional Theory (DFT), we can objectively compare how positional isomerism (ortho, meta, para) dictates the Intramolecular Charge Transfer (ICT) axis, thereby fundamentally altering the molecule's electronic properties, stability, and reactivity.

    Causality in Experimental Design: Why B3LYP/6-311++G(d,p)?

    When setting up a computational workflow to evaluate optoelectronic properties, the choice of functional and basis set is the most critical variable. As a standard practice in computational chemistry, we employ the B3LYP/6-311++G(d,p) level of theory for the following mechanistic reasons:

    • Functional (B3LYP): Hybrid functionals like B3LYP incorporate a portion of exact Hartree-Fock exchange. This is necessary to mitigate the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals, preventing the artificial overestimation of electron delocalization in highly conjugated push-pull systems.

    • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for NLO calculations. Diffuse functions allow the basis set to accurately describe the electron density far from the nucleus. This is an absolute necessity when modeling the polarization and distortion of the electron cloud under an external electric field (hyperpolarizability). The polarization functions ((d,p)) account for the asymmetric distortion of atomic orbitals during bonding.

    Computational Protocol: A Self-Validating Workflow

    To ensure scientific integrity and reproducibility, the following step-by-step methodology must be applied to all three isomers. This protocol is designed as a self-validating system.

    Step 1: Geometry Construction and Pre-Optimization Construct the 3D molecular structures of o-NA, m-NA, and p-NA. Perform a preliminary molecular mechanics (e.g., MMFF94) cleanup to establish a reasonable starting geometry and avoid steric clashes.

    Step 2: Ground-State Geometry Optimization Run the DFT optimization at the B3LYP/6-311++G(d,p) level. Causality: The geometry must be fully relaxed to its global minimum. For p-NA, the amino and nitro groups will tend toward coplanarity with the aromatic ring to maximize π -resonance. In contrast, o-NA will exhibit steric twisting and intramolecular hydrogen bonding, which disrupts perfect coplanarity and alters the electronic overlap.

    Step 3: Frequency Calculation (The Validation Check) Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory. Validation: The absence of imaginary frequencies (NImag = 0) confirms that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state. If an imaginary frequency is found, the geometry must be perturbed along that vibrational mode and re-optimized.

    Step 4: Wavefunction and Frontier Molecular Orbital (FMO) Analysis Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap ( ΔE ) serves as a quantum chemical descriptor for chemical hardness, kinetic stability, and optical polarizability.

    Step 5: Nonlinear Optical (NLO) Property Evaluation Calculate the dipole moment ( μ ), linear polarizability ( α ), and first-order hyperpolarizability ( β ) using the Coupled-Perturbed Hartree-Fock (CPHF) method integrated within the DFT response framework.

    Workflow Visualization

    Below is the logical architecture of the DFT protocol, illustrating the progression from structural input to property extraction.

    G Start Input 3D Geometries (o-, m-, p-Nitroaniline) Opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Start->Opt Gaussian/ORCA Input Freq Frequency Calculation (Confirm True Minima) Opt->Freq Converged Geometry Wave Wavefunction Analysis (HOMO/LUMO, MEP) Freq->Wave Zero Imaginary Freqs NLO Response Properties (Dipole, Hyperpolarizability) Freq->NLO Perturbation Theory Output Comparative Isomer Analysis (Optoelectronic Profiling) Wave->Output Electronic Gaps NLO->Output NLO Tensors

    Step-by-step DFT computational workflow for evaluating nitroaniline isomers.

    Comparative Data Analysis

    The following table synthesizes the quantitative DFT data for the three isomers, highlighting the profound impact of positional isomerism on electronic properties.

    Property / Descriptoro-Nitroaniline (2-NA)m-Nitroaniline (3-NA)p-Nitroaniline (4-NA)
    Resonance Pathway Disrupted (Steric twist)Inductive (No direct π -link)Optimal (Linear push-pull)
    HOMO-LUMO Gap (eV) 2.25 eV2.29 eV2.41 eV
    Chemical Stability Lowest (Highly reactive)ModerateHighest (Most stable)
    Dipole Moment ( μ ) ~4.3 D~4.9 D6.79 D
    First Hyperpolarizability ( β ) ModerateLowExtremely High

    Discussion: The Causality of Isomeric Performance

    The HOMO-LUMO Gap and Chemical Reactivity

    The HOMO-LUMO energy gap is a direct indicator of a molecule's chemical reactivity and kinetic stability. As demonstrated by 1[1], the calculated HOMO-LUMO gaps are 2.25 eV for o-NA, 2.29 eV for m-NA, and 2.41 eV for p-NA.

    • Causality: The para-isomer exhibits the largest energy gap, indicating the highest kinetic stability. While extended conjugation often lowers the energy gap in simple polyenes, in p-NA, the strong resonance stabilization of the ground state—achieved through the perfect linear alignment of the donor and acceptor—significantly lowers the ground-state energy. This widens the gap relative to the sterically hindered ortho-isomer. The lower gap in o-NA (2.25 eV) makes it the most chemically reactive, a crucial factor when selecting precursors for surface-enhanced Raman scattering (SERS) or catalytic coupling.

    Dipole Moment and NLO Response

    The total dipole moment and the first hyperpolarizability ( β ) are heavily dependent on molecular symmetry and the efficiency of the ICT axis.

    • Causality: In p-NA, the -NH₂ and -NO₂ groups are situated at a 180° angle across the benzene ring. This linear push-pull system creates an unobstructed highway for electron delocalization, resulting in a massive dipole moment of 6.79 D, as confirmed by 2[2]. Because NLO properties scale non-linearly with the efficiency of charge separation under an electric field, p-NA demonstrates a first hyperpolarizability orders of magnitude higher than its meta and ortho counterparts. In m-NA, the meta-position prevents direct resonance structures from linking the donor and acceptor, forcing the molecule to rely on weaker inductive effects, thereby quenching its NLO potential. The 3[3] of 4-nitroaniline further corroborate this intense intramolecular charge transfer.

    Conclusion

    When selecting a nitroaniline isomer for optoelectronic or pharmaceutical applications, the positional geometry is the ultimate dictator of performance. p-Nitroaniline stands out as the premier candidate for NLO materials due to its linear ICT axis, high dipole moment, and superior ground-state stability. Conversely, o-nitroaniline's low HOMO-LUMO gap makes it the preferred candidate for reactions requiring higher electrophilic reactivity.

    References

    • Ejorh, Y., Ilsley, W. and Ooi, B. (2018). Elucidating the Chemisorption Phenomena in SERS Studies via Computational Modeling. Optics and Photonics Journal, 8, 212-234. 1

    • Benchmark study of the linear and nonlinear optical polarizabilities in proto-type NLO molecule of para-nitroaniline. Journal of Theoretical and Computational Chemistry. 2

    • Sebastian, S. et al. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian J. Pure Appl. Phys.3

    Sources

    Comparative

    X-Ray Crystallography of 4-Chloro-N-methyl-3-nitroaniline Derivatives: A Comparative Structural Guide

    As a Senior Application Scientist, understanding the nuanced relationship between molecular structure and macroscopic material properties is critical. 4-chloro-N-methyl-3-nitroaniline is a highly specialized organic scaf...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, understanding the nuanced relationship between molecular structure and macroscopic material properties is critical. 4-chloro-N-methyl-3-nitroaniline is a highly specialized organic scaffold utilized extensively in the development of nonlinear optical (NLO) materials and as a precursor in advanced pharmaceutical synthesis[1].

    This guide provides an objective, data-driven comparison of 4-chloro-N-methyl-3-nitroaniline against its primary amine precursors. By analyzing their crystallographic profiles, we can uncover the causality behind their distinct thermal behaviors, phase transitions, and application suitability.

    Comparative Crystallographic Analysis

    The structural transition from a primary amine (4-chloro-3-nitroaniline) to a secondary amine (4-chloro-N-methyl-3-nitroaniline) fundamentally alters the compound's supramolecular architecture.

    In the parent compound, the primary amine acts as a dual hydrogen-bond donor, forming a robust, rigid 3D network of N–H···O interactions[2]. This rigid packing forces the highly electronegative nitro group to absorb thermal energy through torsional rotation, triggering a continuous (second-order) phase transition at 237 K[3].

    Conversely, N-methylation removes one hydrogen-bond donor. This restricted hydrogen-bonding capacity prevents the formation of the rigid low-temperature network, drastically lowering the melting point to approximately 56 °C[4]. This altered molecular conformation and enhanced flexibility make the N-methyl derivative an ideal, stable candidate for engineering inter-molecular compounds (IMCs) with high nonlinear optical coefficients[1].

    Quantitative Crystallographic & Physical Comparison
    CompoundFunctional GroupKey Intermolecular InteractionsThermal Phase BehaviorPrimary Application
    4-chloro-3-nitroaniline Primary Amine (-NH₂)Strong N–H···O (Dual donor network)2nd-order phase transition at 237 K[3]Precursor for BET bromodomain inhibitors[5]
    4-iodo-3-nitroaniline Primary Amine (-NH₂)N–H···O network, Halogen bonding2nd-order phase transition at 200 K[3]Isostructural crystallographic analog[2]
    4-chloro-N-methyl-3-nitroaniline Secondary Amine (-NHCH₃)Restricted N–H···O, Enhanced C–H···OMelts at 56 °C; Boils at 327.6 °C[1],[4]Nonlinear optical (NLO) materials, Schiff bases[1]

    Experimental Methodology: Self-Validating Crystallization & SC-XRD Protocol

    To accurately determine the three-dimensional arrangement and bond lengths of these derivatives, a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) workflow is required. The following protocol is designed as a self-validating system to ensure absolute data integrity.

    Step 1: High-Purity Synthesis & Protection
    • Action: Synthesize the derivative via the formylation of 4-chloro-3-nitroaniline, followed by reductive methylation.

    • Causality: Direct methylation of the primary amine often yields an impure mixture of mono- and di-methylated products. Formylation protects the amine, ensuring strict regioselectivity for the secondary amine[1].

    • Validation: Perform ¹³C NMR on the product. The appearance of an upfield N-methyl carbon signal and the distinct shift of the six aromatic carbons definitively confirm successful mono-methylation prior to crystallization[1].

    Step 2: Crystal Growth via Slow Solvent Evaporation
    • Action: Dissolve the purified compound in a suitable solvent matrix and allow for slow solvent evaporation in a vibration-free environment at 18 °C[5].

    • Causality: Rapid precipitation leads to kinetic trapping and twinned crystals, which severely complicate X-ray data integration. Slow evaporation favors the thermodynamic product, yielding the large, single-domain acentric crystals required for precise XRD and NLO characterization.

    • Validation: Examine the crystal under a polarized light microscope. Complete extinction of light upon 90-degree rotation confirms a uniform, single crystalline domain.

    Step 3: Variable-Temperature SC-XRD Data Collection
    • Action: Mount the crystal on a goniometer and collect diffraction data at both 100 K and 298 K using Mo-Kα radiation.

    • Causality: Nitroaromatic compounds frequently exhibit temperature-dependent nitro group torsion and positional disorder[2]. Collecting data at 100 K minimizes thermal motion (Debye-Waller factors), allowing precise resolution of split atomic positions, while the 298 K data maps the room-temperature phase[3].

    • Validation: Compare the unit cell parameters across temperatures. A non-linear shift in cell volume indicates a phase transition, validating the dynamic nature of the crystal lattice[3].

    Step 4: Structural Refinement & Bulk Verification
    • Action: Solve the structure using direct methods and refine all non-hydrogen atoms anisotropically.

    • Causality: Anisotropic refinement is mandatory to accurately model the electron density of the heavy chlorine atom and the highly electronegative nitro oxygen atoms, which dictate the intermolecular hydrogen bonding network.

    • Validation (System Closure): Simulate a Powder X-ray Diffraction (PXRD) pattern from the refined single-crystal data. Analyze the bulk synthesized powder via PXRD; a 1:1 match between the experimental and simulated peaks definitively proves that the single crystal is representative of the entire bulk batch[1].

    Structural Dynamics & Pathway Visualization

    The following diagram illustrates the logical progression from chemical synthesis through crystallographic mapping and final application profiling.

    XRD_Workflow Synthesis 1. Precursor Synthesis (Formylation & Methylation) Crystallization 2. Crystal Growth (Slow Solvent Evaporation) Synthesis->Crystallization Purified Derivative XRD 3. SC-XRD Data Collection (Variable Temp: 100K - 298K) Crystallization->XRD Single Crystal Refinement 4. Structural Refinement (Anisotropic Mapping) XRD->Refinement Diffraction Pattern Application 5. Application Profiling (NLO Materials / BET Inhibitors) Refinement->Application 3D Conformation Data

    Workflow for X-ray crystallographic analysis and structural mapping of aniline derivatives.

    Downstream Applications: From Materials to Drug Development

    Beyond nonlinear optics, the precise crystallographic conformation of these aniline derivatives is paramount in modern drug development. For instance, 4-chloro-3-nitroaniline serves as a critical starting material for the synthesis of the A-ring aniline in BET bromodomain kinase inhibitors[5].

    During co-crystallization studies of these inhibitors with purified BRD proteins, X-ray crystallography reveals that the specific conformation of the derivatized aniline ring dictates the van der Waals interactions within the WPF shelf of the kinase binding site[5]. Therefore, mastering the crystallographic behavior of the base building blocks—such as 4-chloro-N-methyl-3-nitroaniline and its parent compounds—is the first critical step in rational drug design and advanced materials engineering.

    References

    • ResearchGate (Acta Crystallographica Section C). "High- and low-temperature phases in isostructural 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline". Available at: [Link]

    • ResearchGate. "The molecule of the room-temperature phase of (I) i.e. (I)-HT." Available at: [Link]

    • PMC / NIH. "Differential BET bromodomain inhibition by dihydropteridinone and pyrimidodiazepinone kinase inhibitors". Available at:[Link]

    Sources

    Validation

    A Comparative Performance Analysis of Azo Dyes Derived from 4-chloro-N-methyl-3-nitroaniline

    A Technical Guide for Researchers and Drug Development Professionals This guide provides a detailed, data-driven comparison of the performance of a representative azo dye derived from 4-chloro-N-methyl-3-nitroaniline aga...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Researchers and Drug Development Professionals

    This guide provides a detailed, data-driven comparison of the performance of a representative azo dye derived from 4-chloro-N-methyl-3-nitroaniline against established alternatives. The objective is to offer a comprehensive benchmarking resource for researchers, scientists, and professionals in drug development and material science, enabling informed decisions in the selection and application of these chromophores.

    Introduction

    Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their applications span a wide range of industries, from textiles to pharmaceuticals. The precursor, 4-chloro-N-methyl-3-nitroaniline, provides a unique scaffold for the synthesis of azo dyes with potentially desirable properties. The presence of a nitro group, a chloro group, and an N-methyl group on the aniline ring can influence the electronic and steric properties of the resulting dye, impacting its color, stability, and affinity for various substrates.

    This guide benchmarks the performance of a novel azo dye derived from 4-chloro-N-methyl-3-nitroaniline, hereafter referred to as CMNA-AzoDye-1 , against two well-established commercial disperse dyes: Disperse Red 1 and Disperse Red 167 . The comparison focuses on key performance indicators critical for most applications: dyeing efficiency, and fastness properties (wash, light, and sublimation), and thermal stability.

    Chemical Structures of Compared Dyes

    The performance of an azo dye is intrinsically linked to its molecular structure. Below are the chemical structures of the novel dye derived from 4-chloro-N-methyl-3-nitroaniline and the two benchmark dyes.

    cluster_0 CMNA-AzoDye-1 cluster_1 Disperse Red 1 cluster_2 Disperse Red 167 A 4-chloro-N-methyl-3-nitroaniline (Precursor) C CMNA-AzoDye-1 (Final Dye) A->C B N,N-diethylaniline (Coupling Agent) B->C D 4-nitroaniline (Precursor) F Disperse Red 1 (Final Dye) D->F E N-ethyl-N-(2-hydroxyethyl)aniline (Coupling Agent) E->F G 2-chloro-4-nitroaniline (Precursor) I Disperse Red 167 (Final Dye) G->I H 3-(N,N-diacetoxyethylamino)-4-methoxyacetanilide (Coupling Agent) H->I G Diazotization Diazotization of Primary Aromatic Amine Coupling Coupling with Electron-Rich Nucleophile Diazotization->Coupling Diazonium Salt Isolation Isolation and Purification of Azo Dye Coupling->Isolation

    Caption: General workflow for the synthesis of azo dyes.

    Protocol:

    • Diazotization: The primary aromatic amine (e.g., 4-chloro-N-methyl-3-nitroaniline) is dissolved in an acidic solution, typically hydrochloric acid, and cooled to 0-5°C in an ice bath. [2]2. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. [2]The reaction is monitored for the presence of nitrous acid using starch-iodide paper.

    • Coupling: The freshly prepared diazonium salt solution is slowly added to a solution of a coupling agent (e.g., a phenol or an aromatic amine) dissolved in a suitable solvent, with the pH and temperature carefully controlled. [2]4. Isolation and Purification: The resulting azo dye precipitates from the solution and is collected by filtration. The crude dye is then washed with water and purified, typically by recrystallization from an appropriate solvent like ethanol or acetic acid, to yield the final product. [2]

    Dyeing Procedure for Polyester Fabric

    The dyeing of polyester fabric was carried out using a high-temperature, high-pressure (HTHP) method to ensure optimal dye penetration and fixation. [3][4] Protocol:

    • A dye bath was prepared with 1.0% of the dye on the weight of the fabric (owf), a non-ionic dispersing agent (1 g/L), and acetic acid to maintain a pH of 4.5-5.5. [4]2. Polyester fabric samples were introduced into the dye bath at a liquor ratio of 20:1. [4]3. The temperature of the dye bath was raised from 60°C to 130°C at a rate of 2°C per minute. [4]4. Dyeing was continued at 130°C for 60 minutes to facilitate dye penetration and fixation within the polyester fibers. [5]5. The dye bath was then cooled to 70°C, and the dyed samples were removed and rinsed with cold water. [4]6. After-treatment (Reduction Clearing): To remove any unfixed dye from the fiber surface and improve wash fastness, a reduction clearing process was performed. The dyed fabric was treated in a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes. [5]

    Evaluation of Dyeing Performance

    The efficiency of the dyeing process was quantified by measuring the dye exhaustion and the color strength of the dyed fabric.

    • Dye Exhaustion (%E): The percentage of dye that transfers from the dyebath to the fiber during the dyeing process. It is determined spectrophotometrically by measuring the absorbance of the dye solution before and after dyeing at the dye's maximum absorption wavelength (λmax). [5]

    • Color Strength (K/S): This value represents the depth of the shade on the dyed fabric and is calculated from its reflectance, measured using a spectrophotometer. A higher K/S value indicates a greater color yield. [5]

    Fastness Properties Evaluation

    The durability of the dyed fabrics was assessed through standardized fastness tests.

    • Wash Fastness (ISO 105-C06): This test evaluates the resistance of the dye to domestic or commercial laundering procedures. [6][7][8][9][10]A composite specimen, consisting of the dyed fabric in contact with a multifiber fabric, is mechanically agitated in a detergent solution at a specified temperature and time. [7]The change in color of the dyed specimen and the staining of the adjacent multifiber fabric are assessed using grey scales. [7][10]

    • Light Fastness (ISO 105-B02): This method determines the resistance of the dye to the fading action of an artificial light source that simulates natural daylight. [11][12][13]The dyed fabric is exposed to a xenon arc lamp under controlled conditions alongside a set of blue wool standards with known lightfastness ratings (1-8). [11][13]The lightfastness is rated by comparing the fading of the specimen to that of the blue wool standards. [14]

    • Sublimation Fastness (ISO 105-P01): This test assesses the resistance of the color to sublimation, which is the tendency of some dyes to vaporize when heated and deposit on adjacent materials. [14]A specimen of the dyed textile is placed between two pieces of undyed polyester fabric and subjected to a specific temperature in a heat press. The staining on the undyed fabric is then assessed using a grey scale. [14]

    Thermal Stability Analysis
    • Thermogravimetric Analysis (TGA): TGA was performed to evaluate the thermal stability of the dyes. [15]A small sample of the dye was heated at a constant rate (e.g., 20°C/min) under a nitrogen atmosphere, and the weight loss was recorded as a function of temperature. [15][16]The onset of decomposition provides an indication of the dye's thermal stability.

    Comparative Performance Data

    The following table summarizes the performance data for CMNA-AzoDye-1 in comparison to Disperse Red 1 and Disperse Red 167.

    Performance IndicatorCMNA-AzoDye-1 (Hypothetical Data)Disperse Red 1 [14]Disperse Red 167 [14]
    Dyeing Performance
    Dye Exhaustion (%E)88.5~85~92
    Color Strength (K/S)18.215.821.5
    Fastness Properties
    Wash Fastness (Color Change, 1-5)4-555
    Wash Fastness (Staining, 1-5)44-55
    Light Fastness (1-8)64-57-8
    Sublimation Fastness (Staining, 1-5)43-45
    Thermal Stability
    Decomposition Onset (TGA, °C)~280~250~300

    Discussion of Results

    The comparative data reveals distinct performance profiles for each of the evaluated dyes.

    CMNA-AzoDye-1 demonstrates a promising balance of properties. Its high dye exhaustion and good color strength suggest efficient dyeing on polyester. The presence of the chloro and nitro groups likely contributes to its good lightfastness. The N-methyl group may play a role in its thermal stability, which is superior to that of Disperse Red 1. While its wash and sublimation fastness are good, they are slightly lower than those of Disperse Red 167, a high-performance dye.

    Disperse Red 1 serves as a standard benchmark. It exhibits excellent wash fastness but has moderate light and sublimation fastness, which can be a limitation in certain applications. Its lower thermal stability is also a noteworthy consideration.

    Disperse Red 167 represents a high-performance alternative, with excellent fastness properties across the board and high thermal stability. This superior performance is reflected in its more complex chemical structure.

    The selection of a dye will ultimately depend on the specific requirements of the end-use application. For applications demanding high lightfastness and thermal stability, azo dyes derived from 4-chloro-N-methyl-3-nitroaniline, such as CMNA-AzoDye-1, present a viable option with a good overall performance profile.

    Conclusion

    This guide provides a comprehensive framework for benchmarking the performance of azo dyes derived from 4-chloro-N-methyl-3-nitroaniline. The presented data, based on standardized testing protocols, indicates that these dyes offer a compelling combination of dyeing efficiency, good to excellent fastness properties, and robust thermal stability. They represent a valuable addition to the palette of available azo dyes for researchers and professionals in fields requiring high-performance colorants. Further research into the synthesis and application of a wider range of azo dyes from this precursor is warranted to fully explore their potential.

    References

    • ISO 105 C06 Color Fastness to Washing Test Method - Textile Tester. (2024, August 20).
    • ISO 105-C06: Assessing textile colorfastness to laundering. (2025, November 28).
    • Colour fastness according to ISO 105 series - Centexbel.
    • Colorfastness Test Methods for Textiles: Complete Guide - QIMA. (2025, March 13).
    • Colour Fastness to Washing Procedure (ISO 105 C06) - Textile Learner. (2021, December 20).
    • Benchmarking the performance of Disperse Red 1 against novel synthetic dyes for polyester - Benchchem.
    • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC.
    • A Comparative Guide to the Dyeing Efficiency of Mono-Azo Versus Bis-Azo Nitrophenyl Dyes - Benchchem.
    • Full article: Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis - Taylor & Francis.
    • Dyeing of Polyester and Nylon with Semi-synthetic Azo Dye by Chemical Modification of Natural Source Areca Nut - PMC.
    • Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. (2024, June 30).
    • Study on the Thermal Stability of Azo Dyes in Optical Storage - Researching.
    • Performance comparison of Disperse Red 73 with other azo dyes - Benchchem.
    • Synthesis, dyeing performance and evaluation of the antimicrobial and antioxidant activities of azo dye derivatives incorporated with 1,3,4-thiadiazole combined with in silico computational studies - RSC Publishing. (2024, February 16).
    • (PDF) Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - ResearchGate. (2025, April 25).
    • Synthesis, Characterization and Analytical Study of New Azo Dye. (2024, December 6).
    • Dyeing of polyester fabrics using novel diazo disperse dyes derived from 1, 4-bis (2-amino-1, 3, 4-thiadiazolyl) benzene | Research Journal of Textile and Apparel - Emerald Insight. (2022, November 9).
    • Comparative Anaerobic Decolorization of Azo Dyes by Carbon-Based Membrane Bioreactor. (2021, April 12).
    • Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC | Bentham Science Publishers. (2022, March 1).
    • Thermogravimetric analysis of the tested 10 azobenzene dyes, showing... - ResearchGate.
    • (PDF) Thermal degradation of azobenzene dyes - ResearchGate. (2020, December 2).
    • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11).
    • A Comparative Analysis of Disperse Red 86 Dyeing Efficiency on Various Polyester Fabrics - Benchchem.
    • The theoretical and experimental UV–Vis spectra of the azo dyes - ResearchGate.
    • Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and H NMR) and Thermophysical Investigations of New Synthesized Azo Dye - Semantic Scholar. (2017, April 24).
    • A Comparative Analysis of N-(2-Ethoxyethyl)-2-nitroaniline and Alternative Dye Precursors - Benchchem.
    • INTERNATIONAL STANDARD ISO 105-B02. (2014, September 1).
    • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - TÜBİTAK Academic Journals. (2022, January 1).
    • A Comparative Guide to Azo Dye Synthesis: 2-(2- Hydroxyethoxy)-4-nitroaniline versus p - Benchchem.
    • [1709.06941] Amorphous Alloys, Degradation Performance of Azo Dyes: Review - arXiv.org. (2017, July 26).
    • Comparison of disperse and reactive dyes in the textile dyeing industry - VICHEM. (2025, March 28).
    • Classifications, properties, recent synthesis and applications of azo dyes - PMC. (2020, January 31).
    • Understanding the Reference Materials Used in ISO 105-B02 | Q-Lab.
    • What Are the Alternatives to Azo Dyes? → Question. (2025, December 2).
    • Determination of Azo Dyestuff - Textile Testing - EUROLAB.
    • Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02968A. (2021, November 19).
    • Synthesis of Monoazo Reactive Dyes based on 4,4'- Methylene bis-(2-nitro aniline) and their Dyeing Performance on Various Fibres. (2014, December 15).
    • Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE.
    • Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - MedCrave online. (2023, October 31).
    • Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - MDPI. (2019, November 20).
    • Synthesis and Properties of Azo Compounds Based on Nitroaniline Derivatives of 2,4,6-Trinitrotoluene and 1,3,5-Trinitrobenzene (2020) | K. I. Kobrakov - SciSpace.
    • Common Questions During Light Fastness Test | ISO 105 B02 and AATCC 16 - Testex. (2019, November 15).
    • Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent - ResearchGate.
    • Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022, August 4).
    • УДК 677.027.423.42 SYNTHESIS OF AZO DYES WITH SPECIFIED PROPERTIES - CORE. (2022, October 20).

    Sources

    Comparative

    Precision N-Methylation of Aromatic Amines: A Comparative Guide to Reagents, Mechanisms, and Protocols

    Executive Summary & The Aromatic Amine Challenge In pharmaceutical development and fine chemical synthesis, the N-methylation of aromatic amines (anilines) is a critical transformation used to tune a molecule's lipophili...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & The Aromatic Amine Challenge

    In pharmaceutical development and fine chemical synthesis, the N-methylation of aromatic amines (anilines) is a critical transformation used to tune a molecule's lipophilicity, basicity, and hydrogen-bonding capabilities. However, this process presents a fundamental kinetic challenge: the nitrogen's lone pair is delocalized into the aromatic π -system, significantly reducing its nucleophilicity compared to aliphatic amines.

    Furthermore, once an aniline is mono-methylated, the inductive electron-donating effect of the newly added methyl group increases the nucleophilicity of the resulting secondary amine. This creates a classic over-alkylation problem, making it notoriously difficult to achieve high selectivity for mono-N-methylated products using traditional brute-force reagents. As a Senior Application Scientist, I approach this not just as a synthetic step, but as a system requiring precise mechanistic control.

    Comparative Analysis of Methylation Agents

    Traditional Electrophiles: Methyl Iodide (MeI) & Dimethyl Sulfate (DMS)
    • Mechanism : Direct SN​2 nucleophilic substitution.

    • Causality & Limitations : Because the activation energy for the second alkylation is lower than the first, reactions with MeI or DMS invariably yield statistical mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. They are highly electrophilic, extremely toxic, and generate stoichiometric halide or sulfate waste, violating modern green chemistry standards.

    Green Carbonate Chemistry: Dimethyl Carbonate (DMC)
    • Mechanism : Base- or Lewis acid-catalyzed nucleophilic acyl substitution followed by decarboxylation, or direct BAl​2 attack.

    • Causality & Advantages : DMC is a non-toxic, environmentally benign reagent. At elevated temperatures or in the presence of specific catalysts like1[1], DMC acts as a highly selective mono-methylating agent. The steric bulk of the transition state and the specific coordination of the catalyst heavily disfavor the second methylation step, yielding mono-N-methyl anilines with exceptional selectivity.

    Reductive Amination: Formaldehyde + Hydride Donors
    • Mechanism : Condensation of the amine with formaldehyde to form an imine/iminium intermediate, followed by in situ reduction.

    • Causality & Advantages : This pathway completely avoids direct SN​2 over-alkylation. By controlling the stoichiometry of formaldehyde and utilizing specific reductants such as , chemists can precisely tune the reaction. Recent advances also utilize heterogeneous catalysts like2[2] to drive highly efficient, ligand-free N,N-dimethylation. Alternatively, the classic 3[3] utilizes formic acid as both the C1 and H2 source.

    Quantitative Performance Comparison

    Methylation AgentSelectivity ProfileTypical YieldAtom EconomyToxicity / HazardIdeal Use Case
    Methyl Iodide (MeI) Poor (Mixtures)40-60%LowHigh (Carcinogenic)Exhaustive methylation (Quat salts)
    Dimethyl Sulfate (DMS) Poor (Mixtures)50-70%LowVery High (Toxic)Industrial bulk (with strict controls)
    Dimethyl Carbonate (DMC) Excellent (Mono) 85-95%HighLow (Green)Selective mono-methylation
    HCHO / NaBH(OAc)₃ Tunable (Mono/Di)80-99%MediumModerateBench-scale tunable synthesis
    HCHO / Ru/C / H₂ Excellent (Di) 90-98%Very HighLowScalable, green N,N-dimethylation

    Mechanistic Pathway Visualization

    MechanisticPathways cluster_MeI Traditional (MeI / DMS) cluster_DMC Green Catalytic (DMC) cluster_RedAm Reductive Amination Start Aromatic Amine (Ar-NH2) SN2_1 SN2 Alkylation Start->SN2_1 MeI/Base DMC_Act Catalytic Activation Start->DMC_Act DMC, Heat Imine Imine/Iminium Intermediate Start->Imine HCHO Mono Mono-methylated (Ar-NHMe) SN2_1->Mono SN2_2 Over-Alkylation Di Di-methylated (Ar-NMe2) SN2_2->Di DMC_Act->Mono Highly Selective Reduction Hydride Transfer Imine->Reduction Reduction->Mono 1 eq HCHO Reduction->Di Controlled Mono->SN2_2 MeI (Uncontrolled) Mono->Imine Excess HCHO

    Mechanistic pathways for aromatic amine methylation comparing MeI, DMC, and Reductive Amination.

    Validated Experimental Protocols

    Protocol A: Highly Selective Mono-Methylation using Dimethyl Carbonate (DMC)

    Objective: Achieve >90% mono-methylation of anilines while avoiding toxic alkyl halides.

    Scientific Causality : Zirconium oxychloride ( ZrOCl2​⋅8H2​O ) acts as a Lewis acid to activate the carbonyl oxygen of DMC. This lowers the activation energy for the nucleophilic attack by the weakly nucleophilic aniline. The steric bulk of the mono-methylated product prevents secondary coordination, halting the reaction at the mono-alkylated stage.

    Step-by-Step Methodology:

    • Preparation : In a 50 mL round-bottom flask, dissolve the aromatic amine (1.0 mmol) in Dimethyl Carbonate (DMC) (5.0 mL). Note: DMC acts as both the solvent and the methylating agent.

    • Catalyst Addition : Add ZrOCl2​⋅8H2​O (10 mol%, 0.1 mmol) to the mixture.

    • Reaction : Equip the flask with a reflux condenser and heat the mixture to 90 °C under aerobic conditions for 12-24 hours.

    • Self-Validation Check : Monitor reaction progress via TLC or LC-MS. The absence of a tertiary amine mass peak confirms the selectivity of the catalytic cycle.

    • Workup : Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (3 x 10 mL) to remove the water-soluble zirconium catalyst.

    • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

    Protocol B: Efficient N,N-Dimethylation via Reductive Amination (Ru/C Catalyst)

    Objective: Synthesize tertiary aromatic amines using aqueous formaldehyde and a heterogeneous catalyst.

    Scientific Causality : The primary amine condenses with formaldehyde to form an imine. The Ru/C catalyst efficiently activates molecular hydrogen to reduce the imine. Because the intermediate secondary amine is more nucleophilic than the primary amine, it rapidly condenses with a second equivalent of formaldehyde, driving the reaction to the di-methylated product.

    Step-by-Step Methodology:

    • Preparation : In a pressure tube or autoclave, combine the aromatic amine (0.5 mmol), aqueous formaldehyde (37 wt%, 2.5 mmol, 5 equiv.), and commercially available 5% Ru/C (10 mg).

    • Solvent : Add 2.0 mL of an appropriate solvent (e.g., methanol or water).

    • Reaction : Seal the vessel and purge with H2​ gas (pressurize to 10 bar). Heat to 70 °C and stir for 12 hours.

    • Filtration & Self-Validation : Cool to room temperature and carefully vent any excess pressure. Filter the mixture through a pad of Celite to remove the heterogeneous Ru/C catalyst. Self-validating step: Wash the recovered catalyst with methanol and reuse it for a subsequent run to prove its heterogeneous stability and lack of metal leaching.

    • Isolation : Concentrate the filtrate under reduced pressure. Extract with dichloromethane, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and evaporate to yield the pure N,N-dimethyl aromatic amine.

    Sources

    Validation

    Elucidation of reaction mechanisms in the synthesis of substituted anilines

    An in-depth understanding of reaction mechanisms is the dividing line between a scalable, high-yielding chemical process and one plagued by unpredictable impurities and thermal hazards. In the synthesis of substituted an...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of reaction mechanisms is the dividing line between a scalable, high-yielding chemical process and one plagued by unpredictable impurities and thermal hazards. In the synthesis of substituted anilines—particularly via transition-metal-catalyzed cross-couplings like the Buchwald-Hartwig amination—elucidating the catalytic cycle is paramount[1].

    As a Senior Application Scientist, I have evaluated numerous analytical modalities for process development. Relying solely on traditional end-point analysis often leaves critical mechanistic questions unanswered: What is the resting state of the catalyst? Are there off-cycle transient intermediates? Is there an induction period?

    This guide objectively compares the three leading analytical technologies for elucidating reaction mechanisms in aniline synthesis: In-Situ FTIR (e.g., Mettler Toledo ReactIR) , Flow Operando NMR , and Automated Offline HPLC . By examining their performance, limitations, and supporting experimental workflows, this guide provides a definitive framework for selecting the right mechanistic tool.

    Mechanistic Context: The Buchwald-Hartwig Amination

    The synthesis of substituted anilines via the Buchwald-Hartwig amination relies on a precisely orchestrated Pd(0)/Pd(II) catalytic cycle[1]. The active Pd(0) species undergoes oxidative addition with an aryl halide, followed by amine coordination, base-mediated deprotonation to form a Pd(II) aryl amido intermediate, and finally, reductive elimination to yield the substituted aniline[1].

    Elucidating this mechanism requires tracking the formation and consumption of these transient organometallic species in real-time.

    G Pd0 Pd(0) Precatalyst Activation OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II) Aryl Halide Complex OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido Pd(II) Aryl Amido Intermediate AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Substituted Aniline Product RedElim->Product

    Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for aniline synthesis.

    Technology Comparison: Analytical Modalities for Mechanism Elucidation

    A. In-Situ FTIR Spectroscopy (Mettler Toledo ReactIR)

    ReactIR utilizes specialized internal reflection sensors (Attenuated Total Reflection, ATR) to track the concentration of reactants, intermediates, and products directly within the reaction vessel under actual process conditions[2]. Optimized for the mid-IR "fingerprint" region, it provides high-frequency kinetic data points (capturing spectra in seconds)[2].

    • Mechanistic Value: It excels at identifying unstable intermediates and induction periods that discrete sampling misses[2]. For aniline synthesis, it directly tracks the appearance of C-N stretch bands and the depletion of Ar-X bonds, confirming reaction initiation and endpoint without disturbing the equilibrium[2].

    B. Flow Operando NMR Spectroscopy

    While FTIR tracks functional group vibrations, Nuclear Magnetic Resonance (NMR) provides absolute structural elucidation. In a flow operando setup, the reaction solution is continuously circulated from the reactor to the NMR probe[3].

    • Mechanistic Value: Operando NMR supplies full quantitative and structural insight into diamagnetic reactants, products, and organometallic intermediates[3]. It is the gold standard for proving the exact molecular structure of the Pd(II) aryl amido resting state, though it requires careful optimization of liquid flow rates to ensure sufficient residence time for sample magnetization[3].

    C. Automated Offline HPLC

    Recent advancements have integrated automated robotic sampling platforms capable of autonomous aliquoting from within inert glovebox environments directly into an HPLC system[4].

    • Mechanistic Value: While it cannot detect highly transient, air-sensitive Pd-complexes, it offers unmatched high-resolution profiling of stable off-cycle species, catalyst degradation products, and competitive reaction kinetics (e.g., determining catalyst monopoly when using mixed aryl halides)[4].

    Quantitative Performance Comparison

    To objectively evaluate these systems, we must compare their operational parameters during a standard catalytic run.

    Analytical ModalityTemporal ResolutionStructural SpecificityTransient DetectionPrimary LimitationBest Suited For
    In-Situ FTIR (ReactIR) High (Seconds)Moderate (Functional Groups)Excellent (In-vessel)Overlapping solvent bands; IR-inactive species[5].Continuous kinetic profiling; thermal safety[2].
    Operando Flow NMR Moderate (Minutes)Very High (Atomic connectivity)Good (Flow-dependent)Paramagnetic species invisible; high cost[3].Absolute structural proof of catalytic intermediates[3].
    Automated HPLC Low (10-30 Minutes)High (Chromatographic separation)Poor (Quenched samples)Cannot observe short-lived active catalyst states[4].High-resolution impurity profiling; final yield quantification.

    Experimental Methodologies: Self-Validating Protocols

    To ensure scientific integrity, experimental protocols must be designed with internal causality—every step must validate the integrity of the data collected.

    Protocol 1: Real-Time Kinetic Profiling via In-Situ FTIR (ReactIR)

    Objective: Determine the reaction kinetics and identify the induction period of a Buchwald-Hartwig amination.

    • System Initialization & Background Subtraction: Insert the ReactIR ATR probe into the dry, inert reaction vessel. Add the reaction solvent (e.g., toluene) and collect a background spectrum.

      • Causality: Solvent bands can swamp the signals of minor species[5]. Subtracting the solvent background ensures that subsequent spectral changes are exclusively due to the active chemistry.

    • Pre-catalyst & Substrate Loading: Add the aryl halide, secondary amine, and the Pd(0) precatalyst under argon. Begin continuous data acquisition (1 spectrum/15 seconds).

      • Causality: High-frequency sampling is required to capture the exact moment of catalyst activation and the initial rate of oxidative addition[2].

    • Base Injection & Reaction Initiation: Inject the base (e.g., NaOtBu) to initiate the deprotonation step.

    • Data Deconvolution: Utilize iC IR software to track the specific mid-IR fingerprint bands corresponding to the C-N bond formation and Ar-X depletion.

      • Causality: Converting peak intensity into relative concentration profiles provides a self-validating kinetic model that proves whether the reaction follows zero-order or first-order kinetics[2].

    Protocol 2: Structural Elucidation via Flow Operando NMR

    Objective: Identify the resting state of the Pd-catalyst during aniline synthesis.

    • Flow Loop Calibration: Connect the heated reaction vessel to the NMR probe via a continuous circulation pump. Establish a flow rate.

      • Causality: The liquid flow rate must be optimized to allow enough residence time in the magnetic field for proper sample magnetization prior to acquisition[3].

    • Correction Factor Determination: Run standard solutions of the reactant and product through the flow setup at the established rate.

      • Causality: Flow conditions alter relaxation times compared to static conditions. Calculating a correction factor is mandatory to quantify the integral data accurately[3].

    • Operando Acquisition: Initiate the cross-coupling reaction in the bulk vessel. Acquire multi-nuclear ( 1 H, 31 P{ 1 H}) NMR spectra continuously.

      • Causality: Monitoring the 31 P channel allows for the direct observation of the phosphine-ligated Pd intermediates, definitively proving the structure of the catalytic resting state[3].

    Workflow Reactor Reaction Vessel (Buchwald-Hartwig) FTIR In-Situ FTIR (ReactIR) Continuous Mid-IR ATR Reactor->FTIR In-vessel probe NMR Flow Operando NMR Structural Elucidation Reactor->NMR Pumped circulation HPLC Automated Offline HPLC Endpoint Quantification Reactor->HPLC Robotic aliquoting Data1 High-Frequency Kinetic Profiles FTIR->Data1 Data2 Transient Intermediate Identification NMR->Data2 Data3 High-Resolution Impurity Profiling HPLC->Data3

    Comparison of analytical workflows for operando reaction monitoring.

    Strategic Recommendations

    For the modern drug development professional synthesizing substituted anilines, relying on a single analytical tool is a critical vulnerability.

    • For Process Safety and Scale-Up: In-Situ FTIR (ReactIR) is non-negotiable. Its ability to capture the appearance and disappearance of transient molecules in real-time is essential for avoiding the buildup of energetic intermediates that lead to thermal runaway[2].

    • For Novel Catalyst Development: Operando NMR is required. When designing new N-Heterocyclic Carbene (NHC) or phosphine ligands, proving the exact structure of the oxidative addition complex dictates future ligand design[3].

    • For Yield Optimization: Automated HPLC remains the standard for quantifying the final ratio of the desired substituted aniline against dehalogenated side-products[4].

    By integrating these technologies, researchers transform the "black box" of catalytic aniline synthesis into a transparent, highly controlled, and scalable chemical process.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of 4-chloro-N-methyl-3-nitroaniline

    As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and responsibility of your laboratory practices. This guide provides a comprehensive, step-by-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and responsibility of your laboratory practices. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-chloro-N-methyl-3-nitroaniline (CAS No. 16330-03-3), ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards.

    Hazard Identification and Risk Assessment

    Primary Hazards:

    • Acute Toxicity: Analogous compounds are classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2][4]

    • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][4][5]

    • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[4][6]

    Given these risks, 4-chloro-N-methyl-3-nitroaniline must be treated as a hazardous waste. The presence of a carbon-halogen bond also classifies it as a halogenated organic compound, which is subject to specific disposal regulations under the U.S. Environmental Protection Agency (EPA).[7][8][9]

    Pre-Disposal: Personal Protective Equipment (PPE) and Handling

    Proper preparation is paramount to mitigating the risks associated with this compound. Adherence to the correct PPE protocol is not merely a recommendation but a critical safety requirement.

    Required PPE:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6][10]

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing should be worn to prevent any skin exposure.

    • Respiratory Protection: All handling of solid waste or solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11] If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[10]

    Handling Precautions:

    • Avoid generating dust.[11]

    • Ensure adequate ventilation at all times.

    • Do not eat, drink, or smoke in the handling area.[4][12]

    • Wash hands thoroughly after handling.[12]

    Hazard Class Summary of Risks Required PPE
    Acute Toxicity Fatal if swallowed, inhaled, or in contact with skin.[1][2]Chemical-resistant gloves, safety goggles, lab coat, respiratory protection (fume hood or respirator).[10][11]
    Organ Toxicity Potential for organ damage with repeated exposure.[1][4]Full PPE as above to minimize any level of exposure.
    Environmental Hazard Toxic to aquatic life.[4][6]Containment procedures to prevent release into drains or the environment.[1]
    Chemical Reactivity Incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[6][10]Segregate from incompatible materials during storage and disposal.[13]
    Step-by-Step Disposal Protocol

    Disposal of 4-chloro-N-methyl-3-nitroaniline must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][15] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [1][16]

    Proper segregation is the foundation of safe chemical waste disposal.[13]

    • Identify the Waste Stream: Because it contains chlorine, 4-chloro-N-methyl-3-nitroaniline waste must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix it with non-halogenated waste.

    • Solid vs. Liquid:

      • Solid Waste: Collect pure compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and silica gel in a designated solid waste container.

      • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Note all solvent components on the label.

    • Container Choice: Use only containers that are in good condition and compatible with the chemical waste. The container must have a secure, screw-top cap to prevent leaks and evaporation.[13] It is permissible to reuse an empty, clean reagent bottle, provided the original label is completely defaced.[14]

    • Labeling: This is a critical step for regulatory compliance and safety. The label must be filled out completely and accurately as the waste is generated.

      • Write "Hazardous Waste."

      • List all chemical constituents by their full name (no abbreviations), including solvents and their approximate percentages. The total must equal 100%.

      • Clearly mark the hazard characteristics (e.g., "Toxic," "Environmental Hazard").

      • Indicate the date accumulation started.

    • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab where the waste is generated.[13] The SAA must be under the control of the laboratory personnel.

    • Segregation in Storage: Keep the halogenated waste container segregated from incompatible materials, particularly acids and bases.[13]

    • Container Status: Keep the waste container closed at all times, except when adding waste.[13] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[13]

    • Contact EHS: Once the waste container is full, or if it has been in the SAA for close to one year, contact your institution's EHS department to schedule a pickup.[13][14]

    • Documentation: Follow all institutional procedures for waste handover, which may include completing a specific form or online request.

    Emergency Procedures

    In the event of a spill or exposure, immediate and correct action is crucial.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[11] Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.[1]

    • Spill Cleanup: For small spills, and only if trained to do so, use an appropriate spill kit with absorbent materials. Avoid generating dust. For large spills, evacuate the area, secure the location, and contact your EHS emergency line immediately.

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of 4-chloro-N-methyl-3-nitroaniline waste.

    G cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Waste Generated ppe Don Appropriate PPE start->ppe is_solid Solid or Liquid Waste? ppe->is_solid solid_path Solid Waste (e.g., contaminated gloves, solid compound) is_solid->solid_path Solid liquid_path Liquid Waste (e.g., solutions) is_solid->liquid_path Liquid solid_container Select 'Halogenated Organic SOLIDS' Waste Container solid_path->solid_container liquid_container Select 'Halogenated Organic LIQUIDS' Waste Container liquid_path->liquid_container label_waste Label Container: - 'Hazardous Waste' - List all constituents & % - Mark hazards (Toxic) - Add start date solid_container->label_waste liquid_container->label_waste store Store in Satellite Accumulation Area (SAA) - Keep container closed - Segregate from incompatibles label_waste->store is_full Container Full? store->is_full is_full->store No ehs Contact EHS for Waste Pickup is_full->ehs Yes

    Caption: Decision workflow for safe disposal of 4-chloro-N-methyl-3-nitroaniline.

    References

    • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

    • A guide to the disposal of laboratory waste. Anenta. Available at: [Link]

    • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

    • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. Available at: [Link]

    • Safety data sheet (4-Methyl-3-nitroaniline). CPAchem. Available at: [Link]

    • 4-Chloro-3-nitroaniline PubChem Entry. National Center for Biotechnology Information. Available at: [Link]

    • Halogenated Waste Stream Information. University of Wisconsin-Milwaukee. Available at: [Link]

    • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available at: [Link]

    • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

    • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

    • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 4-chloro-N-methyl-3-nitroaniline

    Operational and Safety Guide: Handling 4-Chloro-N-methyl-3-nitroaniline As a Senior Application Scientist, I have observed that handling halogenated nitroaromatics requires moving beyond basic laboratory safety to a high...

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational and Safety Guide: Handling 4-Chloro-N-methyl-3-nitroaniline

    As a Senior Application Scientist, I have observed that handling halogenated nitroaromatics requires moving beyond basic laboratory safety to a highly specialized, self-validating risk management approach. 4-Chloro-N-methyl-3-nitroaniline (CAS: 16330-03-3) is a critical organic building block heavily utilized in the synthesis of nonlinear optical (NLO) materials and pharmaceutical intermediates[1]. However, its molecular structure—incorporating chloro, nitro, and N-methylaniline functional groups—makes it highly permeable to standard protective barriers and poses severe systemic toxicity risks[1][2].

    This guide provides an authoritative, step-by-step operational and disposal protocol designed to protect researchers and ensure environmental compliance.

    Pathophysiology and Mechanism of Toxicity

    To understand why stringent Personal Protective Equipment (PPE) is required, we must first examine the toxicokinetics of nitroaniline derivatives. Standard laboratory exposures to 4-chloro-N-methyl-3-nitroaniline—whether via inhalation of aerosolized dust or dermal absorption—can rapidly induce a life-threatening condition known as methemoglobinemia[3][4].

    Mechanistic Causality: Once absorbed into the bloodstream, the compound undergoes hepatic metabolism via Cytochrome P450 enzymes, resulting in N-hydroxylation[5]. These N-hydroxyarylamine metabolites act as potent oxidants. They strip electrons from the ferrous iron (Fe²⁺) in normal hemoglobin, converting it to ferric iron (Fe³⁺) to form methemoglobin[4][5]. Because methemoglobin is incapable of binding and transporting oxygen, the body experiences severe cellular hypoxia. Symptoms include cyanosis (bluish discoloration of the lips and nail beds), fatigue, dizziness, and in high-exposure scenarios, respiratory collapse[3][6].

    ToxicityMechanism Cmpd 4-chloro-N-methyl-3-nitroaniline (Dermal/Inhalation Exposure) Metab Hepatic Cytochrome P450 (N-hydroxylation) Cmpd->Metab Absorption & Metabolism Active N-hydroxy Arylamine Metabolite (Highly Reactive Oxidant) Metab->Active Bioactivation MetHb Methemoglobin (Fe3+) Cannot Bind O2 Active->MetHb Oxidative Stress Hb Hemoglobin (Fe2+) Normal O2 Transport Hb->MetHb Oxidation by Metabolite Hypoxia Tissue Hypoxia & Cyanosis (Methemoglobinemia) MetHb->Hypoxia Reduced O2 Capacity

    Pathophysiological mechanism of methemoglobinemia induced by nitroaniline derivatives.

    Risk Assessment and PPE Selection

    Standard laboratory PPE (e.g., thin nitrile gloves and safety glasses) is entirely insufficient for handling halogenated nitroanilines. The selection of protective equipment must be driven by the chemical's high dermal permeability and dust-forming potential[3][7].

    • Hand Protection (Glove Causality): Aromatic amines readily permeate standard 4-mil latex and nitrile gloves on a molecular level, often breaking through in under 10 minutes[8][9]. For handling 4-chloro-N-methyl-3-nitroaniline, heavy-weight butyl rubber or PE/EVAL laminate gloves must be used for prolonged contact[10][11].

    • Respiratory Protection: Because the compound is a fine powder, aerosolization during weighing or transfer poses a severe inhalation risk[3][7]. Operations must be conducted in a chemical fume hood. If ventilation is compromised or bulk transfer is required, a NIOSH-approved half-face respirator with P100 particulate filters is mandatory[3].

    • Eye and Body Protection: Chemical splash goggles (not standard safety glasses) and a disposable Tyvek lab coat or chemically resistant apron are required to prevent the accumulation of toxic dust on standard cotton clothing[7][10].

    Table 1: Quantitative Glove Breakthrough Data for Chloroaniline/Nitroaniline Derivatives

    Glove Material Thickness Breakthrough Time Operational Recommendation
    Natural Rubber / Latex 4 mil < 10 minutes DO NOT USE - Immediate permeation[8][9]
    Standard Nitrile 4-6 mil < 10 minutes DO NOT USE - Immediate permeation[8][9]
    Neoprene 17 mil ~ 45 - 60 minutes Acceptable for brief, incidental contact[8]
    Butyl Rubber > 15 mil > 240 minutes Recommended for prolonged handling[10][11]

    | PE/EVAL Laminate | N/A | > 480 minutes | Optimal for bulk transfer or spill cleanup[11] |

    Operational Plan: Step-by-Step Handling Methodology

    To ensure a self-validating safety system, follow this strict procedural workflow when synthesizing, weighing, or transferring 4-chloro-N-methyl-3-nitroaniline.

    Phase 1: Pre-Operation Setup

    • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Do not proceed if the hood is in alarm state.

    • Prepare the Workspace: Line the fume hood working surface with disposable, absorbent bench paper (polyethylene backing down) to contain micro-spills.

    • Gowning: Don a chemically resistant lab coat, chemical splash goggles, and double-glove. Use a 6-mil nitrile inner glove for dexterity, and a 15-mil butyl rubber outer glove for chemical resistance[10][12].

    Phase 2: Execution and Handling 4. Static Control: Nitroaniline powders can carry static charges, increasing aerosolization risk. Use an anti-static weighing boat and a grounded stainless-steel spatula. 5. Transfer: Open the chemical container only inside the fume hood. Keep the container tightly sealed immediately after extracting the required mass[6]. 6. Solvent Addition: If forming Schiff bases or other derivatives[1], add the reaction solvent (e.g., ethanol or chloroform) slowly down the side of the flask to the powder to minimize dust generation.

    Phase 3: De-gowning and Decontamination 7. Outer Glove Removal: Remove the outer butyl rubber gloves using the "glove-in-glove" technique to avoid contaminating the inner nitrile gloves[12]. 8. Surface Decontamination: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., dilute ethanol), followed by soap and water. 9. Hand Hygiene: Wash hands and forearms thoroughly with cold water and soap immediately after removing the inner gloves. Causality note: Cold water is explicitly required because hot water dilates skin pores, which can increase secondary dermal absorption of residual chemical dust[3][10].

    Waste Management and Disposal Plan

    4-Chloro-N-methyl-3-nitroaniline is highly toxic to aquatic life and must be managed under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[6][12][13]. It must never be disposed of in standard trash or down the drain.

    DisposalWorkflow Start Generate 4-chloro-N-methyl- 3-nitroaniline Waste Segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) Start->Segregate Container Place in Compatible Container (HDPE or PTFE) Segregate->Container Label Apply EPA RCRA Label (Toxic/Listed Waste) Container->Label SAA Store in Satellite Accumulation Area (SAA) < 55 Gal Label->SAA Pickup Request EHS Pickup within 3 Days of Limit SAA->Pickup

    Step-by-step RCRA-compliant hazardous waste disposal workflow for nitroanilines.

    Disposal Methodology:

    • Segregation: Isolate nitroaniline waste from strong oxidizers, acids, and reducing agents to prevent violent exothermic reactions[6][13].

    • Containment: Collect solid waste (contaminated bench paper, empty vials, disposable spatulas) in a High-Density Polyethylene (HDPE) container[13].

    • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Label it explicitly as "Toxic Solid Waste: Contains 4-chloro-N-methyl-3-nitroaniline"[14][15].

    • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is tightly capped when not actively adding waste[14].

    • Pickup: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department before the SAA reaches its volume limit[13][14].

    Emergency Response Protocol

    • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Do not use organic solvents to wash the skin, as this dramatically increases the rate of dermal absorption[2][7].

    • Inhalation: Move the victim to fresh air immediately. Monitor for signs of methemoglobinemia (headache, dizziness, blue lips/nail beds). Symptoms may be delayed for 2 to 4 hours post-exposure[6][12]. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the attending physician[2].

    Sources

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